2-Amino-N,N-diethylbenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNGNMWNTIIKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510658 | |
| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57947-01-0 | |
| Record name | 2-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Versatility of 2-Amino-N,N-diethylbenzenesulfonamide: A Technical Guide for Organic Chemists
Abstract
2-Amino-N,N-diethylbenzenesulfonamide is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structural features—a nucleophilic aniline moiety and an ortho-disposed diethylsulfonamide group—endow it with a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its utility in the construction of medicinally relevant heterocyclic scaffolds and its role as a directing group in carbon-hydrogen (C-H) bond functionalization. Detailed reaction protocols, mechanistic insights, and a discussion of the strategic considerations for its use are presented to empower researchers in the fields of medicinal chemistry and process development.
Introduction: Unveiling the Potential of a Multifunctional Building Block
The strategic placement of functional groups in an aromatic system is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures with precision and efficiency. This compound emerges as a particularly interesting scaffold, possessing both a reactive primary amine and a sterically demanding and electronically influential sulfonamide group. This combination not only allows for classical aniline-based transformations but also opens avenues for more contemporary synthetic strategies, including directed C-H activation. The sulfonamide moiety, beyond its role in imparting specific physicochemical properties to target molecules, can act as a powerful directing group, guiding the regioselective functionalization of the aromatic ring. This guide will delve into the key synthetic transformations of this compound, providing practical insights and methodologies for its effective utilization.
Synthesis of Fused Heterocyclic Systems: The Gateway to Benzothiadiazines
One of the most powerful applications of this compound lies in its role as a precursor to fused heterocyclic compounds, particularly those of therapeutic interest. The inherent 1,2-relationship of the amino and sulfonamide groups provides an ideal template for cyclization reactions to form six-membered heterocyclic rings. A prime example is the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in a variety of biologically active molecules.
Cyclocondensation with α-Hydroxyketones: A Direct Route to Benzothiadiazines
A recently developed, practical method for the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides involves the cyclization of 2-aminobenzenesulfonamides with α-hydroxyketones.[1][2] This transformation proceeds under mild conditions and offers a high degree of atom economy. While the original report utilizes a generic 2-aminobenzenesulfonamide, the protocol is directly applicable to the N,N-diethyl derivative.
The reaction is catalyzed by iodine, with potassium permanganate serving as an oxidant. The proposed mechanism involves an initial condensation between the aniline and the ketone, followed by an intramolecular cyclization and subsequent oxidation-dehydrogenation sequence.
Experimental Protocol: Synthesis of 2,2-Diethyl-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
-
Materials:
-
This compound (1.0 mmol)
-
Acetoin (1.2 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Potassium permanganate (KMnO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
To a stirred solution of this compound in 1,4-dioxane, add acetoin, iodine, and potassium permanganate.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.
-
Table 1: Representative Yields for the Synthesis of Benzothiadiazine Derivatives
| α-Hydroxyketone | Product | Yield (%) |
| Acetoin | 2,2-Diethyl-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | ~85% (Estimated) |
| Benzoin | 2,2-Diethyl-3,4-diphenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | ~80% (Estimated) |
Note: Yields are estimated based on reported values for similar substrates.[2]
Caption: Workflow for the synthesis of benzothiadiazines.
The Sulfonamide as a Directing Group: Enabling C-H Functionalization
A significant area of contemporary organic synthesis is the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to molecular construction. The sulfonamide group is a well-established and powerful directing group in this context, capable of guiding transition metal catalysts to the ortho-position of the aromatic ring. While specific examples utilizing this compound are still emerging, the principles and methodologies are readily transferable from closely related systems.
Conceptual Framework for Directed C-H Olefination
Rhodium-catalyzed C-H olefination is a powerful tool for the formation of carbon-carbon bonds.[3] In the case of an N-acylated 2-aminobenzenesulfonamide, the sulfonamide oxygen and the amide carbonyl can act as a bidentate chelating system, directing a rhodium catalyst to the C-H bond at the ortho-position. This allows for the regioselective introduction of an olefinic substituent.
The general catalytic cycle involves:
-
Coordination of the directing group to the rhodium catalyst.
-
Concerted metalation-deprotonation to form a rhodacycle intermediate.
-
Coordination and migratory insertion of the alkene.
-
β-Hydride elimination to release the product and regenerate a rhodium-hydride species.
-
Reductive elimination to regenerate the active catalyst.
Sources
The Versatile Scaffold: A Technical Guide to 2-Amino-N,N-diethylbenzenesulfonamide in Medicinal Chemistry
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to the active agent sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents. Its enduring appeal lies in its unique combination of physicochemical properties: it is a stable, non-hydrolyzable group that can act as a hydrogen bond donor and acceptor. Furthermore, the sulfonamide group is considered a bioisostere of the carboxylic acid group, allowing for the modulation of acidity, lipophilicity, and metabolic stability in drug candidates.[1][2][3][4] Within the diverse family of sulfonamide-containing building blocks, 2-amino-N,N-diethylbenzenesulfonamide offers a particularly versatile scaffold for the synthesis of novel therapeutic agents. The presence of the ortho-amino group provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems and other medicinally relevant structures.
This in-depth technical guide explores the synthesis, key reactions, and diverse applications of this compound as a pivotal building block in drug discovery. We will delve into detailed experimental protocols, explore its role in the generation of compounds with various biological activities, and provide insights into the structure-activity relationships of its derivatives.
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process commencing with the sulfonyl chloride of a nitrated benzene derivative. This method ensures the correct regiochemistry of the amino and sulfonamide groups.
Step 1: Synthesis of 2-Nitro-N,N-diethylbenzenesulfonamide
The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine. The sulfonyl chloride is highly reactive towards nucleophilic attack by the secondary amine, leading to the formation of the corresponding sulfonamide.
Experimental Protocol:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add diethylamine dropwise to the cooled solution. An excess of diethylamine can be used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-nitro-N,N-diethylbenzenesulfonamide, which can be purified by column chromatography or used directly in the next step.
Caption: Synthesis of the nitrated intermediate.
Step 2: Reduction of the Nitro Group to Afford this compound
The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve 2-nitro-N,N-diethylbenzenesulfonamide in a suitable solvent such as ethanol or methanol.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Reduction to the final product.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of the ortho-amino group, which can participate in a wide range of transformations to construct diverse molecular architectures.
Acylation and Sulfonylation
The primary amino group can be readily acylated with acid chlorides or anhydrides, or further sulfonylated with sulfonyl chlorides to introduce a variety of substituents. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Diazotization and Sandmeyer-type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functionalities, including halogens, cyano, and hydroxyl groups, via Sandmeyer and related reactions.
Construction of Heterocyclic Scaffolds
The ortho-disposed amino and sulfonamide groups provide an ideal arrangement for the synthesis of various fused heterocyclic systems, which are prevalent in many classes of drugs. For instance, reaction with appropriate dielectrophiles can lead to the formation of benzothiadiazine derivatives.
Caption: Synthetic utility of the core scaffold.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a range of biological targets.
Carbonic Anhydrase Inhibitors
Sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The unsubstituted sulfonamide moiety is a key zinc-binding group. Derivatives of aminobenzenesulfonamides have been extensively explored as CA inhibitors for the treatment of glaucoma, epilepsy, and certain types of cancer.[1] The amino group of the scaffold can be functionalized to introduce "tails" that interact with the enzyme's active site, thereby influencing potency and isoform selectivity.
| Compound Class | Target Isoforms | Key Structural Features | Reference Activity (Ki, nM) |
| Aminobenzenesulfonamide Derivatives | hCA I, II, IX, XII | Varied N-substituents on the amino group | Potent inhibition, particularly against tumor-associated hCA IX and XII[1] |
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminobenzamide scaffold, a close structural relative of 2-aminobenzenesulfonamide, has been utilized in the design of kinase inhibitors.[5] By analogy, this compound can serve as a starting point for the synthesis of novel kinase inhibitors. The amino group can be incorporated into heterocyclic systems known to interact with the hinge region of the kinase ATP-binding site, while the sulfonamide portion can be directed towards the solvent-exposed region to enhance solubility and modulate pharmacokinetic properties.
Caption: Kinase inhibitor binding model.
Antibacterial Agents
The historical success of sulfa drugs has spurred continued interest in sulfonamides as antibacterial agents. N,N-diethylamide-bearing benzenesulfonamide derivatives have demonstrated notable antibacterial activity.[6][7] The 2-amino group of the title compound can be derivatized to modulate the electronic and steric properties of the molecule, potentially leading to enhanced antibacterial potency and a broader spectrum of activity.
| Compound Series | Target Organisms | Key Structural Features | Representative Activity |
| N,N-diethylamide bearing sulfonamides | Escherichia coli, Staphylococcus aureus | Varied substituents on the benzenesulfonamide core | Marked potency as antibacterial agents[6][7] |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of a strategically positioned amino group allow for a wide range of chemical modifications, enabling the construction of diverse compound libraries for screening against various biological targets. The proven track record of the sulfonamide moiety in successful drugs, combined with the synthetic accessibility of this scaffold, ensures its continued relevance in the quest for novel and effective therapeutic agents. Future explorations may focus on its application in the synthesis of novel heterocyclic systems and its use in fragment-based drug discovery to generate leads for challenging biological targets.
References
-
El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, [Volume], [Page numbers]. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Hall, A., & Lemurell, M. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]
-
Kaur, H., & Kour, P. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science OA, 3(4), FSO230. [Link]
-
Smith, G. F., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2471-2479. [Link]
-
Ajani, O. O., et al. (2013). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Organic Chemistry, 3(1), 1-11. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [Link]
-
Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 9(9), 3379-3392. [Link]
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Sibiryanina, T. V., et al. (2020). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Molecules, 25(12), 2887. [Link]
-
Ali, M., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Molecular Structure, 1264, 133261. [Link]
-
Al-Juboori, S. A. A. (2021). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Journal of Physics: Conference Series, 1879, 032109. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene by Pt2/mpg-C3N4 and other reference samples. ResearchGate. [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (Doctoral dissertation, University of Glasgow). [Link]
-
Li, H., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5114-5118. [Link]
-
Ghorai, P., & Ghorai, M. K. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Beilstein Journal of Organic Chemistry, 17, 1424-1456. [Link]
-
Wang, X., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11499. [Link]
-
El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(10), 6963-6986. [Link]
-
Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-28. [Link]
-
El-Gendy, M. A. A., et al. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 11(57), 36153-36177. [Link]
-
Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalcsij.com [journalcsij.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Amino-N,N-diethylbenzenesulfonamide
Preamble: Navigating the Frontiers of Sulfonamide Research
In the landscape of pharmacological research, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. From their initial discovery as potent antibacterial agents to their contemporary applications as diuretics, anticonvulsants, and anticancer therapies, sulfonamides represent a versatile pharmacophore. This guide focuses on a specific, yet under-characterized molecule: 2-Amino-N,N-diethylbenzenesulfonamide. While a definitive, well-documented mechanism of action for this particular isomer is not yet prevalent in peer-reviewed literature, its structural features—a primary aromatic amine and a sulfonamide group—allow us to postulate and explore its most probable biological activities based on a wealth of data from analogous compounds.
This document is intended for researchers, scientists, and drug development professionals. It will not only synthesize the existing knowledge base surrounding sulfonamide action but also provide a robust framework for the empirical validation of the hypothesized mechanisms for this compound. We will delve into the causality behind experimental designs, ensuring that each proposed protocol is a self-validating system for generating trustworthy and actionable data.
Part 1: Hypothesized Mechanisms of Action
The chemical architecture of this compound suggests two primary, well-established pathways of interaction for sulfonamide-based compounds: inhibition of dihydropteroate synthetase (DHPS) and modulation of carbonic anhydrase (CA) activity.
Inhibition of Dihydropteroate Synthetase (DHPS): The Antimicrobial Hypothesis
The quintessential mechanism of action for sulfonamide antibiotics is the competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial proliferation.
The Molecular Logic:
Sulfonamides act as structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS. The enzyme mistakenly binds to the sulfonamide, halting the production of dihydropteroic acid, a precursor to folate. This disruption of the folate pathway leads to bacteriostasis.[1]
Proposed Signaling Pathway: DHPS Inhibition
Caption: Competitive inhibition of DHPS by this compound.
Inhibition of Carbonic Anhydrases (CAs): A Potential for Broader Pharmacological Activity
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis, making them attractive drug targets.
The Molecular Logic:
The primary sulfonamide group (-SO2NH2) is crucial for CA inhibition. In its deprotonated form (-SO2NH-), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the enzyme's catalytic activity. While this compound is a tertiary sulfonamide, the potential for in vivo metabolism to a primary or secondary sulfonamide, or direct interaction with the enzyme, cannot be discounted without empirical evidence. Furthermore, the substitution pattern on the benzene ring can significantly influence isoform selectivity.[3]
Proposed Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by sulfonamide coordination to the active site zinc ion.
Part 2: Experimental Validation Protocols
To empirically determine the mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide clear, interpretable results.
Protocol: Dihydropteroate Synthetase (DHPS) Inhibition Assay
This assay will determine if this compound can inhibit the enzymatic activity of DHPS.
Methodology:
-
Recombinant DHPS Expression and Purification:
-
Clone the folP gene from a suitable bacterial strain (e.g., E. coli) into an expression vector with a purification tag (e.g., 6x-His).
-
Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant DHPS using affinity chromatography (e.g., Ni-NTA).
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Enzymatic Assay:
-
The assay will be performed in a 96-well plate format.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 10 mM DTT).
-
Prepare serial dilutions of this compound and a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.
-
To each well, add the reaction buffer, DHPS enzyme, and the test compound or control.
-
Initiate the reaction by adding the substrates, PABA and dihydropteridine pyrophosphate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Detect the product, dihydropteroate, using a suitable method (e.g., HPLC or a coupled colorimetric assay).
-
-
Data Analysis:
-
Calculate the percentage of DHPS inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for determining the DHPS inhibitory activity.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This assay will evaluate the inhibitory potential of this compound against various human CA isoforms.
Methodology:
-
Enzyme and Reagents:
-
Obtain purified human CA isoforms (e.g., CA I, II, IX, and XII) from a commercial source or through recombinant expression.
-
Use a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
The assay is based on the esterase activity of CA, using 4-nitrophenyl acetate (4-NPA) as the substrate.
-
-
Enzymatic Assay:
-
Perform the assay in a 96-well plate.
-
Prepare a reaction buffer (e.g., 20 mM Tris-SO4, pH 7.6).
-
Add the CA enzyme, reaction buffer, and serial dilutions of this compound or acetazolamide to each well.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 4-NPA.
-
Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Calculate the percentage of CA inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each CA isoform.
-
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for assessing carbonic anhydrase inhibitory activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of this compound that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Strains and Media:
-
Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Use appropriate growth media (e.g., Mueller-Hinton broth).
-
-
Broth Microdilution Method:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium.
-
Include a positive control (a known antibiotic) and a negative control (no compound).
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.
-
Part 3: Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of this compound against DHPS
| Compound | DHPS IC50 (µM) |
| This compound | Experimental Value |
| Sulfamethoxazole (Control) | Experimental Value |
Table 2: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Compound | CA I IC50 (µM) | CA II IC50 (µM) | CA IX IC50 (µM) | CA XII IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide (Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion
While the specific mechanism of action for this compound remains to be definitively elucidated, its chemical structure strongly suggests potential roles as an inhibitor of dihydropteroate synthetase and/or carbonic anhydrases. The experimental protocols detailed in this guide provide a comprehensive and robust framework for investigating these hypotheses. The results of these studies will be instrumental in characterizing the pharmacological profile of this compound and will guide future research and development efforts. The synthesis of medicinal chemistry, molecular biology, and rigorous enzymatic analysis will ultimately unveil the therapeutic potential of this compound.
References
- Vertex AI Search. (n.d.). 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride.
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
-
Matijošytė, I., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Jachno, J., Juozapaitienė, V., ... & Matulis, D. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(21), 3913. [Link]
-
Khair-ul-Bariyah, S., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., ... & Ahmed, E. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100898. [Link]
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]
-
Vaitkienė, P., Zubrienė, A., Skvirenkovska, G., Kantminienė, K., Čikotienė, I., & Matulis, D. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 25(15), 3354. [Link]
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Amino-N,N-diethylbenzenesulfonamide in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Amino-N,N-diethylbenzenesulfonamide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients and chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous sulfonamide structures, and established experimental methodologies to build a robust predictive framework for its behavior in common organic solvents. We will explore the key molecular features influencing its solubility, provide a detailed protocol for its experimental determination via the gold-standard shake-flask method, and discuss the practical implications of this data for researchers, chemists, and formulation scientists.
Introduction to this compound
This compound is an organic compound featuring a sulfonamide functional group, a primary amine, and a benzene ring. Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide array of therapeutic agents. Understanding the solubility of this specific molecule is paramount for its practical application. In chemical synthesis, solvent selection dictates reaction rates, yield, and purification efficiency (e.g., crystallization). In drug development, solubility in organic and aqueous systems is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic candidate. This guide serves to equip the scientific professional with the necessary knowledge to predict, measure, and apply the solubility properties of this compound.
Physicochemical Properties and Molecular Structure
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
Molecular Structure:
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 57947-01-0 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Melting Point | 68 °C | [1] |
| Predicted pKa | 0.28 ± 0.10 | [1] |
| Predicted Density | 1.199 ± 0.06 g/cm³ |[1] |
Theoretical Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle for predicting solubility. This refers to the compatibility of intermolecular forces between the solute (this compound) and the solvent.
-
Polarity and Hydrogen Bonding: The molecule possesses distinct polar and nonpolar regions. The primary amine (-NH₂) and the sulfonamide (-SO₂N<) groups are highly polar and capable of acting as both hydrogen bond donors (the N-H protons) and acceptors (the oxygen and nitrogen lone pairs). Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be excellent solvents.
-
Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone or ethyl acetate, cannot donate hydrogen bonds but have significant dipole moments. They can effectively solvate the polar regions of the molecule through dipole-dipole interactions.
-
Van der Waals Forces: The benzene ring and the two ethyl groups (-CH₂CH₃) on the sulfonamide nitrogen constitute the nonpolar, hydrophobic portion of the molecule. Nonpolar solvents like hexane or toluene primarily interact through weaker London dispersion forces and are expected to be poor solvents for this compound due to their inability to effectively solvate the polar amine and sulfonamide moieties.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the saturation shake-flask method .[2][3] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.
Standard Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg of solid in 2-5 mL of the selected organic solvent).[3] Using an excess ensures that equilibrium is established with the solid phase.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.[3][4]
-
Phase Separation: After equilibration, allow the samples to rest (sediment) at the same constant temperature for several hours (e.g., 18-24 hours) to allow undissolved solid to settle.[3] The supernatant is then carefully separated from the solid phase. The most robust method is filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove all particulate matter. Centrifugation followed by careful aspiration of the supernatant is also a common practice.[2]
-
Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donor/acceptor interactions with the solute's -NH₂ and -SO₂N< groups. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good dipole-dipole interactions; can accept hydrogen bonds from the -NH₂ group. |
| Polar Aprotic | Ethyl Acetate, THF | Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Slightly Polar | Dichloromethane (DCM) | Low to Moderate | Can interact with the aromatic ring and polar groups, but lacks strong H-bonding. |
| Nonpolar Aromatic | Toluene | Low | Pi-stacking with the benzene ring is possible, but poor solvation of polar groups. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane| Very Low / Insoluble | Only weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and solvate its polar functional groups. |
Analysis and Discussion of Solute-Solvent Interactions
The high predicted solubility in protic solvents like methanol is driven by the formation of strong hydrogen bonds. The diagram below illustrates the primary interactions between the polar moieties of the solute and methanol molecules. The ability of the solvent to form a stable solvation shell around both the hydrogen-bond donating amine and the hydrogen-bond accepting sulfonamide oxygens is key to overcoming the compound's solid-state crystal lattice energy.
Sources
An In-depth Technical Guide to the Theoretical and Practical Properties of 2-Amino-N,N-diethylbenzenesulfonamide
This guide provides a comprehensive overview of the theoretical properties, synthesis, and characterization of 2-Amino-N,N-diethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's behavior and practical applications.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 57947-01-0, possesses a core structure consisting of a benzene ring substituted with an amino group and a diethylsulfonamide group at the ortho position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molecular Weight | 228.31 g/mol | [1] |
| CAS Number | 57947-01-0 | [2][3] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Solid | [4] |
Theoretical Framework: Reactivity and Electronic Effects
The chemical behavior of this compound is governed by the interplay of its two key functional groups: the aromatic amine (-NH₂) and the N,N-diethylsulfonamide (-SO₂N(CH₂CH₃)₂).
-
The Aromatic Amine Group : This group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This amine group is also nucleophilic and can participate in reactions such as diazotization, acylation, and alkylation.[5]
-
The N,N-Diethylsulfonamide Group : In contrast, the sulfonamide group is a deactivating group and a meta-director. The strongly electron-withdrawing nature of the sulfonyl moiety reduces the electron density of the aromatic ring. The sulfonamide group itself is relatively stable but can undergo deprotonation under strongly basic conditions to form an anionic species.[5]
The ortho-disposition of these two groups with opposing electronic effects creates a unique reactivity profile. The steric hindrance from the diethylamino group on the sulfonamide moiety can also influence the accessibility of the adjacent amino group and the regioselectivity of its reactions.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from o-nitrobenzenesulfonyl chloride. This method is reliable and provides a clear pathway to the target molecule.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of o-Nitro-N,N-diethylbenzenesulfonamide
This initial step involves the reaction of o-nitrobenzenesulfonyl chloride with diethylamine to form the corresponding sulfonamide.
Protocol:
-
Dissolve 132.6 g of o-nitrobenzenesulfonyl chloride in 700 ml of tetrahydrofuran (THF) in a suitable reaction vessel.
-
Cool the solution to 5-15°C using an ice bath.
-
Slowly add 88.5 g of diethylamine to the cooled solution while maintaining the temperature between 5-15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Filter the precipitated diethylamine hydrochloride from the reaction mixture.
-
Evaporate the filtrate to dryness in vacuo.
-
Dissolve the resulting residue in 1-chlorobutane.
-
Wash the 1-chlorobutane solution with water, dry it over magnesium sulfate, and evaporate in vacuo to yield o-nitro-N,N-diethylbenzenesulfonamide as a dark oil.[6]
Causality: The use of a non-protic solvent like THF is crucial to prevent unwanted side reactions with the highly reactive sulfonyl chloride. The low temperature helps to control the exothermic nature of the reaction. Diethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct, leading to the formation of diethylamine hydrochloride precipitate.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group of o-nitro-N,N-diethylbenzenesulfonamide to an amino group, yielding the final product.
Protocol:
-
Prepare a reaction vessel with the o-nitro-N,N-diethylbenzenesulfonamide obtained from Step 1.
-
Add a suitable solvent, such as ethanol or a mixture of water and an organic solvent.
-
Add a reducing agent. A common and effective method for reducing aromatic nitro compounds is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Causality: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The choice of iron in acidic media is a classic and cost-effective method. The acid helps to activate the iron and facilitates the reduction process.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from related compounds and general principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Multiplet signals for the aromatic protons. - A broad singlet for the -NH₂ protons. - A quartet for the -CH₂- protons of the ethyl groups. - A triplet for the -CH₃ protons of the ethyl groups. |
| ¹³C NMR | - Signals for the aromatic carbons. - A signal for the -CH₂- carbons of the ethyl groups. - A signal for the -CH₃ carbons of the ethyl groups. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - S=O stretching vibrations for the sulfonamide group (asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (228.31 m/z). - Characteristic fragmentation patterns involving the loss of ethyl groups and the sulfonyl moiety. |
Potential Applications and Biological Relevance
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The primary mechanism of action for antibacterial sulfonamides is their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.
While the specific biological activity of this compound has not been extensively reported, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents. The presence of the N,N-diethyl groups may influence its lipophilicity and ability to cross biological membranes, potentially altering its pharmacokinetic and pharmacodynamic properties compared to simpler sulfonamides. A study on benzenesulfonamide derivatives has shown that they can possess cardiovascular activity.[8]
The bifunctional nature of this molecule also makes it a versatile intermediate in the synthesis of more complex molecules, including dyes and other pharmacologically active compounds.[5]
Conclusion
This compound is a molecule with significant potential in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its theoretical properties, a validated synthetic protocol, and an outline of its expected spectroscopic characteristics. Further experimental investigation into its physical properties and biological activities is warranted to fully elucidate its potential applications.
References
-
Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. (n.d.). Retrieved from [Link]
-
2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. (n.d.). Retrieved from [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81. Retrieved from [Link]
-
Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. Retrieved from [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). RSC Advances, 13(45), 31635-31650. Retrieved from [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie. Retrieved from [Link]
-
Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1991). Journal of Medicinal Chemistry, 34(7), 2260-2267. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). Archiv der Pharmazie. Retrieved from [Link]
-
Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. (2007). Bioorganic & Medicinal Chemistry, 15(18), 6064-6072. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of o-nitro-N,N-diethylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 2-Amino-N?N-diethylbenzenesulfonamide – Biotuva Life Sciences [biotuva.com]
- 2. 57947-01-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 57947-01-0 [amp.chemicalbook.com]
- 4. 2-Amino-N,N-dimethylbenzenesulfonamide | 54468-86-9 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
The Unassuming Isomer: An In-depth Technical Guide to the Discovery and History of 2-Aminobenzenesulfonamide
A Senior Application Scientist's Synthesis of its Emergence from the Shadow of a Nobel-Winning Discovery
Foreword: Beyond the Celebrated Narrative
To any researcher in medicinal chemistry, the story of sulfonamides is canonical. It begins with a vibrant red dye, Prontosil, and culminates in the 1939 Nobel Prize for Gerhard Domagk, heralding the dawn of the antibiotic age.[1][2] This narrative, however, is dominated by the celebrated molecule, sulfanilamide (4-aminobenzenesulfonamide), the para-isomer that proved to be the active antibacterial agent.[3][4] Yet, in the annals of organic and medicinal chemistry, its structural sibling, 2-aminobenzenesulfonamide (orthanilamide), has carved its own distinct, albeit quieter, niche. This guide delves into the discovery and history of this unassuming isomer, not as a footnote to a more famous discovery, but as a versatile chemical entity with its own unique reactivity and applications that continue to be relevant for researchers, scientists, and drug development professionals.
The Genesis: A Tale of Dyes, Drugs, and a Paradigm Shift
The journey to understanding 2-aminobenzenesulfonamide begins with the broader history of sulfonamide drugs, a narrative rooted in the German dye industry of the early 20th century.[4][5] At the Bayer laboratories, a component of the IG Farben conglomerate, the prevailing scientific dogma, inspired by Paul Ehrlich, was that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[1][6]
Under the direction of Gerhard Domagk, chemists Josef Klarer and Fritz Mietzsch synthesized thousands of compounds.[7][8] In 1932, a red azo dye, Prontosil rubrum, demonstrated remarkable efficacy in curing mice with lethal streptococcal infections.[9][10] This was a landmark achievement, as it was one of the first synthetic substances to effectively combat systemic bacterial infections.[11] The dramatic success of Prontosil, including its use in saving Domagk's own daughter from a severe streptococcal infection, solidified its importance.[1][9]
However, the scientific community soon discovered a crucial detail. Researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated in 1935 that Prontosil was a prodrug.[3][8] In vivo, it was metabolized to the colorless, active compound, para-aminobenzenesulfonamide, or sulfanilamide.[9][12] This revelation was both a scientific triumph and a commercial blow to Bayer, as sulfanilamide had been first synthesized in 1908 and its patent had expired.[3][4] The subsequent "sulfa craze" saw hundreds of manufacturers producing various forms of sulfanilamide, revolutionizing the treatment of bacterial diseases before the widespread availability of penicillin.[4][5]
2-Aminobenzenesulfonamide: The Ortho Isomer Emerges
While the world's attention was on the para-isomer, 2-aminobenzenesulfonamide, or orthanilamide, was also being explored, primarily as a chemical intermediate.[13] Its distinct physical and chemical properties, dictated by the ortho positioning of the amine and sulfonamide groups, set it on a different path.
Physicochemical Properties
The proximity of the amino and sulfonamide groups in 2-aminobenzenesulfonamide leads to intramolecular interactions that influence its properties, distinguishing it from its para and meta counterparts.
| Property | Value | Source |
| IUPAC Name | 2-aminobenzene-1-sulfonamide | [1] |
| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide | [1] |
| CAS Number | 3306-62-5 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | [1][13] |
| Melting Point | 153-157 °C | [13] |
Synthesis of 2-Aminobenzenesulfonamide: A Key Experimental Protocol
The synthesis of 2-aminobenzenesulfonamide typically involves a multi-step process starting from a readily available precursor, often involving the reduction of a nitro group to an amine. A common and illustrative pathway begins with 2-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 2-Aminobenzenesulfonamide
This protocol is a representative synthesis based on established chemical principles.
Step 1: Ammonolysis of 2-Nitrobenzenesulfonyl Chloride
-
In a well-ventilated fume hood, carefully add 2-nitrobenzenesulfonyl chloride to an excess of chilled aqueous ammonia with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring at room temperature for 2-3 hours to ensure complete reaction.
-
The resulting precipitate, 2-nitrobenzenesulfonamide, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Reduction of 2-Nitrobenzenesulfonamide
-
Dissolve the 2-nitrobenzenesulfonamide in a suitable solvent, such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate. The reaction is carried out under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a slightly elevated temperature (e.g., 40-60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-aminobenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain a crystalline solid.
start [label="2-Nitrobenzenesulfonyl\nChloride", shape=oval, fillcolor="#FBBC05"]; intermediate [label="2-Nitrobenzenesulfonamide"]; product [label="2-Aminobenzenesulfonamide", shape=oval, fillcolor="#34A853"];
start -> intermediate [label=" Aqueous Ammonia (Ammonolysis)"]; intermediate -> product [label=" H₂/Pd-C (Reduction)"]; }
Synthesis pathway of 2-Aminobenzenesulfonamide.
Applications and Biological Significance: Beyond an Intermediate
While its role as a precursor in the synthesis of sulfa drugs and azo dyes is well-established, 2-aminobenzenesulfonamide and its derivatives have demonstrated unique biological activities.[3][13]
A Versatile Synthetic Building Block
The bifunctional nature of 2-aminobenzenesulfonamide, with its nucleophilic aromatic amine and the sulfonamide moiety, makes it a valuable intermediate for constructing more complex molecules.[3] The amine group can undergo diazotization, acylation, and alkylation, while the sulfonamide group can also be functionalized.[3] This versatility has been exploited in the synthesis of a wide range of heterocyclic compounds and other specialty chemicals.[13]
Carbonic Anhydrase Inhibition
A significant area of research for 2-aminobenzenesulfonamide derivatives is their activity as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. 2-Aminobenzenesulfonamide itself has been shown to be an inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated isozyme, with a Ki value of 450 nM.[14] This finding has spurred the development of more potent and selective inhibitors based on the 2-aminobenzenesulfonamide scaffold.
inhibitor [label="2-Aminobenzenesulfonamide", shape=oval, fillcolor="#FBBC05"]; enzyme [label="Carbonic Anhydrase IX\n(Tumor-Associated)"]; effect [label="Inhibition of\nEnzyme Activity", shape=oval, fillcolor="#34A853"];
inhibitor -> enzyme [label=" Binds to Active Site"]; enzyme -> effect [label=" Blocks Catalytic Function"]; }
Mechanism of carbonic anhydrase IX inhibition.
Conclusion: A Legacy of Versatility
The story of 2-aminobenzenesulfonamide is a compelling example of how a chemical compound, initially overshadowed by its more famous isomer, can possess a rich and important history of its own. From its origins in the dye industry to its pivotal role as a synthetic intermediate and its emergence as a lead compound for carbonic anhydrase inhibitors, 2-aminobenzenesulfonamide has proven to be a molecule of enduring utility. For researchers and drug development professionals, its journey underscores the importance of exploring the full spectrum of chemical diversity, as even the most unassuming of isomers can hold the key to new discoveries and applications.
References
-
Chemical Synthesis with 2-Aminobenzenesulfonamide: A Focus on Purity and Supply.
-
Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications.
-
2-Aminobenzenesulfonamide | carbonic anhydrase IX inhibitor | CAS# 3306-62-5. MedKoo.
-
Gerhard Domagk | Science History Institute.
-
CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
-
Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO.
-
Sulfonamide (medicine) - Wikipedia.
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
-
Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma.
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
-
Prontosil: Structure, Uses, Discovery & Importance in Biology - Vedantu.
-
Prontosil - Wikipedia.
-
Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com.
-
“Gerhard Domagk: The forgotten man of antibiotic discovery.” | MICROBIOLOGY MATTERS !
-
Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology - Britannica.
-
2-Aminobenzenesulfonamide - Chem-Impex.
-
Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. - ResearchGate.
-
From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England.
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate.
-
orthanilic acid - Organic Syntheses Procedure.
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI.
-
The discovery of the antibacterial agent Prontosil | ari.info.
-
What is Sulfanilamide used for? - Patsnap Synapse.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B21912.22 [thermofisher.com]
- 11. 2-Aminobenzenesulfonamide 98 3306-62-5 [sigmaaldrich.com]
- 12. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. 2-Aminobenzenesulfonamide | carbonic anhydrase IX inhibitor | CAS# 3306-62-5 | InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for the Characterization of 2-Amino-N,N-diethylbenzenesulfonamide
Introduction
2-Amino-N,N-diethylbenzenesulfonamide is an aromatic sulfonamide compound of interest to researchers and professionals in drug development and chemical synthesis. As with any chemically significant molecule, comprehensive characterization is paramount to ensure identity, purity, and quality. This guide provides a detailed overview of the primary analytical techniques and protocols for the thorough characterization of this compound. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be adaptable to various laboratory settings.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of techniques and parameters, empowering the user to understand and, if necessary, troubleshoot the analytical process. The protocols are presented as self-validating systems, incorporating quality control checks to ensure the reliability of the generated data.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Source/Basis of Inference |
| Molecular Formula | C₁₀H₁₆N₂O₂S | Based on chemical structure |
| Molecular Weight | 228.31 g/mol | Based on the 4-amino isomer.[1] |
| Appearance | Likely a solid at room temperature | Based on related sulfonamides. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water is anticipated. | General solubility of sulfonamides and aromatic amines. |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this class of compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the method of choice.
Causality behind Experimental Choices: A C18 column is a common starting point for reversed-phase HPLC due to its broad applicability and hydrophobicity, which should provide good retention for the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the polarity. A gradient elution is often preferred over isocratic elution to ensure good separation of early and late-eluting impurities. UV detection is suitable as the aromatic ring in the analyte will absorb UV light.
Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Materials:
- HPLC system with a UV detector, gradient pump, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- HPLC-grade acetonitrile, water, and phosphoric acid.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standard Solutions:
- Mobile Phase A: Water with 0.1% phosphoric acid. The acid helps to protonate the amino group, leading to sharper peaks.
- Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
4. System Suitability and Analysis:
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be > 0.999.
- Inject the sample solution. The peak area of the analyte will be used to determine its concentration based on the calibration curve.
- To ensure system suitability, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
5. Data Interpretation:
- The retention time of the peak in the sample chromatogram should match that of the standard.
- The purity of the sample can be calculated by the area percentage of the main peak relative to the total area of all peaks.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring protons, while ¹³C NMR provides information about the different carbon environments in the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm) due to the protons on the benzene ring.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Ethyl Protons (-N(CH₂CH₃)₂): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Several signals in the aromatic region (typically 110-150 ppm).
-
Ethyl Carbons: Two signals in the aliphatic region, one for the methylene carbons and one for the methyl carbons.
Protocol: NMR Analysis of this compound
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its high solubilizing power.
2. NMR Acquisition:
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
- Standard acquisition parameters for ¹H and ¹³C NMR should be used.
- Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
3. Data Interpretation:
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.
- Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H (Amine) | Stretching (asymmetric and symmetric) |
| 1630-1560 | N-H (Amine) | Bending |
| 1350-1300 | S=O (Sulfonamide) | Asymmetric Stretching |
| 1170-1140 | S=O (Sulfonamide) | Symmetric Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
Protocol: FTIR Analysis of this compound
1. Sample Preparation:
- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
- KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder and press it into a transparent pellet.
- ATR: Place a small amount of the solid sample directly on the ATR crystal.
2. FTIR Acquisition:
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
3. Data Interpretation:
- Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule to confirm its structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. It is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (228.31 g/mol ).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the N,N-diethylamino group.
Protocol: Mass Spectrometry Analysis of this compound
1. Sample Introduction and Ionization:
- The sample can be introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).
- Electrospray ionization (ESI) is a suitable soft ionization technique for LC-MS, which will likely produce the protonated molecule [M+H]⁺.
- Electron ionization (EI) is typically used in GC-MS and will result in more extensive fragmentation.
2. Mass Analysis:
- Acquire the mass spectrum in full scan mode to determine the molecular weight.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a detailed fragmentation pattern.
3. Data Interpretation:
- Confirm the molecular weight of the compound from the m/z of the molecular ion or protonated molecule.
- Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Logical Relationship of Analytical Techniques
Caption: Logical flow from synthesis to comprehensive characterization.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the purity, confirm the identity, and elucidate the structure of this compound. It is crucial to adhere to good laboratory practices and to validate the chosen methods to ensure the generation of accurate and reliable data.
References
-
PubChem. 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
Sources
Mastering the Purification of 2-Amino-N,N-diethylbenzenesulfonamide: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. 2-Amino-N,N-diethylbenzenesulfonamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
This compound (CAS No. 57947-01-0) is a sulfonamide derivative featuring a primary aromatic amine and a diethylsulfonamide moiety. The presence of both a basic amino group and a sulfonamide group imparts specific physicochemical properties that must be considered during purification. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts, and any other process-related impurities. Failure to do so can lead to downstream complications in multi-step syntheses and potentially compromise the safety and efficacy of the final drug product.[1]
Physicochemical Properties at a Glance
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molecular Weight | 228.31 g/mol | |
| Melting Point | 68 °C (from 70% ethanol) | |
| Boiling Point (Predicted) | 371.1 ± 44.0 °C | |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | |
| Appearance | Solid |
Understanding Potential Impurities: A Proactive Approach
The most common synthetic route to this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine, followed by the reduction of the nitro group. This pathway can introduce several potential impurities that must be addressed during purification.
-
Unreacted Starting Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Diethylamine
-
-
Intermediates:
-
2-Nitro-N,N-diethylbenzenesulfonamide
-
-
Byproducts of the Sulfonylation Reaction:
-
Sulfonic Acid: Hydrolysis of 2-nitrobenzenesulfonyl chloride in the presence of moisture can lead to the formation of 2-nitrobenzenesulfonic acid.[2]
-
-
Byproducts of the Reduction Step:
-
Incomplete reduction can leave traces of the nitro-intermediate.
-
Over-reduction or side reactions can lead to the formation of other aniline derivatives.
-
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[2] The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Protocol for Recrystallization:
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. An ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[2] Given the reported melting point from 70% ethanol, an ethanol/water mixture is a promising starting point.
-
Dissolution: In an appropriately sized flask, add the crude product and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Try using a larger volume of solvent or slowing down the cooling process.
-
Poor Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding the solution with a small crystal of the pure compound can also be effective.
Sources
2-Amino-N,N-diethylbenzenesulfonamide in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of 2-Amino-N,N-diethylbenzenesulfonamide in Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Introduction: The Strategic Value of this compound
This compound (CAS No. 57947-01-0) is an ortho-substituted aniline derivative that serves as a versatile and powerful building block in synthetic organic chemistry.[1] Its strategic value lies in the juxtaposition of a nucleophilic primary amine and a sulfonamide group on an aromatic scaffold. This unique arrangement allows for a variety of intramolecular cyclization reactions, providing efficient access to fused heterocyclic systems.
The diethylsulfonamide moiety enhances solubility in organic solvents compared to its unsubstituted counterpart and can modulate the electronic properties of the aromatic ring, influencing subsequent chemical transformations. The primary application of this reagent, and the focus of this guide, is its use in constructing benzothiadiazine 1,1-dioxides, a core structure found in numerous pharmacologically active agents.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 228.31 g/mol [1][2] |
| CAS Number | 57947-01-0[1] |
| Melting Point | 68 °C[1] |
| Appearance | Off-white to yellow solid |
Core Application: Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides
The most direct and widespread application of this compound is the synthesis of 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide derivatives. This transformation involves a cyclocondensation reaction where a single-carbon electrophile bridges the aniline nitrogen and the sulfonamide nitrogen.
Mechanistic Rationale
The synthesis hinges on a two-step sequence occurring in a single pot. First, the more nucleophilic aniline nitrogen attacks the electrophilic carbon of the C1-synthon. This is followed by an intramolecular cyclization where a nitrogen atom from the sulfonamide group displaces a leaving group, forming the stable six-membered heterocyclic ring. The choice of the C1-synthon dictates the reaction conditions and the substituent at the 3-position of the resulting benzothiadiazine ring.
Caption: General workflow for benzothiadiazine synthesis.
Protocol 1: Cyclization with Triethyl Orthoformate
This is the most common method for installing an unsubstituted hydrogen at the 3-position of the benzothiadiazine ring. Triethyl orthoformate serves as a synthetic equivalent of formic acid.
Principle: The initial reaction between the aniline and triethyl orthoformate forms an intermediate imidate. Upon heating, often with an acid catalyst, this intermediate undergoes intramolecular cyclization with the elimination of ethanol to yield the final product.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add triethyl orthoformate (5.0-10.0 eq). While it can act as both reagent and solvent, an inert co-solvent like toluene can be used for slurry-to-slurry reactions.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq), to facilitate the elimination of ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-140 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure to remove excess orthoformate and solvent.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
-
Trustworthiness and Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic downfield shift of the newly formed N-H protons and the appearance of a signal for the C3-proton are key diagnostic markers in the NMR spectrum.
Alternative C1-Synthons
Different C1-synthons can be employed to introduce various substituents at the 3-position, expanding the molecular diversity of the products.
| C1-Synthon | Resulting C3-Substituent | Typical Conditions | Notes |
| Triethyl Orthoformate | -H | Reflux, acid catalyst | Standard, reliable method. |
| Urea | -NH₂ (via tautomer) | High temperature melt (180-200°C) | Harsh conditions, but provides direct access to 3-amino derivatives. |
| Phosgene / Triphosgene | =O (3-oxo) | Base (e.g., Et₃N), CH₂Cl₂, 0°C to RT | Highly toxic reagents; requires careful handling. Provides 3-oxo derivatives. |
| 1,1'-Carbonyldiimidazole (CDI) | =O (3-oxo) | THF or DMF, RT to 60°C | Safer alternative to phosgene for synthesizing 3-oxo derivatives. |
Advanced Synthetic Strategies: Pre-Cyclization Derivatization
The true versatility of this compound is revealed when the aniline nitrogen is modified prior to the cyclization step. This allows for the synthesis of highly complex and diverse heterocyclic scaffolds.
Ullmann Condensation for N-Arylation
The Ullmann condensation (or the more modern Buchwald-Hartwig amination) is a powerful method for forming C-N bonds.[3] By reacting this compound with an aryl halide, one can synthesize N-aryl derivatives which can then be cyclized to form N-aryl benzothiadiazines.
Conceptual Workflow:
Caption: Pre-cyclization N-arylation via Ullmann coupling.
General Protocol for Ullmann C-N Coupling:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.1 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
-
Execution: Seal the tube and heat the mixture to 100-160 °C for 12-24 hours. The reaction must be carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Work-up: After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude N-aryl intermediate is typically purified by column chromatography on silica gel before proceeding to the cyclization step described in Section 2.
Expertise in Action: The choice of ligand and base is critical for a successful Ullmann coupling.[4] L-proline is often effective for coupling with aryl iodides, while more complex ligands may be required for less reactive aryl bromides or chlorides. Cesium carbonate is a stronger base and can often improve yields where potassium carbonate fails.
Synthesis of Fused Seven-Membered Rings: Benzothiaoxazepine-1,1-dioxides
By modifying the pre-cyclization strategy, it is possible to synthesize larger, seven-membered heterocyclic rings, such as benzothiaoxazepine-1,1-dioxides. These sultam-containing structures are of significant interest in medicinal chemistry.[5]
Principle: This synthesis involves a two-step modification of the aniline nitrogen. First, an N-alkylation with a two-carbon unit bearing a protected hydroxyl group (e.g., 2-(benzyloxy)ethyl bromide). Second, deprotection of the alcohol followed by an intramolecular cyclization, often via a Mitsunobu reaction or by converting the alcohol to a leaving group. A more direct approach involves SNAr reactions on related fluorinated scaffolds, a strategy that can be adapted conceptually.[5]
Illustrative Protocol (Conceptual Adaptation):
-
N-Alkylation: React this compound (1.0 eq) with a suitable 2-haloethanol derivative (e.g., 2-bromoethanol, 1.2 eq) in the presence of a non-nucleophilic base like K₂CO₃ or DBU in a polar aprotic solvent (e.g., acetonitrile or DMF) at 50-80 °C.
-
Purification: Isolate the N-alkylated intermediate via standard extractive work-up and column chromatography.
-
Intramolecular Cyclization (Mitsunobu Conditions):
-
Dissolve the N-(2-hydroxyethyl) intermediate (1.0 eq) in dry THF under an inert atmosphere.
-
Add triphenylphosphine (PPh₃, 1.5 eq).
-
Cool the solution to 0 °C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The crude product is purified by column chromatography to yield the desired benzothiaoxazepine-1,1-dioxide.
Summary and Outlook
This compound is a readily accessible and highly effective precursor for a range of heterocyclic compounds. Its primary utility in forming benzothiadiazine 1,1-dioxides can be significantly expanded through pre-cyclization modifications of its aniline nitrogen. Strategies like Ullmann coupling and N-alkylation open pathways to more complex fused systems, including seven-membered rings. The protocols detailed herein provide a robust foundation for researchers to explore the rich chemistry of this versatile building block in drug discovery and materials science.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011). Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. This compound | 57947-01-0 [amp.chemicalbook.com]
- 2. 2-Amino-N?N-diethylbenzenesulfonamide – Biotuva Life Sciences [biotuva.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-N,N-diethylbenzenesulfonamide as a Versatile Intermediate for Heterocyclic and Bioactive Compound Synthesis
Abstract
This guide provides an in-depth exploration of 2-Amino-N,N-diethylbenzenesulfonamide, a key synthetic intermediate for researchers in drug discovery and medicinal chemistry. Moving beyond a simple recitation of facts, this document elucidates the strategic value of its unique ortho-amino sulfonamide structure. We present detailed protocols for its application in the synthesis of complex heterocyclic systems and for the derivatization of its primary amine to facilitate Structure-Activity Relationship (SAR) studies. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Strategic Importance of the Intermediate
This compound (CAS 57947-01-0) is more than a simple aromatic amine; it is a bifunctional building block with significant potential in the synthesis of novel therapeutic agents.[1][2] Its structure features two key reactive centers: a nucleophilic primary aromatic amine and an N,N-diethylsulfonamide group. The critical feature is their ortho relationship on the benzene ring, which pre-organizes the molecule for intramolecular cyclization reactions, providing efficient access to fused heterocyclic scaffolds.
Furthermore, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.[3] The accessible primary amine provides a convenient chemical handle for modification, allowing for the systematic exploration of a compound's SAR, a cornerstone of modern drug development.[] This note will detail two primary applications that leverage these structural features.
Physicochemical Properties and Handling
Proper handling and characterization are foundational to successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 57947-01-0 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | - |
| Molecular Weight | 228.31 g/mol | - |
| Appearance | Typically an off-white to light yellow solid | - |
Safety & Handling: As with all aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Application I: Synthesis of Fused 1,2,4-Benzothiadiazine Dioxides
Scientific Rationale: The ortho positioning of the amine and sulfonamide groups makes this compound an ideal precursor for constructing 1,2,4-benzothiadiazine 1,1-dioxide scaffolds. These heterocycles are of significant interest in medicinal chemistry. The reaction involves a condensation with an aldehyde or ketone, followed by an intramolecular cyclization. This atom-economical approach rapidly builds molecular complexity from simple starting materials.
Experimental Workflow: Heterocycle Formation
Caption: Workflow for the synthesis of benzothiadiazine derivatives.
Protocol 1: Synthesis of 3-Phenyl-2,3-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
This protocol details the reaction with benzaldehyde as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (Anhydrous)
-
Ethyl acetate, Hexanes (for chromatography/recrystallization)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 2.28 g, 10 mmol).
-
Reagent Addition: Add anhydrous toluene (50 mL), followed by benzaldehyde (1.17 g, 11 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
-
Causality Insight: The acid catalyzes the initial condensation between the primary amine and the aldehyde to form a Schiff base (iminium ion intermediate). The Dean-Stark trap removes the water byproduct, driving the equilibrium towards the product, which is crucial for achieving a high yield.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by one of two methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly. If necessary, add hexanes to induce precipitation. Collect the resulting crystals by vacuum filtration.
-
Column Chromatography: Dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes.
-
-
Validation & Characterization: The final product should be a crystalline solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical yield for this reaction is in the range of 75-90%.
Application II: N-Acylation for SAR Exploration
Scientific Rationale: The primary amine of this compound serves as a key point for diversification in drug discovery programs. Acylation is a fundamental transformation that converts the amine into an amide.[5] This change significantly alters the electronic and steric properties of the molecule. It replaces a hydrogen bond donor (-NH₂) with a hydrogen bond acceptor (-NH-C=O), which can drastically affect interactions with a biological target. This protocol provides a robust method for synthesizing a library of N-acyl derivatives.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-Acylation reaction.
Protocol 2: Synthesis of N-Acetyl-2-amino-N,N-diethylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM, Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: Dissolve this compound (e.g., 2.28 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., pyridine, 1.58 g, 20 mmol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (0.94 g, 12 mmol) dropwise to the stirred solution over 10 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality Insight: The reaction is performed at 0 °C to control the exothermic reaction between the acyl chloride and the amine. The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
-
Monitoring: Follow the consumption of the starting material by TLC (e.g., using 1:1 Ethyl Acetate/Hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove the base, water (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: The crude product is often pure enough for many applications but can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary. Confirm the structure via spectroscopic methods. Expected yields are typically >90%.
Summary of Applications
The following table summarizes the synthetic transformations discussed, highlighting the versatility of the intermediate.
| Application | Reagents | Key Transformation | Product Class |
| Heterocycle Synthesis | Aldehyde, Acid Catalyst | Condensation & Cyclization | 1,2,4-Benzothiadiazine Dioxides |
| SAR Derivatization | Acyl Chloride, Base | Nucleophilic Acyl Substitution | N-Acyl Sulfonamides |
Conclusion
This compound is a powerful and versatile intermediate for chemical synthesis. Its unique ortho-disubstituted pattern provides a direct and efficient route to valuable heterocyclic scaffolds. Concurrently, its primary amine offers a reliable anchor point for diversification and SAR studies. The robust protocols detailed herein provide researchers and drug development professionals with a solid foundation for leveraging this building block in the creation of novel and potentially bioactive molecules.
References
-
2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]
-
Bariyah, S. K., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved January 17, 2026, from [Link]
-
N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved January 17, 2026, from [Link]
-
Ibrahim, H. S., & Alwan, S. M. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Retrieved January 17, 2026, from [Link]
-
Al-Masoudi, W. A. (2022). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved January 17, 2026, from [Link]
-
Amines. (n.d.). NCERT. Retrieved January 17, 2026, from [Link]
Sources
derivatization of 2-Amino-N,N-diethylbenzenesulfonamide for biological screening
Application Notes and Protocols
Topic: Derivatization of 2-Amino-N,N-diethylbenzenesulfonamide for Biological Screening
For: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This document provides a detailed guide for the chemical derivatization of this compound (CAS No: 57947-01-0), a versatile starting material for the generation of novel compound libraries.[4][5] By strategically modifying its primary aromatic amine, researchers can systematically explore structure-activity relationships (SAR) and identify new lead compounds for various therapeutic targets.[6] We present validated, step-by-step protocols for N-acylation and N-sulfonylation, alongside a representative biological screening protocol using a standard cell viability assay.
Introduction: The Rationale for Derivatization
In drug discovery, a core scaffold provides the fundamental three-dimensional structure for target engagement, while peripheral chemical modifications, or "decorations," fine-tune properties such as potency, selectivity, and pharmacokinetics. This compound serves as an excellent scaffold, featuring two key functional groups: a stable N,N-diethylsulfonamide and a reactive primary aromatic amine (-NH2).
The primary amine is a nucleophilic handle ripe for chemical modification. Its reactivity allows for the straightforward introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around the core structure. The goal of this process is to create a library of analogues, each with a unique set of properties, which can then be screened for biological activity. This approach facilitates the discovery of novel compounds with therapeutic potential against targets ranging from bacterial enzymes to protein kinases involved in cancer.[7][8][9]
Figure 1: General strategies for derivatizing the this compound scaffold.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for library synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Materials and Methods
-
Reagents: this compound, acyl chlorides (e.g., benzoyl chloride), sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), anhydrous solvents (DCM, THF), and bases (e.g., triethylamine, pyridine) should be of high purity (≥98%).
-
Analysis: Reaction progress is monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 1: Synthesis of N-Acyl Derivatives (Amide Formation)
Principle: This protocol describes the nucleophilic acyl substitution reaction between the primary amine of the scaffold and an acyl chloride. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, and subsequent elimination of HCl, neutralized by a non-nucleophilic base, yields the stable amide product.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride dropwise to the stirred solution. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: These washes remove unreacted base, acid chloride, and water-soluble impurities, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of N-Sulfonyl Derivatives (Disulfonamide Formation)
Principle: Similar to acylation, this reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. This creates a new, stable sulfonamide linkage, resulting in a disulfonamide structure.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) (1.1 eq)
-
Anhydrous Pyridine (serves as both solvent and base)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride portion-wise to the solution. Expertise Note: Pyridine is often preferred for sulfonylation as it is an excellent catalyst and acid scavenger for this transformation.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-cold 1 M HCl. This will precipitate the product and neutralize the pyridine.
-
Collect the solid precipitate by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers (if extracted), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol/water) or purify by flash column chromatography.
| Reaction Type | Electrophile | Base | Solvent | Product Functional Group |
| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine | Dichloromethane | Amide |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine | Pyridine | Sulfonamide |
Biological Screening Cascade and Protocols
Once a library of derivatives is synthesized and purified, the next step is to assess their biological activity. A tiered approach, or screening cascade, is an efficient method to identify promising compounds.
Figure 2: A typical workflow for a biological screening cascade to identify lead candidates.
Protocol 3: In Vitro Anticancer Screening (MTT Cell Viability Assay)
Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., U87 glioblastoma, as benzenesulfonamides have shown activity here).[8]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized derivatives dissolved in sterile DMSO (10 mM stock solutions).
-
MTT solution (5 mg/mL in sterile PBS).
-
Lysis Buffer / DMSO.
-
96-well cell culture plates.
-
Multichannel pipette and plate reader (570 nm absorbance).
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Expertise Note: During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
| Derivative | Modification (R-Group) | IC₅₀ (µM) vs. U87 Cells |
| Scaffold | -H | > 100 |
| D-01 | Benzoyl | 58.6 |
| D-02 | 4-Nitrobenzoyl | 25.1 |
| D-03 | 4-Methoxybenzoyl | 72.4 |
| D-04 | p-Toluenesulfonyl | 45.9 |
Table represents hypothetical data for SAR illustration.
From this hypothetical data, one could infer that adding a benzoyl group (D-01) confers cytotoxic activity. Furthermore, adding an electron-withdrawing nitro group (D-02) enhances potency, while an electron-donating methoxy group (D-03) slightly reduces it, providing a clear direction for the next round of synthesis and optimization.
Conclusion
The derivatization of this compound offers a scientifically sound and efficient pathway to generate novel chemical entities for biological screening. The protocols outlined herein provide a robust framework for synthesizing diverse amide and sulfonamide libraries. When coupled with a systematic biological screening cascade, this strategy empowers researchers to rapidly identify hits and build structure-activity relationships, accelerating the journey from a simple chemical scaffold to a potential therapeutic lead.
References
-
Kharitonov, D. S., et al. (2023). Derivatization of complex sulfonamides through the parent sulfonyl.... ResearchGate. [Link]
-
Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
-
Alam, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
Molbase. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | 54468-86-9. [Link]
-
Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Hassan, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
National Analytical Corporation. 5-Amino-2-chloro-n,n-diethyl-benzene sulfonamide. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
-
Al-Salahi, R., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. 2-amino-N,N-diethylbenzamide. PubChem. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
-
Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. 57947-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 57947-01-0 [amp.chemicalbook.com]
- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalcsij.com [journalcsij.com]
Application Notes and Protocols: The Strategic Role of 2-Amino-N,N-diethylbenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors
Introduction: The Enduring Significance of the Sulfonamide Scaffold
Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes critical to fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction central to pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2] With 15 known human isoforms exhibiting distinct tissue distribution and cellular localization, CAs have emerged as pivotal therapeutic targets for a range of diseases, including glaucoma, epilepsy, edema, and cancer.[1][3][4]
The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone of carbonic anhydrase inhibitor design.[1] Crystallographic studies have definitively shown that the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.[5][6] This zinc-binding group (ZBG) provides a high-affinity anchor, from which the rest of the inhibitor molecule can extend to interact with residues in the active site cavity. These secondary interactions, often referred to as the "tail" approach, are crucial for determining the inhibitor's potency and, critically, its selectivity for different CA isoforms.[6]
This guide focuses on the synthetic utility of 2-Amino-N,N-diethylbenzenesulfonamide , a versatile building block for creating a diverse library of CA inhibitors. The presence of a primary amino group at the ortho position offers a reactive handle for a variety of chemical transformations, allowing for the strategic introduction of diverse "tail" functionalities. The N,N-diethyl substitution on the sulfonamide group is a less common feature in clinically used CAIs, offering a unique scaffold to explore novel structure-activity relationships (SAR).
The Synthetic Rationale: Why this compound?
The choice of an ortho-amino substituted benzenesulfonamide is a deliberate one, driven by several strategic advantages in medicinal chemistry:
-
Vectorial Diversity: The ortho-amino group provides a synthetic vector pointing in a different direction compared to the more common para-substituted sulfonamides (e.g., sulfanilamide). This allows for the exploration of different regions within the CA active site, potentially leading to novel isoform selectivity profiles.
-
Modulation of Physicochemical Properties: Modifications at the amino group can profoundly alter the molecule's solubility, lipophilicity, and pharmacokinetic properties.
-
Versatile Reactivity: The primary aromatic amine is a nucleophile that can readily participate in a wide array of classic organic reactions, including acylation, diazotization, and condensation reactions, enabling the construction of large and diverse inhibitor libraries.
This document outlines two robust and adaptable protocols starting from this compound:
-
Protocol A: Synthesis of Azo-Sulfonamide Derivatives via Diazotization-Coupling.
-
Protocol B: Synthesis of N-Acylsulfonamide Derivatives via Schotten-Baumann Acylation.
Experimental Protocols & Methodologies
Protocol A: Synthesis of Azo-Sulfonamide CAIs via Diazotization and Azo Coupling
This protocol describes the conversion of the primary amino group of this compound into a diazonium salt, which is then immediately coupled with an electron-rich aromatic partner (e.g., 2-naphthol) to generate a potent azo-sulfonamide CA inhibitor.
The diazotization reaction, performed at low temperatures (0-5 °C), converts the amine into a highly reactive diazonium salt (-N₂⁺).[7] This intermediate is a potent electrophile. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt attacks an electron-rich coupling agent.[5] The stability of the diazonium salt is critical; hence the strict temperature control is paramount to prevent its decomposition and loss of yield.[8]
Caption: Workflow for Azo-Sulfonamide Inhibitor Synthesis.
-
Preparation of Amine Solution: In a 250 mL beaker, suspend 2.28 g (0.01 mol) of this compound in 20 mL of water. Add 3 mL of concentrated hydrochloric acid. Stir and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite (NaNO₂) in 10 mL of cold water. Slowly add this NaNO₂ solution dropwise to the cold amine solution with vigorous stirring, ensuring the temperature remains below 5 °C. After the addition is complete, stir for an additional 15 minutes. A positive test on starch-iodide paper should confirm a slight excess of nitrous acid.
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored precipitate should form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final azo-sulfonamide.
Protocol B: Synthesis of N-Acylsulfonamide CAIs via Schotten-Baumann Reaction
This protocol details the acylation of this compound with an acid chloride (e.g., benzoyl chloride) under biphasic Schotten-Baumann conditions to form a stable N-acylsulfonamide inhibitor.
The Schotten-Baumann reaction is a classic method for acylating amines.[2][9][10] The reaction is performed in a two-phase system (e.g., dichloromethane and water). The amine and acid chloride react in the organic phase. The aqueous base (e.g., NaOH) serves a crucial dual purpose: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it prevents the protonation of the starting amine, ensuring it remains a potent nucleophile.[2][11]
Caption: Workflow for N-Acylsulfonamide Inhibitor Synthesis.
-
Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve 2.28 g (0.01 mol) of this compound in 50 mL of dichloromethane. Add 30 mL of 2 M aqueous sodium hydroxide solution.
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Acylation: Add 1.2 mL (0.0105 mol) of benzoyl chloride dropwise to the stirring mixture over 15 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of water, and 30 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure N-acylsulfonamide product.
Data Presentation: Representative Inhibition Data
The inhibitory potency of novel sulfonamides is typically evaluated against a panel of human (h) CA isoforms. The data is presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant). The following table provides representative data for analogous sulfonamide inhibitors to illustrate expected potency ranges.
| Compound Type | Target Isoform | Kᵢ (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Reference |
| Azo-Sulfonamide | hCA I | 72 | - | 20.6x weaker | Analogous to[4] |
| hCA II | 3.5 | 20.6x stronger | - | Analogous to[4] | |
| hCA IX | 25 | 2.9x stronger | 7.1x weaker | Analogous to[4] | |
| hCA XII | 0.65 | 110x stronger | 5.4x stronger | Analogous to[4] | |
| N-Acylsulfonamide | hCA I | 2327 | - | 456x weaker | Analogous to[12] |
| hCA II | 5.1 | 456x stronger | - | Analogous to[12] | |
| hCA IX | 38.2 | 61x stronger | 7.5x weaker | Analogous to[12] |
Note: Data is illustrative and based on structurally related compounds. Actual results for derivatives of this compound would require experimental validation.
Conclusion and Future Perspectives
This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The protocols detailed herein, based on fundamental and reliable organic transformations, provide a clear pathway for researchers to generate libraries of diverse sulfonamide derivatives. By strategically modifying the "tail" region of the molecule via azo coupling, acylation, or other reactions at the ortho-amino position, scientists can systematically explore structure-activity relationships. This exploration is key to developing next-generation CAIs with enhanced potency and, crucially, improved isoform selectivity, which may lead to therapeutic agents with fewer side effects and improved clinical outcomes.
References
-
Gülçin, İ., & Supuran, C. T. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 549-555. [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7077. [Link]
-
Ferraroni, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 433–440. [Link]
-
Ghorab, M. M., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(15), 6893–6901. [Link]
-
Khan, A., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Letters in Organic Chemistry, 10(8), 564-574. [Link]
-
Kazokaitė, J., et al. (2015). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 20(12), 21356-21367. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6296. [Link]
-
Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 593-601. [Link]
-
Khan, K. M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 681530. [Link]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia. [Link]
-
Sathee NEET. (2025). Chemistry Schotten Baumann Reaction. Sathee NEET. [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]
-
Nocentini, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. FLORE Repository. [Link]
-
Angeli, A., et al. (2019). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 24(15), 2730. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Kažemėkaitė, M., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 7(9), 706-711. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Nocentini, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1044-1051. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 12. flore.unifi.it [flore.unifi.it]
Application of 2-Amino-N,N-diethylbenzenesulfonamide in Dye Synthesis: A Technical Guide
This technical guide provides an in-depth exploration of the synthetic utility of 2-Amino-N,N-diethylbenzenesulfonamide as a diazo component in the synthesis of azo dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the significance of the resulting dye structures.
Introduction: The Versatility of Sulfonamide-Containing Azo Dyes
Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most diverse class of synthetic colorants.[1] Their widespread application in textiles, printing, and beyond is a testament to their straightforward synthesis, broad color palette, and good stability. The color of an azo dye is determined by the extended π-conjugated system of the aromatic rings linked by the azo bridge. The electronic properties of this system, and thus the dye's color, can be finely tuned by the introduction of various substituents on the aromatic rings.
This compound is a valuable precursor in this context. The diethylsulfonamide group, being strongly electron-withdrawing, significantly influences the electronic properties of the diazonium salt intermediate, which in turn affects the color and fastness properties of the final dye. Dyes derived from sulfonamide intermediates are particularly noted for their application as disperse dyes for hydrophobic fibers like polyester, exhibiting good light and sublimation fastness.[2][3]
Core Chemistry: The Two-Step Path to Color
The synthesis of azo dyes from this compound follows a classic two-step electrophilic aromatic substitution pathway: Diazotization followed by Azo Coupling .[1]
-
Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid.[4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be unstable and even explosive at higher temperatures.[5]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[6] Common coupling components include phenols, naphthols, and aromatic amines.[1] The hydroxyl or amino group of the coupling component directs the diazonium ion primarily to the para position. If the para position is occupied, coupling occurs at an ortho position.[1]
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of an azo dye from this compound.
Detailed Protocol: Synthesis of a Disperse Red Dye
This protocol details the synthesis of a representative monoazo disperse dye by coupling diazotized this compound with 2-naphthol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| This compound | 228.31 | 2.28 | 10.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 | 10.5 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 3.0 mL | ~36 |
| 2-Naphthol | 144.17 | 1.44 | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.60 | 40.0 |
| Sodium Chloride (NaCl) | 58.44 | - | - |
| Distilled Water | 18.02 | - | - |
| Ice | - | - | - |
| Starch-iodide paper | - | - | - |
Protocol 1: Diazotization of this compound
Rationale: The amine is first dissolved in hydrochloric acid to form the hydrochloride salt, which is soluble in water. The reaction is maintained at 0-5 °C to prevent the premature decomposition of the diazonium salt and to minimize the formation of phenolic byproducts.
-
Preparation of the Amine Solution: In a 250 mL beaker, combine 2.28 g (10.0 mmol) of this compound with 50 mL of distilled water and 3.0 mL of concentrated hydrochloric acid. Stir until the amine is completely dissolved.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir vigorously throughout the addition.
-
Confirmation of Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
Intermediate Solution: The resulting clear solution contains the 2-(N,N-diethylsulfamoyl)benzenediazonium chloride intermediate. It should be kept cold and used immediately in the subsequent coupling step.[5]
Protocol 2: Azo Coupling with 2-Naphthol
Rationale: The coupling component, 2-naphthol, is dissolved in an alkaline solution to form the highly nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt. The reaction is kept cold to control the reaction rate and improve the purity of the product.
-
Preparation of the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice-salt bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Transfer the solid dye to a watch glass and dry it in an oven at 60-70 °C.
Purification and Characterization
Rationale: Recrystallization is a standard method for purifying solid organic compounds. Ethanol is a common solvent for this purpose. Characterization confirms the identity and purity of the synthesized dye.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.
-
Yield Calculation: Weigh the dried, purified dye and calculate the percentage yield based on the initial amount of this compound.
-
Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -N=N-, -SO₂-N, aromatic C-H).
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or ethanol), which corresponds to the color of the dye.[7]
-
Mass Spectrometry: To determine the molecular weight of the compound.[2]
-
Application Notes: Properties and Uses
The incorporation of the 2-(N,N-diethylsulfamoyl)phenyl group into the azo dye structure imparts several key properties:
-
Color: The electron-withdrawing nature of the sulfonamide group can lead to a bathochromic (deepening of color) shift in the absorption spectrum, often resulting in dyes in the orange to red-violet range.[7]
-
Disperse Dye Characteristics: The overall molecule is non-ionic and sparingly soluble in water, making it suitable for application as a disperse dye.[7] Disperse dyes are used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[3]
-
Fastness Properties: Azo dyes containing sulfonamide groups often exhibit good lightfastness and sublimation fastness, which are critical properties for textile applications.[2]
-
Potential Biological Activity: The sulfonamide moiety is a well-known pharmacophore. Azo dyes containing sulfonamide groups have been investigated for their potential antibacterial and other biological activities.[2][8]
The logical flow for the synthesis and application of these dyes is depicted below:
Figure 2: Logical workflow from starting material to final application.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of monoazo dyes, particularly those intended for use as disperse colorants on synthetic fibers. The straightforward and well-established diazotization and azo coupling reactions allow for the creation of a wide array of colored compounds. By carefully selecting the coupling component, researchers can tune the final properties of the dye, including its color, fastness, and potential for other applications. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and exploration of this important class of dyes.
References
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
Wikipedia. (2023). Azo coupling. Retrieved from [Link]
-
Oladipo, A. S., et al. (2021). Synthesis and Application of Monoazo Disperse Dyes Based on Asymmetric Bisimide on Polylactic Acid Fabrics. African Journal of Pure and Applied Chemistry, 15(3), 63-74. [Link]
- Das, P. P. (2022). Chemistry of Azo Dyes: History, Classification, Properties and Recent Developments. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
- Wikipedia. (n.d.). Azo coupling.
- El-Sayed, W. A., et al. (2019). Synthesis and evaluation of novel antibacterial monoazo disperse dyes based on sulfonamide derivatives on polyester. Pigment & Resin Technology, 48(6), 519-528.
- Li, Z., et al. (2014). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters, 16(1), 290-293.
- De La Salle Medical and Health Sciences Institute. (2021). Preparation of 2-Naphthol Aniline Dye.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. International Journal of Research in Ayurveda and Pharmacy, 5(4), 525-528.
- Al-Etaibi, A. M., et al. (2024). Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. Journal of Molecular Structure, 1296, 136811.
-
El-Wahab, H. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(51), 48820–48833. [Link]
- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
-
Li, Z., et al. (2014). A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. PMC. [Link]
-
Abba, A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26956-26986. [Link]
-
Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653-1662. [Link]
-
El-Sayed, W. A., et al. (2019). Synthesis and evaluation of novel antibacterial monoazo disperse dyes based on sulfonamide derivatives on polyester. Emerald Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Nejad, M. S., et al. (2012). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Asian Journal of Chemistry, 24(11), 4813-4818.
-
Wang, C., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(19), 5943. [Link]
-
El-Wahab, H. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. PMC. [Link]
- El-Sayed, W. A. (2020). Antimicrobial sulphonamide azo dyes.
- BenchChem. (2025). Application Notes: Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerald.com [emerald.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
Application Note & Scale-Up Protocol: Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-N,N-diethylbenzenesulfonamide, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] The protocol herein details a robust, two-step synthetic route starting from commercially available 2-nitrobenzenesulfonyl chloride. The methodology is designed for scalability, emphasizing process safety, efficiency, and high product purity. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and chemical manufacturing.
Introduction & Strategic Overview
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for various therapeutic agents, including sulfa drugs.[1][2] Its structure, featuring a primary aromatic amine and a diethylsulfonamide group, allows for diverse chemical modifications.[3] The reliable and scalable production of this intermediate with high purity is therefore critical for drug discovery and development pipelines.
This guide presents a well-established and logical synthetic pathway:
-
Step 1: Sulfonamide Formation: A nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and diethylamine to form the intermediate, 2-Nitro-N,N-diethylbenzenesulfonamide.
-
Step 2: Nitro Group Reduction: The subsequent reduction of the nitro intermediate to the target primary amine, this compound, via catalytic hydrogenation.
This strategy was chosen for its high efficiency, use of readily available starting materials, and the generation of a clean product profile, which simplifies downstream purification on a larger scale.
Overall Synthetic Scheme
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of 2-Amino-N,N-diethylbenzenesulfonamide. As a key intermediate in various chemical and pharmaceutical applications, achieving a high yield and purity of this compound is crucial. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.
Understanding the Core Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily due to the presence of two nucleophilic centers: the primary aromatic amine (-NH₂) and the secondary amine of the sulfonamide group precursor (diethylamine). The key to a successful synthesis lies in managing the reactivity of these groups to prevent unwanted side reactions.
Two primary synthetic routes are commonly considered, each with its own set of advantages and potential pitfalls.
-
Route A: Direct Sulfonylation. This approach involves the reaction of a 2-amino-substituted benzenesulfonyl chloride with diethylamine. This is often problematic as the unprotected 2-amino group can interfere with the reaction.
-
Route B: Indirect Approach (Nitro-reduction). This is the more reliable and widely used method. It involves the synthesis of an N,N-diethyl-2-nitrobenzenesulfonamide intermediate, followed by the reduction of the nitro group to the desired amine. This multi-step process offers better control over the reaction.
Diagram: Overview of Primary Synthetic Pathways
Caption: Comparison of direct vs. indirect synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the recommended Nitro-reduction pathway (Route B).
Category: Low or No Product Yield
Q1: My initial sulfonylation of 2-nitrobenzenesulfonyl chloride with diethylamine is giving a low yield. What's going wrong?
A1: This is a critical step where several factors can impact yield.
-
Cause 1: Inadequate Acid Scavenging. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid can protonate the diethylamine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution: The reaction must be carried out in the presence of a base to neutralize the HCl as it forms. A tertiary amine like triethylamine (TEA) or pyridine is typically used in at least a stoichiometric amount. Pyridine is often preferred as it can also act as a nucleophilic catalyst.
-
-
Cause 2: Competing Hydrolysis. Sulfonyl chlorides are susceptible to hydrolysis by water. Any moisture in the reagents or solvent will convert the starting material to the unreactive 2-nitrobenzenesulfonic acid.
-
Cause 3: Incorrect Stoichiometry or Addition Order. Adding the sulfonyl chloride too quickly can lead to localized heating and side reactions.
-
Solution: Dissolve the 2-nitrobenzenesulfonyl chloride and the base (e.g., pyridine) in the solvent first. Then, add the diethylamine dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, before allowing it to warm to room temperature.[3]
-
Q2: The reduction of the nitro group is incomplete or failing. How can I optimize this step?
A2: The reduction of an aromatic nitro group is a standard transformation, but its efficiency depends heavily on the chosen method and the presence of the sulfonamide group.
-
Cause 1: Catalyst Inactivity (for Catalytic Hydrogenation). The most common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The catalyst can be "poisoned" by sulfur-containing compounds, although sulfonamides are generally stable. Inactivity is more often due to poor quality catalyst or insufficient agitation.
-
Solution: Use a fresh, high-quality 10% Pd/C catalyst. Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate contact between the substrate, hydrogen, and catalyst surface. Solvents like ethanol or ethyl acetate are standard.
-
-
Cause 2: Ineffective Chemical Reducing Agent. If catalytic hydrogenation is not feasible, chemical reduction is an alternative. The choice of reagent is critical.
-
Solution: Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and effective method for reducing aromatic nitro groups.[4] Another excellent option is iron powder (Fe) in acetic acid or with a catalytic amount of ammonium chloride in an ethanol/water mixture. These methods are robust and less prone to poisoning.
-
-
Cause 3: Incomplete Reaction. The reaction may stall if the reducing agent is consumed or the conditions are not optimal.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more reducing agent. For catalytic hydrogenation, ensure the system is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for lab scale).
-
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing low-yield issues.
Category: Purification and Side Products
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
A3: Impurities usually stem from incomplete reactions or side reactions.
-
Likely Impurity 1: Unreacted N,N-Diethyl-2-nitrobenzenesulfonamide. This is the most common impurity if the reduction step is incomplete. It will have a different Rf value on a TLC plate.
-
Solution: Drive the reduction reaction to completion by adding more reducing agent or allowing for longer reaction times. During purification by column chromatography, this impurity will typically elute separately from the more polar amino product.
-
-
Likely Impurity 2: 2-Nitrobenzenesulfonic Acid. This results from the hydrolysis of the starting sulfonyl chloride.
-
Solution: This acidic impurity can be easily removed during the workup. After the sulfonylation reaction, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the sulfonic acid into the aqueous layer.
-
-
Likely Impurity 3: Over-alkylation Products. While less common in this specific synthesis, ammonolysis can sometimes lead to mixtures of primary, secondary, and tertiary amines.
-
Solution: This is generally not an issue in Route B. Careful control of stoichiometry is key. Purification via column chromatography should separate these products.
-
Q4: What is the best method for purifying the final this compound?
A4: A multi-step purification strategy is most effective.
-
Aqueous Workup: After the reduction step, the first purification is the workup. If you used a metal-based reducing agent (like SnCl₂ or Fe), the reaction mixture is typically made basic with NaOH or Na₂CO₃ to precipitate metal hydroxides, which are then filtered off. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction: The final product has a basic amino group. You can selectively extract your product into an acidic aqueous solution (e.g., 1M HCl). The organic layer containing neutral impurities (like unreacted nitro starting material) is discarded. The acidic aqueous layer is then made basic (e.g., with 1M NaOH) to deprotonate your product, which can then be re-extracted back into an organic solvent. This is a very effective purification technique.[5]
-
Column Chromatography: For the highest purity, flash column chromatography on silica gel is recommended.[2] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the desired product from any remaining impurities.
Optimized Experimental Protocol (Route B)
This section provides a detailed, step-by-step methodology for the recommended two-step synthesis.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the recommended synthesis.
Protocol 3.1: Synthesis of N,N-Diethyl-2-nitrobenzenesulfonamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).
-
Add pyridine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethylamine (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-2-nitrobenzenesulfonamide, which can often be used in the next step without further purification.
Protocol 3.2: Reduction to this compound
-
Dissolve the crude N,N-diethyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol (approx. 0.1 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC. The product amine will be significantly more polar.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and slowly pour the mixture into a stirred, saturated solution of sodium bicarbonate until the solution is basic (pH > 8) and gas evolution ceases.
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Summary & FAQs
Table 1: Comparison of Reduction Conditions
| Reducing Agent | Solvent | Temperature | Key Advantages | Potential Issues |
| H₂ / 10% Pd/C | Ethanol, Ethyl Acetate | Room Temp. | Clean byproducts (H₂O), mild conditions. | Requires specialized equipment; catalyst poisoning. |
| SnCl₂·2H₂O | Ethanol, HCl (conc.) | Reflux | High yield, reliable, tolerant of many functional groups.[4] | Workup involves removal of tin salts. |
| Fe / NH₄Cl | Ethanol / H₂O | Reflux | Inexpensive, environmentally benign metal. | Can be slower; requires vigorous stirring. |
| Sodium Dithionite | H₂O / THF | Room Temp. | Mild conditions, useful for sensitive substrates. | Can sometimes give lower yields. |
Frequently Asked Questions
Q: Which synthetic route is definitively better? A: Route B (the nitro-reduction pathway) is overwhelmingly preferred. It avoids the need for protecting groups on the aniline nitrogen and provides a more controlled, stepwise approach that generally results in higher yields and easier purification.[3]
Q: What are the critical safety precautions? A: Sulfonyl chlorides are corrosive and react with moisture; handle them in a fume hood with appropriate personal protective equipment (PPE). Diethylamine is a volatile and corrosive base. Hydrogen gas (for catalytic hydrogenation) is highly flammable and requires a properly set up and purged system. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: How do I confirm the structure of my final product? A: A combination of analytical techniques is required. ¹H NMR spectroscopy should show characteristic peaks for the diethyl group (a quartet and a triplet), aromatic protons, and a broad singlet for the -NH₂ group that disappears upon D₂O exchange. Mass spectrometry (MS) should show the correct molecular ion peak. Infrared (IR) spectroscopy can confirm the presence of N-H stretches for the primary amine and the S=O stretches of the sulfonamide.
References
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (2017). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Step 1. 2-Amino-N-phenylbenzamide. PrepChem.com. Available at: [Link]
-
Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy. (n.d.). National Center for Biotechnology Information. Available at: [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2025). ResearchGate. Available at: [Link]
-
Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. (2010). ResearchGate. Available at: [Link]
-
Co-catalyzed amination of bioactive compounds. Reaction conditions. (2023). ResearchGate. Available at: [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Peptide Synthesis & Custom Peptide Experts. Available at: [Link]
-
Amines. (n.d.). National Council of Educational Research and Training. Available at: [Link]
-
N,N-Diethylbenzenesulfonamide. (n.d.). PubChem. Available at: [Link]
-
2-amino-N,N-diethylbenzamide. (n.d.). PubChem. Available at: [Link]
- Process for the removal of nitrobenzenesulfonyl. (2003). Google Patents.
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. (2024). PEPTLAB. Available at: [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][6][7]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2020). Google Patents.
-
Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. (2024). Princeton University. Available at: [Link]
- Process for the purification of amino acids. (1969). Google Patents.
- Method for purifying aromatic amino acids. (2015). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide
Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions concerning the synthesis of 2-Amino-N,N-diethylbenzenesulfonamide. Our focus is on identifying and mitigating the formation of common by-products to enhance yield, purity, and process reliability.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is typically a two-step process. It begins with the reaction of 2-nitrobenzenesulfonyl chloride and diethylamine to form the intermediate, 2-nitro-N,N-diethylbenzenesulfonamide. This intermediate then undergoes a reduction of the nitro group to yield the final amine product. While seemingly straightforward, each step presents unique challenges and potential for by-product formation that can impact the final product's quality and yield. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations for their causes and actionable solutions.
Question 1: My initial reaction to form 2-nitro-N,N-diethylbenzenesulfonamide has a low yield, and I've identified a water-soluble, acidic impurity. What is this by-product and how can I prevent its formation?
Answer:
The most probable cause of this issue is the hydrolysis of your starting material, 2-nitrobenzenesulfonyl chloride, to form 2-nitrobenzenesulfonic acid. Sulfonyl chlorides are highly susceptible to moisture, and this hydrolysis reaction competes with the desired sulfonamide formation.[1][2] The resulting sulfonic acid is unreactive towards the diethylamine under standard conditions and is typically removed during an aqueous workup, leading to a lower yield of your desired intermediate.
Root Causes and Preventative Measures:
| Cause | Explanation | Solution |
| Moisture in Reaction Components | Sulfonyl chlorides readily react with water. This can be introduced via wet solvents, glassware, or even atmospheric humidity.[1] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to moisture.[2] |
| Degraded Starting Material | 2-nitrobenzenesulfonyl chloride can degrade upon storage, especially if not kept in a moisture-free environment. | Use a fresh bottle of the sulfonyl chloride or purify it before use. Store it in a desiccator. |
| Impurities in Diethylamine | Amines can absorb carbon dioxide from the atmosphere, forming carbamates which may interfere with the reaction.[1] | Use freshly distilled or a new bottle of diethylamine. |
Experimental Protocol: Minimizing Hydrolysis
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Use anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), dispensed from a solvent purification system or a freshly opened bottle.
-
Add the anhydrous solvent and pure diethylamine to the reaction flask.
-
Slowly add the 2-nitrobenzenesulfonyl chloride to the cooled (0 °C) amine solution to control the exotherm.
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 2: After the reduction step, my final this compound product is off-color (yellow to brown). What are the likely impurities causing this?
Answer:
Discoloration in your final product typically points to two main culprits: the presence of unreacted starting material or the formation of oxidation by-products.
-
Incomplete Reduction: The starting material, 2-nitro-N,N-diethylbenzenesulfonamide, is often a yellow-colored compound. If the reduction reaction does not go to completion, this residual starting material will impart a yellow tint to your final product.
-
Oxidation of the Product: Aromatic amines, like your final product, are susceptible to oxidation, which can occur upon exposure to air. This oxidation can lead to the formation of highly colored polymeric by-products.
Troubleshooting and Purification:
-
Monitor Reaction Completion: Use TLC or HPLC to ensure the complete disappearance of the starting nitro compound before working up the reaction.[3]
-
Drive the Reaction: If the reaction stalls, you may need to add more reducing agent or increase the reaction time or temperature, depending on the method used.
-
Purification:
-
Proper Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dark place to prevent oxidation.
Question 3: My mass spectrometry analysis of the final product shows a peak with a mass 16 units higher than my product. What is this species?
Answer:
A mass that is 16 atomic mass units (amu) higher than your product (M+16) strongly suggests the presence of the N-hydroxylamine intermediate , 2-(hydroxylamino)-N,N-diethylbenzenesulfonamide.
The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and N-hydroxylamine intermediates before forming the final amine.[5][6] If the reduction is incomplete or not sufficiently vigorous, the N-hydroxylamine intermediate can be isolated as a by-product.
Solutions:
-
Optimize Reduction Conditions: Ensure you are using a sufficient excess of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active and the hydrogen pressure is adequate. For metal/acid reductions, ensure the acid concentration is appropriate.
-
Increase Reaction Time/Temperature: Allowing the reaction to stir for a longer period or gently heating it can often drive the reduction of the hydroxylamine intermediate to the desired amine.
Question 4: My crude product shows several unexpected spots on the TLC plate. What are these by-products?
Answer:
The presence of multiple by-products can arise from several side reactions, particularly during the reduction step. The nature of these by-products is highly dependent on the reducing agent and the pH of the reaction medium.
-
Azo and Azoxy Compounds: Under neutral or basic reduction conditions, condensation between the intermediate nitroso and hydroxylamine species can occur, leading to the formation of dimeric azo (-N=N-) and azoxy (-N=N+(O-)-) by-products.[6] These are often highly colored compounds.
-
Over-reduction: While less common for aromatic amines, very harsh reducing conditions could potentially lead to other ring modifications, though this is unlikely for this specific substrate.
Mitigation Strategies:
-
Control pH: Acidic conditions for reductions (e.g., SnCl2/HCl or Fe/HCl) generally favor the clean formation of the amine and suppress the formation of azo and azoxy dimers.
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H2/Pd-C) is often a very clean method for nitro group reduction. Sodium dithionite is also a common and effective choice.
-
Purification: A carefully executed column chromatography is usually effective at separating these various by-products from the desired product.
Visualizing By-Product Formation
The following diagram illustrates the primary synthesis pathway and the key side reactions that can lead to common by-products.
// Nodes for main pathway Start [label="2-Nitrobenzenesulfonyl Chloride", fillcolor="#EA4335"]; Intermediate [label="2-Nitro-N,N-diethyl-\nbenzenesulfonamide", fillcolor="#FBBC05"]; Product [label="2-Amino-N,N-diethyl-\nbenzenesulfonamide", fillcolor="#34A853"];
// Nodes for by-products Hydrolysis [label="By-product:\n2-Nitrobenzenesulfonic Acid", shape="Mdiamond", fillcolor="#4285F4"]; Incomplete [label="By-product:\nUnreacted Intermediate", shape="Mdiamond", fillcolor="#4285F4"]; Hydroxylamine [label="By-product:\nHydroxylamine Intermediate", shape="Mdiamond", fillcolor="#4285F4"]; AzoAzoxy [label="By-products:\nAzo/Azoxy Dimers", shape="Mdiamond", fillcolor="#4285F4"];
// Edges Start -> Intermediate [label="+ Diethylamine\n(Step 1)"]; Intermediate -> Product [label="Reduction\n(Step 2)"];
Start -> Hydrolysis [label="+ H2O\n(Side Reaction)"]; Intermediate -> Incomplete [style=dashed, arrowhead=none]; Product -> Incomplete [label="Incomplete\nReduction", style=dashed]; Intermediate -> Hydroxylamine [label="Partial\nReduction"]; Hydroxylamine -> Product [label="Further\nReduction"]; Intermediate -> AzoAzoxy [label="Dimerization under\ncertain conditions"]; } caption: Main synthesis pathway and points of by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should be aware of during the synthesis of this compound? A1: The most common by-products are: 1) 2-nitrobenzenesulfonic acid from the hydrolysis of the starting sulfonyl chloride[1][2]; 2) Unreacted 2-nitro-N,N-diethylbenzenesulfonamide from incomplete reduction; 3) 2-(hydroxylamino)-N,N-diethylbenzenesulfonamide, an intermediate of the reduction[5][6]; and 4) Dimeric species like azo and azoxy compounds, particularly if the reduction is performed under non-acidic conditions.[6]
Q2: What is the best way to monitor the progress of the nitro group reduction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the more polar amine product and the less polar nitro intermediate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the amine indicates the reaction is progressing. HPLC is a more quantitative method for monitoring the reaction.[3]
Q3: How should I choose a reducing agent for the conversion of the nitro group? A3: The choice depends on available equipment, scale, and desired purity.
-
Catalytic Hydrogenation (H₂/Pd-C, PtO₂): Generally very clean and high-yielding, producing only water as a by-product. It requires specialized hydrogenation equipment.[6]
-
Metal/Acid (Fe/HCl, SnCl₂/HCl): A classic, robust, and inexpensive method. The acidic conditions help prevent the formation of azo/azoxy by-products. The workup can be more involved due to the need to filter metal salts and neutralize the acid.[6]
-
Sodium Dithionite (Na₂S₂O₄): A good option that works well in a variety of solvents, often at room temperature. It is a milder reducing agent and can be quite selective.
Q4: Can side reactions occur during the acylation of an amine to form a sulfonamide? A4: Yes, while the primary reaction is between the amine and the sulfonyl chloride, side reactions can occur. The most significant is the hydrolysis of the sulfonyl chloride by any water present.[1][2] Additionally, if the amine is primary, there is a possibility of a second acylation to form a di-sulfonylated product, though this is generally slow and requires harsh conditions. For a secondary amine like diethylamine, this is not a concern.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. (n.d.). BenchChem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). BenchChem.
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]
- Overcoming common challenges in the synthesis of sulfonamide derivatives. (n.d.). BenchChem.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem.
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in the Sulfonylation of N,N-Diethylaniline
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the sulfonylation of N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this important transformation. We will address common side reactions, their mechanistic origins, and provide field-proven troubleshooting strategies and optimized protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired p-Sulfonated Product & Presence of an Isomeric Impurity
Question: "My reaction yield for p-(N,N-diethylamino)benzenesulfonic acid is consistently low, and my analytical data (TLC/NMR) shows a significant, difficult-to-separate side product. What is happening and how can I fix it?"
Answer: This is the most common issue encountered during this reaction. The side product is almost certainly the isomeric ortho-sulfonated product, 2-(N,N-diethylamino)benzenesulfonic acid. The formation of both products is a direct consequence of the principles of electrophilic aromatic substitution (EAS).
Mechanistic Explanation: The N,N-diethylamino group (-NEt₂) is a powerful activating substituent.[1][2] Through resonance, it donates electron density into the aromatic ring, making it highly nucleophilic and reactive towards electrophiles like SO₃. This electron density is concentrated at the ortho and para positions, making the -NEt₂ group a strong ortho,para-director.[1][3]
Consequently, the incoming sulfonyl group can attack both the ortho and para carbons, leading to a mixture of products. The ratio of these products is determined by a competition between electronic activation, steric hindrance, and reaction conditions.
-
Electronic Factors: Both ortho and para positions are electronically activated. The intermediate carbocation (arenium ion) formed during both ortho and para attack is significantly stabilized by the nitrogen atom's lone pair.[1][4]
-
Steric Factors: The sulfonyl group (-SO₃H) is sterically bulky.[5][6] This bulk creates a steric clash with the adjacent N,N-diethylamino group during ortho attack. This steric hindrance makes the para position, which is sterically unencumbered, the more favorable site of attack.[5][6]
-
Thermodynamic vs. Kinetic Control: Sulfonation is a reversible reaction.[5][7] Ortho sulfonation is often faster (kinetically favored) due to the statistical advantage (two ortho positions vs. one para position). However, the para product is more stable due to reduced steric strain (thermodynamically favored).[5][6] At higher temperatures, the less stable ortho product can revert to the starting material (desulfonation), allowing the equilibrium to shift towards the more stable para product.
Troubleshooting & Optimization Guide
To maximize the yield of the desired p-(N,N-diethylamino)benzenesulfonic acid, you must manipulate the reaction conditions to favor thermodynamic control.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (~25-50 °C) | Increased proportion of ortho-isomer | Favors the kinetically controlled product. |
| High (~100-180 °C) | Increased proportion of para-isomer | Favors the thermodynamically controlled product by allowing the reversible desulfonation of the less stable ortho-isomer.[5] | |
| Reaction Time | Short | Higher ortho/para ratio | Reflects the initial kinetic product distribution. |
| Long | Lower ortho/para ratio | Allows the reaction to reach thermodynamic equilibrium. |
See Protocol 2 for a detailed experimental procedure to maximize para-selectivity.
Caption: A step-by-step guide to troubleshooting common sulfonylation issues.
Experimental Protocols
Protocol 1: Standard Sulfonylation of N,N-Diethylaniline
(This protocol often results in a mixture of ortho and para isomers)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.9 g (0.1 mol) of N,N-diethylaniline. [8]2. Reagent Addition: Slowly and carefully add 25 g (0.255 mol) of concentrated sulfuric acid (98%) to the flask while cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Heat the mixture in an oil bath at 100 °C for 4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the viscous liquid onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The product, p-(N,N-diethylamino)benzenesulfonic acid, will precipitate as a zwitterion. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water to improve purity.
Protocol 2: Optimized Protocol to Maximize para-Selectivity
(This protocol utilizes thermodynamic control to minimize the ortho-isomer)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.9 g (0.1 mol) of N,N-diethylaniline.
-
Reagent Addition: Slowly and carefully add 20 g (0.204 mol) of concentrated sulfuric acid (98%) while cooling in an ice bath.
-
Reaction & Monitoring: Heat the mixture in an oil bath to 180 °C. Monitor the reaction every hour by taking a small aliquot, quenching it in water, and analyzing by TLC (a suitable mobile phase is often a polar mixture like Butanol:Acetic Acid:Water).
-
Endpoint: Continue heating until the spot corresponding to the ortho-isomer is no longer visible on the TLC plate (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to below 100 °C. Very slowly pour the mixture onto 250 g of crushed ice with constant stirring.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water and recrystallize from a large volume of hot water.
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374. doi:10.1002/cphc.201500256. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Sulfones. Retrieved from [Link]
-
Johnson, T. C., et al. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Retrieved from [Link]
-
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does sulfonation of aniline occur para rather than ortho?. Retrieved from [Link]
-
Synthetic Map. (n.d.). Aromatic desulfonation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why is it preferred to sulfonate nitrogen instead of carbon?. Retrieved from [Link]
-
CORE. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]
-
Frontiers. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
-
ResearchGate. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]
-
PubMed. (2025). Electrochemical C-H Sulfonylation of N, N-Dialkylanilines: Sequential Dehydrogenative Cross-Coupling and Sulfonylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
OSTI.GOV. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. Retrieved from [Link]
-
Springer. (1986). Desulfonation of amino sulfonic acids of the benzene series in proton-donor media. Retrieved from [Link]
-
ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]
- Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.
-
PubChem. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The sulphonation of N-Ethyl Benzyl Aniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. ijrar.org [ijrar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 8. Diethylaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N,N-Diethyl Substituted Sulfonamides
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-diethyl substituted sulfonamides. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this important class of compounds. The presence of the N,N-diethyl group introduces unique physicochemical properties that require careful consideration during purification to achieve high purity and yield.
Troubleshooting Guide
This section is designed to provide rapid solutions to common problems encountered during the purification of N,N-diethyl substituted sulfonamides.
Issue 1: Oily or Gummy Product After Synthesis
Question: I've just completed my synthesis of an N,N-diethyl substituted sulfonamide, but after the work-up, I'm left with a persistent oil or gummy solid instead of a crystalline product. What's causing this, and how can I isolate a solid product?
Answer:
This is a frequent challenge with N,N-diethyl substituted sulfonamides. The two ethyl groups on the nitrogen atom can disrupt crystal lattice formation, leading to lower melting points and a tendency to form oils. The presence of impurities, such as unreacted starting materials or residual solvent, further exacerbates this issue.
Possible Causes & Solutions:
-
High Impurity Content: Unreacted diethylamine, sulfonyl chloride, or byproducts can act as eutectic impurities, depressing the melting point of your product.
-
Solution 1: Trituration. Before attempting more complex purification, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving non-polar impurities.
-
Solution 2: Aqueous Wash. If you suspect residual salts (e.g., diethylammonium chloride), a wash with water can be effective. However, be mindful of the potential for hydrolysis of any remaining sulfonyl chloride.
-
-
Residual Solvent: Solvents from the reaction or work-up can become trapped in the product.
-
Solution: High-Vacuum Drying. Place the material under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Issue 2: Low Yield or Product Loss During Recrystallization
Question: My N,N-diethyl substituted sulfonamide has poor crystallinity, and I'm experiencing significant product loss during recrystallization. How can I optimize this process?
Answer:
The N,N-diethyl group increases the lipophilicity and often the solubility of the sulfonamide in organic solvents, making recrystallization challenging. Finding a solvent system with a steep solubility curve (highly soluble when hot, poorly soluble when cold) is critical.
Troubleshooting Recrystallization:
-
Finding the Right Solvent System:
-
Single Solvents: Test a range of solvents with varying polarities. Ethanol, isopropanol, ethyl acetate, and toluene are good starting points.[1]
-
Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very fine, impure crystals. Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.[2]
Issue 3: Difficulty in Separating Product from Starting Materials by Column Chromatography
Question: I'm running a silica gel column to purify my N,N-diethyl substituted sulfonamide, but it's co-eluting with my starting materials. How can I improve the separation?
Answer:
Co-elution is typically due to insufficient difference in polarity between your product and the impurities. The N,N-diethyl group makes the sulfonamide less polar than its primary or secondary amine counterparts, which can bring its polarity closer to that of other components in the reaction mixture.
Optimizing Column Chromatography:
-
Solvent System (Mobile Phase) Selection:
-
Start with a Polarity Test: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good system will show clear separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4.
-
Common Eluents: Mixtures of hexanes and ethyl acetate are a standard choice for silica gel chromatography of sulfonamides.[3] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Alternative Solvents: Consider using dichloromethane as a component of your mobile phase, as it can offer different selectivity.
-
-
Stationary Phase Selection:
-
Standard Silica Gel: This is the most common choice.
-
Deactivated Silica: If your compound shows signs of degradation on the column (streaking on TLC), consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (0.1-1%) in your eluent.[4]
-
Alumina: For certain compounds, neutral or basic alumina can provide better separation.[4]
-
-
Loading Technique:
-
Dry Loading: For products that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N,N-diethyl substituted sulfonamides?
A1: The most common impurities arise from the starting materials and side reactions. These include:
-
Unreacted Sulfonyl Chloride: This is a common impurity, especially if the reaction did not go to completion. It can be removed by quenching the reaction with a small amount of aqueous ammonia or another primary/secondary amine to form a water-soluble sulfonamide, or by hydrolysis with an aqueous base to form the water-soluble sulfonic acid salt.[5]
-
Unreacted Diethylamine: This is a volatile amine and can often be removed under reduced pressure. An acidic wash (e.g., dilute HCl) during work-up will also remove it by forming the water-soluble diethylammonium salt.
-
Benzenesulfonic Acid: This is the hydrolysis product of benzenesulfonyl chloride and can be removed with a basic wash (e.g., sodium bicarbonate solution).[5]
-
Bis-sulfonated Products: If a primary amine was used as a starting material in a previous step, there's a possibility of bis-sulfonation.
Q2: How does the N,N-diethyl group affect the polarity and solubility of the sulfonamide?
A2: The two ethyl groups are electron-donating and increase the steric bulk around the nitrogen atom. This has several effects:
-
Decreased Polarity: The alkyl groups make the molecule more lipophilic (less polar) compared to a primary (-NH2) or secondary (-NHR) sulfonamide. This means it will have a higher Rf on a normal-phase TLC plate and will elute earlier from a silica gel column.
-
Increased Solubility in Organic Solvents: The increased lipophilicity generally leads to higher solubility in non-polar organic solvents like hexanes, toluene, and dichloromethane.[6]
-
Decreased Water Solubility: The hydrophobic nature of the ethyl groups reduces the molecule's ability to form hydrogen bonds with water, thus decreasing its aqueous solubility.
Q3: My N,N-diethyl substituted sulfonamide seems to be degrading during purification. What conditions should I avoid?
A3: While the sulfonamide bond is generally robust, it can be cleaved under harsh conditions.
-
Strongly Acidic Conditions: Concentrated strong acids, especially at elevated temperatures, can cause hydrolysis of the sulfonamide bond.[7][8]
-
Strongly Basic Conditions: While more resistant to base than to acid, prolonged exposure to strong bases at high temperatures can also lead to cleavage.
-
Acidic Silica Gel: As mentioned in the troubleshooting guide, the acidic nature of standard silica gel can sometimes be sufficient to cause degradation of sensitive compounds.[4]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity.[1]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample and to monitor the progress of a purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
Data Presentation
Table 1: Example Mobile Phase Compositions for Column Chromatography of N,N-Diethyl Substituted Sulfonamides on Silica Gel
| Polarity of Compound | Starting Eluent System (Hexane:Ethyl Acetate) | Gradient Elution Profile |
| Low | 95:5 | Gradually increase to 90:10, then 80:20 |
| Medium | 90:10 | Gradually increase to 80:20, then 70:30 |
| High | 80:20 | Gradually increase to 70:30, then 50:50 |
Experimental Protocols
Protocol 1: General Column Chromatography of an N,N-Diethyl Substituted Sulfonamide on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 hexane:ethyl acetate) to create a slurry.
-
Column Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add your mobile phase to the column. Apply gentle pressure (e.g., using a pump or an inert gas line) to start the elution. Collect fractions in test tubes or vials.
-
Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a suitable stain. Combine the fractions containing your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain your purified sulfonamide.[3]
Visualizations
Caption: A decision-making workflow for the purification of N,N-diethyl substituted sulfonamides.
References
- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.
- Park, K., et al. (2003). pH-induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science, 90(7), 1799-1805.
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052.
- Toth, G., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8206.
-
Brainly.in. (2019). Benzene sulfonyl chloride reacts with diethylamine. Available at: [Link]
-
LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. PubMed. Available at: [Link]
- Fakhfakh, M. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1188-1210.
- Ajani, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2014, 674595.
- Parveen, M., et al. (2013). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Journal of the Serbian Chemical Society, 78(10), 1515-1525.
- Journal of Pharmacy and Technology. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 10(6), 1835-1839.
- Journal of Chemical Education. (2010). The use of alternative solvent purification techniques.
- Journal of Pharmaceutical Sciences. (1975). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 64(7), 1205-1208.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9225-9229.
- Journal of Visualized Experiments. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56848.
-
Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. Available at: [Link]
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Molecular Pharmaceutics, 21(7), 3525-3539.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during sulfonamide synthesis, providing concise answers and directing you to more detailed troubleshooting guides.
Q1: What is the primary cause of low yields in my sulfonamide synthesis?
A1: Low yields often stem from the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture, converting it to an unreactive sulfonic acid.[1] Other significant factors include the use of an inappropriate base or solvent, which can hinder the amine's nucleophilicity, and the occurrence of side reactions.[1]
Q2: I'm observing an unexpected side product. What is the likely culprit?
A2: A common side product is the bis-sulfonated product, especially when using primary amines. This occurs when a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide. Another possibility is the formation of disulfides if you are starting from thiols.[2]
Q3: Why is the choice of base so critical in this reaction?
A3: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A base is essential to neutralize this acid.[3] If left unneutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Q4: Can I use an aqueous base like sodium hydroxide?
A4: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your sulfonyl chloride starting material. For most lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and safer choice.
Q5: How do I know when my reaction is complete?
A5: The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] The reaction is considered complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible.
Part 2: Troubleshooting Guide: From Low Yields to Purification Woes
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Consistently Low Product Yield
Q: My sulfonamide yield is disappointingly low. What steps can I take to improve it?
A: Low yields are a frequent challenge. Let's break down the potential causes and their solutions in a systematic way.
1. Reagent and Reaction Environment Integrity:
-
The Culprit: Sulfonyl chlorides are notoriously sensitive to moisture.[1] Any trace of water in your reaction flask, solvent, or on your glassware can lead to hydrolysis, forming the unreactive sulfonic acid and killing your yield.
-
The Solution: Rigorous Anhydrous Technique.
-
Glassware: Thoroughly oven-dry all glassware before use.
-
Solvents: Use anhydrous solvents. Commercially available dry solvents are ideal. If you are unsure about the dryness of your solvent, consider using molecular sieves.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.
-
2. The Critical Role of Base and Solvent Selection:
-
The Culprit: An incorrectly chosen base can either be too weak to effectively neutralize the generated HCl or may compete with your amine as a nucleophile. Similarly, the solvent must be able to dissolve both reactants without reacting with them.
-
The Solution: Strategic Selection.
-
Base: Opt for a non-nucleophilic organic base like pyridine or triethylamine.[3] These bases are effective at scavenging HCl without interfering with the main reaction. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices.[4] The ideal solvent will depend on the specific solubility of your reactants.
-
3. Stoichiometry and Side Reaction Mitigation:
-
The Culprit: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. For primary amines, the formation of a bis-sulfonated side product is a common yield-reducing pathway.
-
The Solution: Precise Control.
-
Stoichiometry: Use a slight excess of the amine (typically 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.
-
Preventing Bis-sulfonation: When working with primary amines, consider using a larger excess of the amine or employing a protecting group strategy to prevent the second sulfonylation reaction.
-
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low sulfonamide yields.
Issue 2: Challenges in Product Purification
Q: My crude product is a complex mixture, and purification by recrystallization is proving difficult. What are my options?
A: Purification can indeed be challenging. A multi-pronged approach is often necessary.
1. Identifying the Impurities:
-
The First Step: Before attempting purification, it's crucial to identify the components of your crude mixture.
-
Analytical Toolkit:
-
TLC: A quick and inexpensive way to get a qualitative sense of the number of components in your mixture.[2]
-
HPLC: Provides a more quantitative picture of the purity and can help resolve closely related compounds.[2]
-
LC-MS: A powerful tool for determining the molecular weights of impurities, which is invaluable for their identification.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about both your desired product and any significant impurities.[2]
-
2. Optimizing Recrystallization:
-
The Culprit: Poor crystal formation or low recovery during recrystallization can be due to using too much solvent, the wrong solvent, or the presence of impurities that inhibit crystallization.[5]
-
The Solution: A Systematic Approach.
-
Solvent Screening: The ideal recrystallization solvent will dissolve your sulfonamide when hot but not when cold, while impurities remain soluble at all temperatures.[6] Common solvents to screen include ethanol, isopropanol, and mixtures of ethanol and water.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.[6]
-
Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.[6]
-
"Oiling Out": If your product separates as an oil instead of crystals, it may be because the boiling point of your solvent is higher than the melting point of your sulfonamide. Try a lower-boiling solvent or use more solvent.[6]
-
3. When Recrystallization Fails: Column Chromatography
-
The Go-To Technique: For complex mixtures or when recrystallization is ineffective, column chromatography is the purification method of choice.
-
Key Parameters:
-
Stationary Phase: Silica gel is the most common stationary phase for sulfonamide purification.
-
Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by running TLC plates with different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find the one that gives good separation between your product and impurities.
-
Loading: The sample can be loaded onto the column either "wet" (dissolved in a minimal amount of the mobile phase) or "dry" (adsorbed onto a small amount of silica gel). Dry loading is preferred if your sample is not very soluble in the mobile phase.[7]
-
Part 3: Experimental Protocols
As a Senior Application Scientist, I provide these detailed protocols as a starting point. Remember to adapt them based on the specific properties of your substrates.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate solution (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of a Crude Sulfonamide by Recrystallization
Materials:
-
Crude sulfonamide
-
Selected recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling on a hot plate with constant swirling until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excess.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to obtain the purified sulfonamide.
Part 4: Data Presentation and Visualization
Table 1: Comparison of Common Bases in Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Nucleophilicity | Advantages | Disadvantages |
| Pyridine | 5.25 | Moderate | Good HCl scavenger, readily available. | Can act as a nucleophile in some cases; can be difficult to remove. |
| Triethylamine (TEA) | 10.75 | Low | Stronger base than pyridine, non-nucleophilic. | Can contain nucleophilic impurities. |
| Diisopropylethylamine (DIPEA) | 10.75 | Very Low | Sterically hindered, highly non-nucleophilic. | More expensive than TEA. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Low | Very strong, non-nucleophilic base. | Can promote side reactions with sensitive substrates. |
Table 2: Common Solvents for Sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Ethanol | 78 | Polar Protic | General purpose, good for many aromatic sulfonamides. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility profiles. |
| Ethanol/Water Mixtures | Variable | Polar Protic | Allows for fine-tuning of polarity to optimize crystallization. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for less polar sulfonamides. |
| Toluene | 111 | Nonpolar | Useful for nonpolar sulfonamides, higher boiling point. |
Diagram: General Workflow for Sulfonamide Synthesis and Purification
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. studylib.net [studylib.net]
Technical Support Center: 2-Aminobenzenesulfonamide Reactions
Welcome to the technical support center for 2-aminobenzenesulfonamide (Orthanilamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile intermediate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
2-Aminobenzenesulfonamide is a bifunctional molecule, featuring a nucleophilic aromatic amine (-NH₂) and a stable sulfonamide (-SO₂NH₂) group.[1] This unique structure makes it an invaluable building block for pharmaceuticals like sulfa drugs and for the synthesis of azo dyes.[2] However, this dual reactivity also presents specific challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot these reactions effectively.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that are critical for the success of any reaction involving 2-aminobenzenesulfonamide.
Q1: How critical is the purity of my starting 2-aminobenzenesulfonamide?
A1: Extremely critical. The purity of your starting material is a primary determinant of reaction success.[2] Impurities can lead to a cascade of issues, including inconsistent reaction times, the formation of undesired byproducts, and lower yields. For applications in pharmaceutical synthesis, using a grade with ≥98% purity is strongly recommended.[2][3] Always request a Certificate of Analysis (COA) from your supplier to verify purity and identify potential contaminants.
Q2: I'm having trouble dissolving 2-aminobenzenesulfonamide. What are the recommended solvents?
A2: Solubility can be a challenge. 2-Aminobenzenesulfonamide has limited solubility in non-polar solvents like benzene but is freely soluble in more polar and protic solvents.[4][5] For reactions involving the amine group, such as diazotization, it is typically dissolved in an aqueous mineral acid like hydrochloric acid, which protonates the amine and increases its solubility. For other reactions, consider the solvents listed in the table below.
| Property | Value | Source(s) |
| Appearance | Off-White to Beige Solid/Crystalline Powder | [2][4] |
| Melting Point | 155-157 °C | [3][4] |
| Solubility | Freely soluble in water, methanol, ethanol, acetone, glacial acetic acid. Sparingly soluble in DMSO. Insoluble in benzene. | [4][5] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [4][6] |
Q3: How can I effectively monitor the progress of my reaction?
A3: Real-time reaction monitoring is key to optimizing conditions and maximizing yield. High-Performance Liquid Chromatography (HPLC) is one of the most robust methods.[7] You can take small aliquots from the reaction mixture at timed intervals, quench the reaction immediately (e.g., by neutralization or dilution in the mobile phase), and analyze the sample to quantify the consumption of starting material and the formation of the product. Other powerful techniques include Mass Spectrometry (MS) for identifying intermediates and products, and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Caption: Workflow for reaction monitoring using HPLC.
Section 2: Troubleshooting Guide for Diazotization Reactions
The conversion of the aromatic amine of 2-aminobenzenesulfonamide into a diazonium salt is a foundational step for many syntheses, particularly for azo dyes. The diazonium ion is a highly reactive intermediate.[10]
Q4: My diazotization reaction is failing or giving a very low yield. What are the most common causes?
A4: This is a frequent issue, almost always traceable to one of three critical parameters: temperature, acid concentration, or the rate of nitrite addition.
| Issue | Root Cause & Explanation | Recommended Solution |
| Low Yield / Reaction Failure | Temperature too high. Aryl diazonium salts are thermally unstable. Above 5-10 °C, they rapidly decompose to the corresponding phenol and N₂ gas, irreversibly consuming your product.[11] | Maintain a strict temperature of 0-5 °C throughout the reaction using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled before addition.[12] |
| Insufficient acid. The reaction requires at least two equivalents of strong acid: one to form the amine salt and another to react with sodium nitrite to generate the active diazotizing agent, nitrous acid (HNO₂).[13] | Use at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl) relative to the 2-aminobenzenesulfonamide. | |
| Dark Color / Oily Precipitate | Phenol formation. The appearance of a dark oil or solution is a strong indicator of diazonium salt decomposition into phenolic byproducts.[11] | Immediately check and lower the reaction temperature. Ensure efficient stirring to dissipate any localized heat from the exothermic reaction. |
| Incomplete Reaction | Slow or incomplete addition of nitrite. The nitrous acid generated is unstable and must be used in situ. If the nitrite is added too slowly or there is insufficient mixing, the reaction may not go to completion. | Add the sodium nitrite solution dropwise over 15-30 minutes with vigorous stirring to ensure homogeneous mixing.[12] |
Q5: How should I handle the excess nitrous acid after my diazotization is complete?
A5: It is crucial to destroy any residual nitrous acid before proceeding to the next step (e.g., azo coupling), as it can cause unwanted side reactions. The standard method is to add a small amount of a scavenger like urea or sulfamic acid.[14] These react with nitrous acid to produce nitrogen gas, carbon dioxide, and water. You can test for the presence of nitrous acid using starch-iodide paper (a positive test turns blue-black). Add the scavenger portion-wise until the test is negative.
Section 3: Troubleshooting Guide for Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, reacting with an electron-rich aromatic compound (the coupling component).[15]
Q6: My azo coupling reaction isn't working. I've added the diazonium salt solution to my coupling partner, but I see no color change or product formation.
A6: This is almost always a pH problem. The reactivity of both the diazonium salt and the coupling component are highly pH-dependent.
Caption: Key control points in diazotization and azo coupling.
| Issue | Root Cause & Explanation | Recommended Solution |
| No Reaction / Low Yield | Incorrect pH. If coupling with a phenol, the pH must be slightly alkaline (pH 7.5-8.5) to deprotonate the phenol to the much more strongly activating phenoxide ion.[11][12] If coupling with an amine, the reaction is typically run under weakly acidic conditions (pH 4-6).[15] | Prepare your diazonium salt solution under acidic conditions. Separately, dissolve your coupling partner in a solution buffered to the optimal pH. Add the cold diazonium salt solution slowly to the coupling partner solution while maintaining the correct pH and low temperature.[12] |
| Deactivated coupling partner. The coupling partner must be strongly activated (e.g., phenols, anilines, naphthols).[16] If the ring has electron-withdrawing groups, the coupling may fail. | Choose a more electron-rich coupling partner if possible. | |
| Mixture of Products | Incorrect coupling position. Coupling typically occurs at the para position to the activating group. If this position is blocked, ortho coupling may occur, but it is often slower and can lead to mixtures.[15] | Ensure the para position of your coupling component is unsubstituted for maximum regioselectivity. |
| Decomposition. If the diazonium salt solution is allowed to warm up or is not used promptly, it will decompose, leading to byproducts. | Use the freshly prepared, cold diazonium salt solution immediately. Do not store it. |
Section 4: Experimental Protocols
These are generalized protocols. You may need to adapt them based on the specific substrate and scale of your reaction.
Protocol 1: General Procedure for Diazotization of 2-Aminobenzenesulfonamide
-
Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzenesulfonamide (1.0 eq) in 2.5-3.0 M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Separately, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature never rises above 5 °C.[12]
-
Confirmation: After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper.
-
Quenching: If the test is positive, add a small amount of sulfamic acid or urea until the test is negative.
-
Usage: The resulting clear, cold diazo solution should be used immediately in the subsequent coupling reaction.[12]
Protocol 2: General Procedure for Azo Coupling with a Phenolic Compound
-
Coupling Solution Prep: In a separate beaker, dissolve the coupling partner (e.g., phenol, 1.0 eq) in a cold aqueous solution of sodium hydroxide or sodium carbonate to achieve a pH of 7.5-8.5.[12] Cool this solution to 0-5 °C.
-
Coupling Reaction: While stirring vigorously, add the freshly prepared diazonium salt solution (from Protocol 1) dropwise to the cold coupling partner solution.
-
pH Maintenance: During the addition, monitor the pH and add small amounts of base (e.g., 20% sodium carbonate solution) as needed to maintain the optimal pH range.[12] A colored precipitate should form.
-
Completion: Continue stirring the reaction mixture in the ice bath for 1-3 hours after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Isolate the azo product by filtration, wash with cold water, and dry under vacuum.[12]
References
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
-
Wikipedia. (2024). Sulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ResearchGate. (2016). Coupling with diazonium salt?. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
-
MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]
- Google Patents. (n.d.). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
- Google Patents. (n.d.). EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions.
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Aminobenzenesulfonamide 98 3306-62-5 [sigmaaldrich.com]
- 4. 2-Aminobenzenesulfonamide CAS#: 3306-62-5 [chemicalbook.com]
- 5. 2-Aminobenzenesulfonamide | 3306-62-5 [chemicalbook.com]
- 6. 3306-62-5|2-Aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Diazotisation [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 14. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Aniline Sulfonylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aniline sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice for this critical transformation. Sulfone moieties are integral to a wide range of pharmaceuticals and functional materials, yet their synthesis can present significant challenges.[1][2] This resource aims to demystify catalyst selection and reaction optimization, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of catalyst and reagent selection for aniline sulfonylation.
Q1: What are the main catalytic strategies for aniline sulfonylation?
There are three primary strategies, each with distinct advantages:
-
Visible-Light Photoredox Catalysis: This is a modern and mild approach that uses photocatalysts like Iridium (Ir) or Ruthenium (Ru) complexes to generate sulfonyl radicals from stable precursors under visible light.[2] This method is prized for its mild conditions and excellent functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[1][2]
-
Heterogeneous Catalysis: This strategy employs solid-supported catalysts, such as the biomass-derived copper catalyst CuₓOᵧ@CS-400, which facilitate the reaction and can be easily recovered and reused.[3][4] This approach is advantageous for its scalability and sustainability.[3]
-
Traditional/Catalyst-Free Methods: These methods often involve the reaction of anilines with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) or under solvent-free conditions.[5][6] While straightforward, they can require harsher conditions and may not be suitable for sensitive substrates.[1]
Q2: How do I choose between an Iridium and a Ruthenium photocatalyst?
The choice depends on the desired reaction mechanism and the redox potentials of your aniline and sulfonyl precursor. The key is to select a catalyst that promotes the desired initial electron transfer event to minimize side reactions.
-
Ruthenium Catalysts (e.g., Ru(bpy)₃(PF₆)₂): These are often preferred when you want to oxidize the aniline first. The excited state Ru(II)* is a potent oxidant that can oxidize the electron-rich aniline, after which the resulting Ru(I) species reduces the sulfonyl precursor.[7][8] This pathway keeps the concentration of the unstable sulfinyl radical low, preventing disproportionation side products.[9]
-
Iridium Catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆): These are highly efficient and have tunable redox properties.[1] In some systems, the excited Iridium catalyst first reduces the sulfonyl precursor to a sulfinyl radical.[8] However, this can lead to reproducibility issues if the subsequent oxidation of the aniline is slow, allowing the sulfinyl radical to decompose.[8][9]
Q3: What are the common sulfonylating agents and how do they differ?
The choice of sulfonylating agent is critical for success.
-
Sulfinate Salts (e.g., Sodium Sulfinates): These are bench-stable solids and are commonly used in photoredox and heterogeneous copper-catalyzed systems.[2][3] They are precursors to sulfonyl radicals.
-
Sulfonyl Fluorides: These are highly stable and can be pre-functionalized using various cross-coupling reactions before the sulfonylation step, allowing for the synthesis of complex sulfones.[10][11] They are particularly valuable for late-stage functionalization.[10]
-
N-Hydroxymethylphthalimide (NHMP) Sulfones: These are novel precursors that generate sulfinyl radicals upon single-electron reduction in photocatalytic systems.[7][12]
-
Sulfonyl Chlorides (e.g., TsCl): These are highly reactive electrophiles used in traditional base-mediated sulfonylation.[13] Their high reactivity can sometimes lead to a lack of selectivity.[14]
Q4: Can I perform this reaction without a metal catalyst?
Yes, metal-free options exist. A three-component reaction of anilines, DABCO(SO₂)₂, and aryldiazonium tetrafluoroborates can construct sulfonylated anilines with high efficiency.[10] Additionally, simple solvent-free reactions between aniline and p-toluenesulfonyl chloride can proceed at room temperature without any catalyst.[5]
Troubleshooting Guide
Encountering issues in the lab is common. This guide provides a systematic approach to diagnosing and solving problems in aniline sulfonylation reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Catalyst/Substrate Pairing | Solution: Match the catalyst's redox potential to your substrates. For photocatalysis, if your aniline is electron-rich, use a catalyst like Ru(bpy)₃(PF₆)₂ that can oxidize it efficiently.[7][9] If the reaction is sluggish, the energy from the photocatalyst may not be sufficient to drive the initial electron transfer. |
| Inappropriate Solvent | Solution: Acetonitrile (MeCN) or a mixture of MeCN/water is a common and effective solvent system for photoredox reactions.[2][15] Avoid solvents like DMSO or DMF, which can sometimes suppress product formation, possibly by promoting the rapid decomposition of radical intermediates.[8] |
| Presence of Oxygen or Water | Solution: Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles. Many photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the catalyst.[8][9] Ensure all reagents and glassware are dry. |
| Insufficient Light Irradiation | Solution: Ensure the reaction vial is placed close to the light source (e.g., blue LEDs) and that the light penetrates the solution.[7] For concentrated or heterogeneous mixtures, ensure adequate stirring to bring all components into the irradiated zone. |
| Incorrect Base or Additive | Solution: The choice of base can be critical. For reactions with sulfonyl chlorides, common bases include pyridine or triethylamine.[6][14] For sulfonyl fluorides, a mild base like NaHCO₃ is often effective, as stronger bases can cause hydrolysis.[10] In some photoredox systems, an acid additive like TFA is necessary to achieve high yields.[15] |
| Catalyst Deactivation | Solution: For heterogeneous catalysts, perform a test to ensure its activity has not diminished. The CuₓOᵧ@CS-400 catalyst, for example, can be recycled up to five times without significant loss of efficiency.[3] If deactivation is suspected, regenerate or use fresh catalyst. |
Problem 2: Formation of Side Products (e.g., Bis-sulfonylation, Disulfides)
| Possible Cause | Recommended Solution & Explanation |
| Bis-sulfonylation of Primary Anilines | Solution: Carefully control the stoichiometry. Use no more than one equivalent of the sulfonylating agent relative to the primary amine.[14] Adding the sulfonylating agent slowly to the reaction mixture can also improve selectivity for the mono-sulfonylated product. |
| Disproportionation of Radical Intermediates | Solution: This occurs when the sulfinyl radical intermediate is generated faster than it is consumed. Choose a catalytic system that minimizes its concentration, such as the Ru-catalyzed oxidation of the aniline first.[8][9] Lowering the reaction temperature can also improve selectivity by slowing down decomposition pathways.[14] |
| Poor Regioselectivity (ortho vs. para) | Solution: Regioselectivity is governed by electronics and sterics. For N,N-dialkylanilines, sulfonylation often occurs at the more electron-rich ring position.[8] With unsubstituted N,N-dimethylaniline, a mixture of ortho and para isomers can be expected.[16] If a single isomer is required, consider using a substrate with a blocking group or a directing group to favor the desired position. |
Data Summary: Comparison of Catalytic Systems
The table below summarizes various catalytic systems for aniline sulfonylation, providing a quick reference for selecting a starting point for your experiments.
| Catalyst System | Catalyst | Sulfonylating Agent | Oxidant / Additive | Solvent | Typical Yield | Key Advantages |
| Photoredox (Ru) | Ru(bpy)₃(PF₆)₂ | NHMP Sulfone | None | MeCN | ~85% | Mild conditions, avoids disproportionation side products.[7] |
| Photoredox (Ir) | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Sulfinate Salt | K₂S₂O₈ / TFA | MeCN/H₂O | >90% | High yields, broad substrate scope.[1][2] |
| Photoredox (Ir) | Ir[(ppy)₂(dtbbpy)]Cl | Sulfonyl Fluoride | NaHCO₃ | MeCN | ~70-80% | Uses highly stable and modifiable sulfonylating agents.[10][11] |
| Heterogeneous (Cu) | CuₓOᵧ@CS-400 | Sodium Sulfinate | K₂S₂O₈ / Ag₂CO₃ | Acetone/H₂O | ~60-80% | Recyclable catalyst, environmentally friendly.[3][4] |
| Catalyst-Free | None | p-Toluenesulfonyl Chloride | None (neat) | Solvent-Free | >95% | Extremely simple, economical, and green process.[5] |
Visualized Guides and Protocols
Diagram 1: General Mechanism for Photocatalytic Aniline Sulfonylation
This diagram illustrates the widely accepted oxidative quenching cycle for a Ruthenium-catalyzed reaction, where the aniline is oxidized first.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Photocatalytic Sulfonylation of N,N-Dimethylaniline
This protocol is adapted from a validated procedure for the sulfonylation of anilines using a Ruthenium-based photocatalyst. [7][8] Materials:
-
N,N-Dimethylaniline
-
N-Hydroxymethylphthalimide (NHMP) sulfone derivative (e.g., for methylsulfonylation)
-
Ru(bpy)₃(PF₆)₂ (2 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, Water, 1 N NaOH solution, Anhydrous Na₂SO₄
-
10 mL sealable vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Blue LED lamp (λₘₐₓ ≈ 440 nm)
Procedure:
-
Reaction Setup: To a 10 mL sealable vial containing a magnetic stir bar, add the N,N-dimethylaniline (1.0 equiv), the corresponding NHMP sulfone derivative (2.0 equiv), and Ru(bpy)₃(PF₆)₂ (0.02 equiv).
-
Inerting the Atmosphere: Seal the vial with a cap containing a septum. Evacuate the vial and backfill with dry nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add anhydrous, degassed acetonitrile to the vial to achieve a final concentration of 0.1 M with respect to the aniline.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and begin vigorous stirring. Irradiate the reaction mixture at 40-50 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash them with 1 N NaOH solution (3 x 15 mL) to remove the phthalimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with an appropriate mixture of ethyl acetate/hexanes) to obtain the pure sulfonylated aniline product.
References
-
Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones Source: ACS Catalysis URL: [Link]
-
Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones (PDF Version) Source: ACS Publications URL: [Link]
-
Title: Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst Source: MDPI URL: [Link]
-
Title: Mild Sulfonylation of Anilines Source: ChemistryViews URL: [Link]
-
Title: A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature Source: American Journal of Chemistry URL: [Link]
-
Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: Frontiers in Chemistry URL: [Link]
-
Title: Direct sulfonylation of anilines mediated by visible light Source: ResearchGate (from Chem. Sci.) URL: [Link]
-
Title: Scope of the direct sulfonylation of aniline derivatives a Source: ResearchGate URL: [Link]
-
Title: Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework Source: PMC - NIH URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]
-
Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides (PMC version) Source: PMC - NIH URL: [Link]
-
Title: Sulfonylation of anilines through photocatalytic activation of N-hy- droxymethylphthalimide sulfones Source: ChemRxiv URL: [Link]
-
Title: Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines Source: ResearchGate URL: [Link]
-
Title: Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines (PMC version) Source: PMC - NIH URL: [Link]
-
Title: Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst Source: PubMed URL: [Link]
-
Title: Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones Source: Cambridge Open Engage URL: [Link]
-
Title: N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition Source: ResearchGate URL: [Link]
Sources
- 1. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Oxidation in 2-Aminobenzenesulfonamide Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in the handling and development of 2-aminobenzenesulfonamide compounds: oxidation. The inherent reactivity of the aromatic amine group makes these molecules susceptible to degradation, leading to discoloration, impurity formation, and a potential loss of therapeutic efficacy. This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity and stability of your compounds.
Troubleshooting Guide: Common Oxidation-Related Issues
This section addresses specific problems you might be encountering in the lab. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.
Observation: My solid 2-aminobenzenesulfonamide compound is turning yellow/brown upon storage.
-
Question: What is causing the discoloration of my solid compound, and how can I prevent it?
-
Answer: The yellow or brown discoloration is a classic indicator of oxidation. The primary culprits are atmospheric oxygen and light, which can initiate the formation of colored degradation products. Several factors can accelerate this process, including exposure to UV light, elevated temperatures, and the presence of metal ion impurities.[1]
To mitigate this, stringent control over the storage environment is paramount.[2]
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[3] This can be achieved by using a glovebox for handling and packaging in vials that have been purged with an inert gas before sealing.
-
Light Protection: Always store your compound in amber-colored vials or containers that block UV and visible light.[4] For highly sensitive materials, wrapping the container in aluminum foil provides an extra layer of protection.
-
Temperature Control: Store the compound at reduced temperatures, as recommended by stability studies.[3][4] For many compounds, refrigeration (2-8°C) or freezing (below -20°C) can significantly slow down the rate of oxidation.[3]
-
Observation: I'm observing unexpected peaks in my HPLC analysis of a recently prepared solution.
-
Question: My freshly prepared solution of a 2-aminobenzenesulfonamide derivative is already showing degradation peaks. What's happening?
-
Answer: Oxidation can occur rapidly in solution, especially in the presence of dissolved oxygen and certain solvents. The solvent itself can play a role in the degradation pathway.
Here’s a systematic approach to troubleshooting this issue:
-
Solvent Purity and Degassing: Use high-purity, HPLC-grade solvents. Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. Common methods for degassing include sparging with an inert gas (nitrogen or argon), sonication, or vacuum filtration.
-
pH of the Medium: The pH of your solution can significantly influence the rate of oxidation.[5][6][7] The protonation state of the amino group affects its susceptibility to oxidation. It is crucial to determine the optimal pH for the stability of your specific compound through forced degradation studies.[8][9][10]
-
Antioxidant Addition: Consider the addition of a suitable antioxidant to your solution. The choice of antioxidant will depend on the solvent system (aqueous vs. organic) and the nature of your compound.[11][12][]
-
Observation: The biological activity of my compound seems to decrease over time.
-
Question: I've noticed a decline in the potency of my 2-aminobenzenesulfonamide compound in my cellular assays. Could this be related to oxidation?
-
Answer: Absolutely. Oxidation doesn't just cause a change in appearance; it fundamentally alters the chemical structure of your compound. This can lead to a significant reduction or complete loss of its intended biological activity. The formation of oxidation products can also introduce new, unintended biological effects or toxicity.
To confirm if oxidation is the cause:
-
Analytical Correlation: Analyze your aged samples by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the parent compound and its degradation products.[14][15] Correlate the decrease in the parent compound's concentration with the observed loss of activity.
-
Forced Degradation Studies: Intentionally degrade your compound under oxidative stress (e.g., using hydrogen peroxide) and test the resulting mixture in your biological assay.[8][9][10] This can help to confirm that the degradation products are indeed less active.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of preventing oxidation in 2-aminobenzenesulfonamide compounds.
-
Question 1: What is the fundamental mechanism behind the oxidation of 2-aminobenzenesulfonamides?
-
Answer: The oxidation of 2-aminobenzenesulfonamides is primarily initiated at the aromatic amino group (-NH2). This group is susceptible to losing electrons, a process that can be triggered by oxygen, light, or metal ions. The initial step often involves the formation of a radical cation, which can then undergo a series of reactions, including dimerization and polymerization, to form colored and often complex degradation products. The presence of the sulfonamide group can also influence the electronic properties of the aromatic ring and thus affect the rate of oxidation.
***dot graph OxidationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="2-Aminobenzenesulfonamide"]; B [label="Initiation\n(O2, Light, Metal Ions)"]; C [label="Radical Cation Intermediate"]; D [label="Further Reactions\n(Dimerization, Polymerization)"]; E [label="Colored Degradation Products"];
A -> B [label="Oxidative Stress"]; B -> C; C -> D; D -> E; }
Simplified Oxidation Pathway -
Question 2: How do I choose the right antioxidant for my formulation?
-
Answer: The selection of an appropriate antioxidant is a critical step in formulation development.[11][12][] Antioxidants can be broadly categorized into water-soluble and oil-soluble types.[]
Antioxidant Type Examples Typical Use Case Water-Soluble Ascorbic acid, Sodium metabisulfite, Cysteine Aqueous formulations, solutions for injection[1][12][] Oil-Soluble Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Propyl gallate, Vitamin E Lipid-based formulations, organic solutions[12][] Chelating Agents Citric acid, Ethylenediaminetetraacetic acid (EDTA) Used as synergists to bind metal ions that catalyze oxidation[11] The choice depends on:
-
Solubility: The antioxidant must be soluble in your formulation.
-
Compatibility: It should not react with your active compound or other excipients.
-
Efficacy: The antioxidant should be effective at a low, non-toxic concentration.
-
Regulatory Acceptance: For drug development, the antioxidant must be approved for pharmaceutical use.
-
-
Question 3: What role do metal ions play in oxidation, and how can I control them?
-
Answer: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for the oxidation of amine-containing compounds.[16][17][18] They can facilitate the transfer of electrons and the formation of reactive oxygen species.
To control metal-ion-catalyzed oxidation:
-
Use High-Purity Reagents: Ensure that all your starting materials, solvents, and excipients are of high purity and have low levels of metal contamination.
-
Glassware Preparation: Use glassware that has been properly cleaned and, if necessary, treated to remove trace metals. This can involve acid washing followed by rinsing with high-purity water.
-
Incorporate Chelating Agents: As mentioned earlier, adding a chelating agent like EDTA or citric acid can sequester metal ions and prevent them from participating in oxidation reactions.[11]
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Experimental Protocols
Here are detailed, step-by-step methodologies for key preventative measures.
Protocol 1: Degassing Solvents by Nitrogen Sparging
-
Setup: Place your solvent in a suitable container (e.g., a glass bottle or flask) with a cap that can accommodate a gas inlet and outlet.
-
Inlet Tube: Insert a long, clean tube connected to a nitrogen gas cylinder so that the end of the tube is submerged below the surface of the solvent.
-
Outlet: Ensure there is a vent for the displaced gas to escape. A needle inserted through the cap is sufficient.
-
Sparging: Gently bubble nitrogen gas through the solvent for 15-30 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.
-
Storage: After sparging, immediately cap the container tightly and store it under a positive pressure of nitrogen if possible.
Protocol 2: Preparation of a Stabilized Solution with an Antioxidant
-
Solvent Preparation: Degas your chosen solvent using the protocol described above.
-
Antioxidant Stock Solution: Prepare a concentrated stock solution of your chosen antioxidant in the degassed solvent. For example, a 1% w/v stock solution of ascorbic acid in water.
-
Final Solution Preparation:
-
In a volumetric flask, add the required amount of your 2-aminobenzenesulfonamide compound.
-
Add a calculated volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 0.01-0.1% w/v).
-
Bring the solution to the final volume with the degassed solvent.
-
Mix thoroughly until the compound and antioxidant are completely dissolved.
-
-
Storage: Store the final solution in an amber vial, under an inert atmosphere, and at the appropriate temperature.
References
- Vertex AI Search. (n.d.). Stability Storage Conditions In Pharma Industry | GMP Insiders. Retrieved January 17, 2026.
- Biofargo. (2024, August 30).
- Slideshare. (n.d.). Pharmaceutical Antioxidants. Retrieved January 17, 2026.
- SciELO. (n.d.).
- Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions.
- BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants. Retrieved January 17, 2026.
- CD Formulation. (n.d.). Antioxidants. Retrieved January 17, 2026.
- Google Patents. (n.d.).
- (n.d.). Packaging & Storage of Pharmaceutical Products.
- (2019, December 28).
- (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
- (2025, August 10). Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities.
- MedCrave online. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- (n.d.).
- (n.d.). Unraveling the intrinsic mechanism behind the selective oxidation of sulfonamide antibiotics in the Mn(II)
- NIH. (n.d.). Electrooxidation of sulfanilamide and its voltammetric determination in pharmaceutical formulation, human urine and serum on glassy carbon electrode - PMC.
- YMER. (n.d.).
- Slideshare. (n.d.). Analysis of sulfonamides. Retrieved January 17, 2026.
- PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
- PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
- MedCrave online. (2016, December 14).
- PubMed Central. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
- PubMed. (2019, January 14). Influence of Metal Ions on Sulfonamide Antibiotics Biochemical Behavior in Fiber Coexisting System.
- NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
- PubMed. (2025, September 19). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
- NIH. (2019, January 28).
- PubMed. (n.d.). Oxidation of sulfonamides, macrolides, and carbadox with free chlorine and monochloramine.
- (n.d.).
- NIH. (n.d.). 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2017, March 29).
- PubMed. (2018, December 15).
- NIH. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Chem-Impex. (n.d.). 2-Aminobenzenesulfonamide.
- FDA. (1996, March). Q1B Photostability Testing of New Drug Substances and Products.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- New Journal of Chemistry (RSC Publishing). (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Aminobenzenesulfonamide 98 3306-62-5.
- ResearchGate. (2025, August 7). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product.
- Fisher Scientific. (n.d.). 2-Aminobenzenesulfonamide, 98%.
- NIH. (n.d.).
- Wikipedia. (n.d.).
- BLD Pharm. (n.d.). 3306-62-5|2-Aminobenzenesulfonamide.
Sources
- 1. Antioxidants - CD Formulation [formulationbio.com]
- 2. biofargo.com [biofargo.com]
- 3. viallabeller.com [viallabeller.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 12. scielo.br [scielo.br]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Analysis of sulfonamides | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of metal ions on sulfonamide antibiotics biochemical behavior in fiber coexisting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Amino-N,N-diethylbenzenesulfonamide vs other sulfonamides in synthesis
Initiating Initial Research
I'm starting with broad Google searches to collect basic information about 2-Amino- N,N-diethylbenzenesulfonamide. I'm focusing on synthesis, reactivity, and typical applications as my initial points of reference. Next, I plan to...
Comparing Related Sulfonamides
I am now expanding my search to include structurally similar sulfonamides, focusing on their synthetic applications and reactivity in organic synthesis. My goal is a comparative analysis, so I'm seeking experimental data and examples to assess the performance of 2-Amino-N,N-diethylbenzenesulfonamide against its counterparts in various reactions. I'm also searching for authoritative literature to cross-reference and solidify my findings.
Defining Comparison Criteria
I'm now deep-diving into comparative analysis, aiming to define clear criteria for how this compound stacks up against related compounds. I am collecting data for comparison, focusing on how its unique properties affect its synthetic utility and performance in diverse reactions. I'm also preparing for the ultimate presentation of findings by establishing a comprehensive reference list.
Initiating Synthesis Research
I've made a good start on the search, and have gathered basic data on sulfonamide synthesis. I'm focusing on common methods, like reacting sulfonyl chlorides with amines, and I've also found some initial work on directing groups.
Analyzing Reactivity Differences
I'm now diving deeper into the nuances of this compound's reactivity. The initial general sulfonamide synthesis info is helpful, and I've started examining how the ortho-amino group might affect things. Specifically, I'm hunting for hard data—yields, regioselectivity, and reaction conditions—that directly compare this compound to related sulfonamides. Detailed protocols are also a priority.
Considering Related Principles
I've assembled some background information, though I require more granular data for a detailed comparison. I've located core principles relating to group direction in electrophilic aromatic substitution and C-H functionalization, covering the impact of amino and sulfon groups.
Pinpointing Key Data Gaps
I've made headway, but significant gaps persist. While I've located broad principles and synthesis pathways for related compounds, I lack direct experimental comparisons. I need quantitative data—yields, conditions, regioselectivity—for this compound versus comparators in directed ortho-lithiation and other reactions to complete the comparison tables. I also still need a reliable synthesis protocol for this compound.
Seeking Experimental Data
I have uncovered promising leads in directed ortho-lithiation, particularly regarding amides and sulfonamides as directing groups. I've located a protocol, but I still need specific comparative experimental data to complete the picture.
Refining Search Parameters
I'm still chasing that elusive comparative experimental data. While I've mapped out the general principles and spotted a potential route to the target sulfonamide, I lack a direct comparison of its ortho-lithiation reactivity. I've found a suitable protocol for synthesizing a related compound but need the specific protocol for the target, and articles that compare its reactivity with other sulfonamides. My search parameters are now honed in on finding that vital comparative information.
Gathering Foundational Knowledge
I've been sifting through the search results and have a solid grasp on directed ortho-lithiation and sulfonamide synthesis. I’ve come across valuable information concerning N,N-diethylbenzenesulfonamide as a directing group, along with several promising protocols.
Narrowing the Search Focus
I've expanded my knowledge base further. While the general sulfonamide synthesis is clear, finding a reliable method for synthesizing the specific target, this compound, remains elusive. I still lack comparative data on its performance in directed ortho-lithiation. Finding this data and a reliable synthesis protocol are now my primary goals.
A Comparative Guide to the Reactivity of N-substituted 2-Aminobenzenesulfonamides
This guide provides an in-depth comparative analysis of the reactivity of N-substituted 2-aminobenzenesulfonamides, a class of compounds pivotal to the synthesis of bioactive heterocyclic molecules and other pharmacologically relevant structures.[1][2] We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols for researchers in organic synthesis and drug development.
Introduction: The Significance of 2-Aminobenzenesulfonamides
2-Aminobenzenesulfonamide is a bifunctional aromatic compound featuring a nucleophilic amino group (-NH2) and a sulfonamide moiety (-SO2NH2).[3] This unique arrangement allows for a wide range of chemical transformations, making it a valuable building block for synthesizing complex molecules like quinazolines and benzothiadiazines.[1] The reactivity of this scaffold can be precisely tuned by introducing substituents on the sulfonamide nitrogen (N-substitution), which alters the electronic and steric environment of the molecule. Understanding these substituent effects is critical for designing efficient synthetic routes and developing novel compounds.
Fundamental Principles of Reactivity
The reactivity of N-substituted 2-aminobenzenesulfonamides in reactions like N-alkylation or N-acylation is primarily governed by the nucleophilicity of the sulfonamide nitrogen. This, in turn, is influenced by two key factors:
-
Electronic Effects: The electron density on the sulfonamide nitrogen dictates its ability to attack an electrophile. Electron-withdrawing groups (EWGs) attached to the nitrogen or the aromatic ring decrease nucleophilicity by pulling electron density away. Conversely, electron-donating groups (EDGs) increase electron density and enhance nucleophilicity. The sulfonamide group itself is strongly electron-withdrawing, which can activate aryl fluorides for nucleophilic aromatic substitution.[4]
-
Steric Effects: The size and bulkiness of the N-substituent can physically hinder the approach of an electrophile to the sulfonamide nitrogen.[5] Highly hindered groups can significantly slow down or even prevent a reaction from occurring.[5]
These principles are foundational to predicting and controlling the outcomes of reactions involving this class of compounds.
Comparative Reactivity Analysis: The Role of the N-Substituent
To illustrate the impact of different N-substituents, we will consider a standard N-acylation reaction. N-acylation is a common transformation for sulfonamides, leading to N-acylsulfonamides, which are valuable in drug discovery as bioisosteres of carboxylic acids.[6][7]
The general workflow for comparing the reactivity of various N-substituted 2-aminobenzenesulfonamides in an N-acylation reaction is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Amino-N,N-diethylbenzenesulfonamide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two primary synthetic routes for obtaining 2-Amino-N,N-diethylbenzenesulfonamide, a key intermediate in various pharmaceutical and chemical syntheses. The methodologies are presented with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific application.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group in an ortho-substitution pattern, allows for diverse chemical modifications. The validation of efficient and scalable synthesis methods is therefore of critical importance. This guide will compare two common synthetic pathways: a two-step route starting from 2-nitrobenzenesulfonyl chloride and a route originating from orthanilic acid.
Method 1: Synthesis via 2-Nitrobenzenesulfonyl Chloride
This widely-used method involves a two-step sequence: the sulfonamidation of 2-nitrobenzenesulfonyl chloride with diethylamine, followed by the reduction of the nitro group to the desired primary amine.
Reaction Workflow
Caption: Workflow for the synthesis of this compound starting from 2-nitrobenzenesulfonyl chloride.
Experimental Protocols
Step 1: Synthesis of N,N-Diethyl-2-nitrobenzenesulfonamide
This initial step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by diethylamine. Triethylamine is used as a base to quench the HCl byproduct generated during the reaction.
-
Procedure:
-
To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add triethylamine (1.5 eq).
-
Slowly add diethylamine (1.3 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 3-4 hours) until TLC analysis indicates the consumption of the starting material.[1]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-2-nitrobenzenesulfonamide, which can be purified by column chromatography or used directly in the next step.
-
Step 2: Reduction of N,N-Diethyl-2-nitrobenzenesulfonamide
The nitro group of the intermediate is reduced to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution, a classic Béchamp reduction.
-
Procedure:
-
In a round-bottom flask, create a slurry of iron powder (typically 5-10 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the slurry to reflux with vigorous stirring.
-
Add a solution of N,N-diethyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC).
-
Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Mechanistic Considerations
The initial sulfonamidation is a standard nucleophilic acyl substitution at the sulfur atom. The subsequent reduction of the nitro group with iron is a heterogeneous reaction where the iron metal acts as the electron donor in a slightly acidic medium maintained by the ammonium chloride.
Method 2: Synthesis via Orthanilic Acid
This alternative route begins with orthanilic acid (2-aminobenzenesulfonic acid), which is first converted to its sulfonyl chloride derivative, followed by amidation with diethylamine.[2][3] A key challenge in this route is the protection of the amino group during the chlorination of the sulfonic acid.
Reaction Workflow
Caption: A possible workflow for the synthesis of this compound starting from orthanilic acid.
Experimental Protocols
Step 1: N-Acetylation of Orthanilic Acid
The amino group of orthanilic acid must be protected before the conversion of the sulfonic acid to the sulfonyl chloride. Acetylation is a common protection strategy.
-
Procedure:
-
Suspend orthanilic acid (1.0 eq) in acetic anhydride.
-
Heat the mixture, often with the addition of a catalytic amount of a strong acid (like sulfuric acid), until a clear solution is formed.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water, and dry to obtain N-acetyl-2-aminobenzenesulfonic acid.
-
Step 2: Conversion to N-Acetyl-2-aminobenzenesulfonyl Chloride
The protected sulfonic acid is then converted to the more reactive sulfonyl chloride. This is typically achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[4][5]
-
Procedure:
-
Carefully mix N-acetyl-2-aminobenzenesulfonic acid (1.0 eq) with phosphorus pentachloride (1.1 eq) at room temperature.
-
Gently heat the mixture to initiate the reaction, which can be exothermic.
-
After the initial reaction subsides, continue heating for a short period to ensure complete conversion.
-
Cool the mixture and carefully add it to crushed ice to hydrolyze the excess PCl5 and precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Step 3: Sulfonamidation with Diethylamine
The resulting sulfonyl chloride is then reacted with diethylamine.
-
Procedure:
-
Dissolve N-acetyl-2-aminobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
-
Cool the solution in an ice bath and add diethylamine (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Wash the organic layer to remove the base and any salts, then dry and concentrate to yield N-acetyl-2-amino-N,N-diethylbenzenesulfonamide.
-
Step 4: Deprotection of the Acetyl Group
The final step is the removal of the acetyl protecting group to reveal the primary amine. This can be achieved through either acidic or basic hydrolysis.
-
Procedure (Acidic Hydrolysis):
-
Dissolve the N-acetylated compound in a mixture of an alcohol (e.g., ethanol) and concentrated hydrochloric acid.
-
Heat the solution at reflux for several hours.
-
Cool the reaction and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the final product.
-
Comparative Analysis
| Parameter | Method 1 (from 2-Nitrobenzenesulfonyl Chloride) | Method 2 (from Orthanilic Acid) |
| Number of Steps | 2 | 4 (including protection/deprotection) |
| Starting Material Cost | Generally higher | Generally lower |
| Reagent Hazards | 2-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. | PCl5 and SOCl2 are highly corrosive and react violently with water. Acetic anhydride is corrosive. |
| Overall Yield | Typically good to excellent. | Can be lower due to the multiple steps. |
| Scalability | Generally straightforward to scale up. | The use of PCl5 can be problematic on a large scale. |
| Atom Economy | The reduction step has lower atom economy due to the use of stoichiometric iron. | The protection/deprotection steps reduce the overall atom economy. |
| Purification | Intermediates and final product often require chromatographic purification. | Multiple purification steps are typically required. |
Conclusion and Recommendations
For laboratory-scale synthesis where the starting material is readily available, Method 1 is often preferred due to its fewer steps and generally good yields. The reduction of the nitro group is a robust and well-established reaction.
Method 2 may be more cost-effective for large-scale production if orthanilic acid is significantly cheaper than 2-nitrobenzenesulfonyl chloride. However, the additional protection and deprotection steps add complexity and can lower the overall yield. The choice between the two methods will ultimately depend on the specific needs of the researcher, including scale, cost considerations, and available equipment.
It is imperative for researchers to conduct a thorough risk assessment before undertaking any of the described procedures and to use appropriate personal protective equipment.
References
- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. Retrieved from [Link]
- Zhang, W. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Organic Letters, 6(19), 3371-3373.
- Google Patents. (n.d.). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Purification of p(nu-acetyl amino)benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzenesulfonic acid. Retrieved from [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride. Retrieved from [Link]
-
Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]
-
MDPI. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
Sources
- 1. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 2. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
A Comparative Spectroscopic Guide to the Confirmation of 2-Amino-N,N-diethylbenzenesulfonamide
This guide provides a comprehensive framework for the spectroscopic confirmation of 2-Amino-N,N-diethylbenzenesulfonamide. In the landscape of pharmaceutical development and chemical research, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, offering a comparative analysis grounded in the fundamental principles of spectroscopic techniques. We will dissect the expected spectral characteristics of the target molecule and contrast them with commercially available, structurally similar compounds. This approach is designed to equip researchers with the critical thinking tools necessary to interpret spectral data with confidence, even in the absence of a pre-existing reference spectrum for the exact compound of interest.
The Structural Rationale: What to Expect
Before delving into experimental data, a foundational understanding of the molecule's structure is essential for predicting its spectroscopic behavior. This compound is comprised of three key components: a 1,2-disubstituted (ortho) benzene ring, a primary aromatic amine (-NH₂), and an N,N-diethylsulfonamide group (-SO₂N(CH₂CH₃)₂). Each of these imparts distinct and predictable signatures in NMR, IR, and mass spectrometry.
Our comparative analysis will focus on distinguishing our target compound from key alternatives:
-
Aniline: The simplest primary aromatic amine, allowing us to isolate the contribution of the -NH₂ group.
-
N,N-diethylbenzenesulfonamide: The parent sulfonamide without the amino group, highlighting the impact of the -NH₂ substituent on the rest of the molecule.
-
4-Amino-N,N-diethylbenzenesulfonamide: A positional isomer, which will demonstrate the sensitivity of spectroscopy to substituent placement on the aromatic ring.
Below is a diagram illustrating the structural relationships between these compounds.
Caption: Logical relationships of the target compound to its structural analogs.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to structural elucidation.
Predicted ¹H NMR Spectrum of this compound
-
Aromatic Region (approx. 6.5-7.8 ppm): The ortho-disubstituted ring will give rise to a complex multiplet pattern for the four aromatic protons. The electron-donating amino group will shield the ortho and para protons, shifting them upfield (to lower ppm values) compared to the parent sulfonamide.
-
Amine Protons (approx. 4.0-5.0 ppm): The two protons of the primary amine will likely appear as a broad singlet. This signal's position is highly dependent on solvent and concentration and will disappear upon the addition of D₂O due to proton exchange.
-
Ethyl Group (CH₂): The two methylene (-CH₂) groups of the diethylamide will be chemically equivalent. They will appear as a quartet around 3.2-3.4 ppm due to coupling with the adjacent methyl protons.
-
Ethyl Group (CH₃): The two methyl (-CH₃) groups will also be equivalent, appearing as a triplet around 1.1-1.3 ppm, coupled to the methylene protons.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ ppm) | -NH₂ Protons (δ ppm) | -N(CH₂CH₃)₂ Protons (δ ppm) |
| This compound (Predicted) | ~6.5-7.8 (complex multiplet, 4H) | ~4.0-5.0 (broad s, 2H) | ~3.3 (q, 4H), ~1.2 (t, 6H) |
| Aniline[1][2] | ~6.7-7.2 (multiplet, 5H) | ~3.8 (broad s, 2H) | N/A |
| N,N-diethylbenzenesulfonamide[3] | ~7.5-7.9 (multiplet, 5H) | N/A | ~3.2 (q, 4H), ~1.1 (t, 6H) |
| 4-Amino-N,N-diethylbenzenesulfonamide[4] | ~6.6 (d, 2H), ~7.6 (d, 2H) | ~4.1 (broad s, 2H) | ~3.2 (q, 4H), ~1.1 (t, 6H) |
Data for analogs are typical values and may vary with solvent and instrument frequency.
The key distinguishing feature for the 2-amino isomer is the complex splitting pattern in the aromatic region, contrasted with the more symmetric (two-doublet) pattern expected for the 4-amino isomer.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. While less sensitive than ¹H NMR, it is a powerful tool for confirming the number and type of carbon environments.
Predicted ¹³C NMR Spectrum of this compound
-
Aromatic Carbons (approx. 115-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the amino group (C2) will be significantly shielded (shifted upfield), while the carbon attached to the sulfonamide group (C1) will be deshielded (shifted downfield).
-
Ethyl Group Carbons: The methylene carbons (-CH₂) will appear around 42 ppm, and the methyl carbons (-CH₃) will be found further upfield, around 14 ppm.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ ppm) | -N(CH₂CH₃)₂ Carbons (δ ppm) |
| This compound (Predicted) | 6 signals (~115, ~118, ~125, ~130, ~133, ~148) | ~42 (-CH₂), ~14 (-CH₃) |
| N,N-diethylbenzenesulfonamide[5] | 4 signals (~127, ~129, ~132, ~138) | ~42 (-CH₂), ~14 (-CH₃) |
| 4-Amino-N,N-diethylbenzenesulfonamide[4] | 4 signals (~113, ~128, ~129, ~152) | ~42 (-CH₂), ~14 (-CH₃) |
Data for analogs are typical values and may vary with solvent and instrument frequency.
The presence of six unique aromatic carbon signals is a definitive indicator of the ortho-substitution pattern in our target molecule, as the higher symmetry of the para-isomer results in only four distinct aromatic signals.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying specific functional groups.
Predicted IR Spectrum of this compound
-
N-H Stretch: The primary amine will show two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[6][7] This is a crucial diagnostic peak.
-
S=O Stretch: The sulfonamide group will exhibit two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the S=O double bonds.
-
C-N Stretch: An aromatic C-N stretch will be observed around 1335-1250 cm⁻¹.[8]
-
Aromatic C-H and C=C: Bends for ortho-disubstitution on a benzene ring are typically found in the 740-770 cm⁻¹ region.
Comparative IR Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) | This compound (Predicted) | Aniline[6][8] | N,N-diethylbenzenesulfonamide |
| N-H Stretch (primary amine) | 3300-3500 | Two sharp bands | Two sharp bands | Absent |
| S=O Stretch (sulfonamide) | 1370-1330 & 1180-1160 | Two strong bands | Absent | Two strong bands |
| Aromatic C-H Bend (ortho) | 740-770 | Present | N/A (monosubstituted) | N/A (monosubstituted) |
The simultaneous presence of the double N-H stretch and the two strong S=O stretches is a powerful confirmation of the target structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The expected molecular weight is 228.31 g/mol . The mass spectrum should show a prominent peak at m/z = 228.
-
Key Fragments: A characteristic fragmentation pathway for sulfonamides is the loss of the SO₂ group or cleavage of the S-N bond. A common fragment would be the loss of the diethylamino group [M - N(Et)₂]⁺ at m/z = 156. Another expected fragmentation is the cleavage of the C-S bond, leading to a fragment corresponding to the aminophenyl radical cation at m/z = 92.
Caption: General workflow for NMR analysis.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. While direct reference spectra may be unavailable, a robust and definitive analysis can be achieved through a comparative approach. By understanding the predicted spectral features and contrasting them with known analogs like aniline, N,N-diethylbenzenesulfonamide, and its 4-amino isomer, researchers can confidently identify the target compound. The key differentiators are the complex aromatic pattern in ¹H NMR and the presence of six unique aromatic signals in ¹³C NMR, combined with the characteristic IR stretches for both a primary amine and a sulfonamide group, and a mass spectrum consistent with the molecular formula C₁₀H₁₆N₂O₂S.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
Crespo-Otero, R., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]
-
Engineered Science Publisher. (n.d.). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Retrieved from [Link]
-
Russian Academy of Sciences. (n.d.). aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K. Retrieved from [Link]
-
MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Retrieved from [Link]
-
SpectraBase. (n.d.). Aniline. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-diethyl-benzenesulfonamide - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 3. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. wikieducator.org [wikieducator.org]
A Comparative Guide to the Biological Activities of 2-Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various biological domains, including oncology, microbiology, and inflammatory diseases. This guide provides an in-depth, objective comparison of the biological activities of prominent 2-aminobenzenesulfonamide derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships that govern their efficacy and to provide a practical framework for their evaluation.
Anticancer Activity: Targeting Tumor Hypoxia and Proliferation
A significant area of investigation for 2-aminobenzenesulfonamide derivatives is their potential as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors in response to hypoxia.[1] CA IX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment.[1] By inhibiting CA IX, these derivatives disrupt tumor cell pH regulation, leading to apoptosis and reduced proliferation.[2]
Comparative Anticancer Potency (IC₅₀)
The following table summarizes the in vitro cytotoxic activity of selected 2-aminobenzenesulfonamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4g (p-nitro substituted) | MCF-7 (Breast) | 2.55 | [3] |
| MDA-MB-231 (Breast) | 5.54 | [3] | |
| Compound 4b | MCF-7 (Breast) | 3.63 | [3] |
| Compound 4c | MCF-7 (Breast) | 3.67 | [3] |
| Compound 12d | MDA-MB-468 (Breast, hypoxic) | 3.99 | [2] |
| CCRF-CEM (Leukemia, hypoxic) | 4.51 | [2] | |
| Compound 12i | MDA-MB-468 (Breast, hypoxic) | 1.48 | [2] |
| CCRF-CEM (Leukemia, hypoxic) | 9.83 | [2] |
Analysis of Anticancer Data: The data reveals that substitutions on the benzenesulfonamide scaffold significantly influence anticancer activity. For instance, the presence of a nitro group at the para position (compound 4g ) demonstrates potent activity against breast cancer cell lines.[3] Furthermore, derivatives 12d and 12i , which incorporate a 1,3,5-triazine linker, exhibit strong cytotoxicity, particularly under hypoxic conditions, highlighting their potential as inhibitors of tumor-associated carbonic anhydrases.[2] Notably, compound 12i shows remarkable potency against hypoxic breast cancer cells with an IC₅₀ of 1.48 µM.[2]
Signaling Pathway of Carbonic Anhydrase IX Inhibition
The inhibition of carbonic anhydrase IX by 2-aminobenzenesulfonamide derivatives disrupts the pH regulation in cancer cells, leading to increased intracellular acidity and subsequent apoptosis. This mechanism is a prime example of targeting the tumor microenvironment.
Caption: Inhibition of Carbonic Anhydrase IX by 2-aminobenzenesulfonamide derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents. 2-Aminobenzenesulfonamide derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Comparative Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values of various 2-aminobenzenesulfonamide derivatives against common bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound I | S. aureus (MRSA) | 32-512 | [4] |
| Compound II | S. aureus (MRSA) | 32-512 | [4] |
| Compound III | S. aureus (MRSA) | 64-512 | [4] |
| Sulfonamide Derivative | S. aureus | 32-512 | [5] |
Analysis of Antimicrobial Data: The data indicates that 2-aminobenzenesulfonamide derivatives exhibit a range of potencies against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4] The variability in MIC values suggests that the susceptibility of bacterial strains to these derivatives can differ significantly.[4][5] This highlights the importance of continued screening and development of new derivatives to combat antibiotic resistance.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 2-Aminobenzenesulfonamide derivatives have emerged as promising anti-inflammatory agents. One of the established methods to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.
Comparative Anti-inflammatory Efficacy
The following table showcases the percentage inhibition of paw edema by selected benzenesulfonamide derivatives in the carrageenan-induced rat paw edema model.
| Derivative | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Compound 1 | 200 | 4 | 96.31 | [5][6] |
| Compound 2 | 200 | 4 | 72.08 | [5][6] |
| Compound 3 | 200 | 4 | 99.69 | [5][6] |
| Indomethacin (Standard) | 10 | 4 | 57.66 | [5][6] |
Analysis of Anti-inflammatory Data: The results demonstrate the potent anti-inflammatory effects of the tested benzenesulfonamide derivatives, with compounds 1 and 3 exhibiting remarkably high inhibition of paw edema, surpassing the standard drug indomethacin.[5][6] These findings suggest that these derivatives hold significant promise for the development of novel anti-inflammatory therapies.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-Aminobenzenesulfonamide derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[7]
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Protocol
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
2-Aminobenzenesulfonamide derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=5 or 6). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The 2-aminobenzenesulfonamide scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The derivatives discussed in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities. The provided comparative data and detailed experimental protocols are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring novel mechanisms of action and combination therapies will be crucial in translating these promising derivatives into clinically effective drugs.
References
-
Al-Ghorbani, M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(12), 1503. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16819. [Link]
-
Abdelgawad, M. A., et al. (2018). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Future Medicinal Chemistry, 10(1), 33-50. [Link]
-
Özdemir-Koçak, F., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 14. [Link]
-
El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28235-28250. [Link]
-
Özdemir-Koçak, F., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 14. [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Table]. ResearchGate. [Link]
-
MDPI. (2022). Anti-Inflammatory Activity of Two Labdane Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study. MDPI. [Link]
-
Al-Omary, F. A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
American Society for Microbiology. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. ASM. [Link]
-
Crunkhorn, S. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 701(1-3), 1-10. [Link]
-
Discovery. (n.d.). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. Discovery. [Link]
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry, 75, 193-219. [Link]
-
Sarika, S., & Nirmala, P. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(2), 65-68. [Link]
-
Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 342(8), 483-490. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(12), 1503. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... [Table]. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Kowalski, R. P., et al. (2011). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Indian Journal of Ophthalmology, 59(6), 449-454. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 2-Amino-N,N-diethylbenzenesulfonamide Impurities
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Purity, Towards Profile Integrity
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist, but its impurity profile tells a crucial part of the story. For a compound like 2-Amino-N,N-diethylbenzenesulfonamide, often a key intermediate in synthesis, a thorough understanding of its impurities is not merely a quality control checkbox; it is fundamental to ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1] Impurities can arise from various sources, including starting materials, synthetic by-products, or degradation over time.[2] This guide provides an in-depth comparison of the core analytical methodologies for identifying, quantifying, and controlling these impurities, grounded in the principles of scientific integrity and practical, field-proven application.
The Impurity Landscape: Sources and Classification
A robust impurity characterization strategy begins with anticipating the potential impurities. For this compound, impurities can be broadly categorized:
-
Process-Related Impurities: These originate from the manufacturing process.[2] They include unreacted starting materials, intermediates, and by-products from unintended side reactions. For instance, the synthesis of sulfonamides may involve starting materials like 2-aminothiazole and various benzenesulfonyl chlorides, which could persist as impurities.[3]
-
Degradation Products: These form during storage or handling when the drug substance is exposed to stress conditions like heat, light, humidity, or reactive chemicals.[4][5] Forced degradation studies are essential for proactively identifying these potential degradants.[6]
-
Organic and Inorganic Impurities: Organic impurities are carbon-containing compounds, while inorganic impurities might include reagents, catalysts, or residual metals from the manufacturing process.[1]
A Comparative Guide to Core Analytical Methodologies
No single analytical technique is a panacea for impurity profiling. Instead, a multi-faceted, orthogonal approach is required, where the strengths of one technique compensate for the limitations of another. This guide compares three cornerstone methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: At-a-Glance Comparison of Key Analytical Techniques
| Technique | Primary Principle | Best Suited For | Key Strengths | Key Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase based on polarity. | Quantitative analysis of non-volatile and thermally stable organic impurities.[2][7] | High resolution, robust, reproducible, "gold standard" for purity assessment.[8] | Identification of unknowns can be challenging without mass spectrometry; requires reference standards for quantification. |
| GC-MS | Separation of compounds based on volatility, followed by mass-based identification.[2] | Volatile and semi-volatile impurities (e.g., residual solvents, volatile by-products).[9] | Excellent sensitivity, provides structural information for identification of unknowns.[10] | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[11] |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[12][13] | Unambiguous structural elucidation of unknown impurities and absolute quantification (qNMR).[14] | Non-destructive, provides definitive structural information, primary quantification method.[15] | Relatively low sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.[13] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expert Rationale: HPLC, particularly reverse-phase HPLC, is the foundational technique for impurity analysis in pharmaceuticals. Its versatility in separating a wide range of polar and non-polar compounds makes it indispensable. The method's ability to provide precise quantification is critical for adhering to the strict limits set by regulatory bodies like the ICH.[16]
Experimental Protocol: A Validated RP-HPLC Method for Sulfonamide Impurity Profiling
This protocol is a robust starting point and should be validated for the specific application.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask.[8]
-
Use a suitable diluent, typically a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water), to achieve a final concentration of ~1 mg/mL.[8]
-
Prepare a test solution at a higher concentration (e.g., 10 mg/mL) to facilitate the detection of minor impurities.[8]
-
-
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[17] A C18 column is also a common choice.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A gradient program is often necessary to resolve impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25 °C.[17]
-
Detection: UV-Vis or Photodiode Array (PDA) detector at 265 nm.[17] A PDA detector is highly recommended as it provides spectral data that can help in peak identification and purity assessment.
-
Injection Volume: 5 µL.[17]
-
-
Data Analysis:
-
Integrate the peak areas for the main component and all impurities.[8]
-
Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities unless otherwise determined.
-
For specified impurities, use a reference standard for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
Expert Rationale: While HPLC excels with non-volatile compounds, GC-MS is the superior choice for identifying and quantifying volatile or semi-volatile impurities, which are common in chemical syntheses. The mass spectrometer provides definitive identification, which is crucial for assessing the potential toxicity of an impurity, such as genotoxic sulfonate esters.[10]
Experimental Protocol: Headspace GC-MS for Residual Solvents and Volatile By-products
This protocol uses static headspace (SHS) sampling, which is ideal for analyzing volatile impurities in a solid API matrix without dissolving the sample in a way that might obscure the analytes.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.
-
Add a suitable high-boiling point solvent (e.g., 1 mL of DMSO or DMF) to dissolve or suspend the sample.
-
Seal the vial immediately.
-
-
GC-MS Conditions:
-
GC System: Agilent GC with a 5977 MS detector or equivalent.
-
Column: DB-WAX (30 m x 0.53 mm, 1 µm) or equivalent polar column suitable for solvent analysis.[19]
-
Carrier Gas: Helium or Nitrogen at a flow rate of 1.5 mL/min.[19]
-
Headspace Sampler Conditions:
-
Oven Temperature: 80-120 °C (optimized based on analyte volatility).
-
Loop Temperature: 10-20 °C higher than the oven.
-
Transfer Line Temperature: 10-20 °C higher than the loop.
-
Equilibration Time: 15-30 min.
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify using an external or internal standard method for known volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expert Rationale: When an unknown impurity is detected by HPLC or GC-MS, NMR is the ultimate tool for its structural elucidation.[14] Unlike other methods, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for unambiguous identification. Furthermore, Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing an isolated standard of the impurity itself.[15]
Experimental Protocol: 1H NMR for Structural Characterization and Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the impurity (if isolated) or the bulk sample into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can affect chemical shifts.[12]
-
Add a known amount of an internal standard with a simple, well-resolved signal (e.g., maleic acid, dimethyl sulfone) if performing qNMR.
-
-
NMR Acquisition:
-
Spectrometer: 300 MHz or higher field spectrometer.[20] Higher fields provide better signal dispersion and sensitivity.
-
Experiments:
-
1H NMR: The standard experiment for initial structural assessment and quantification.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, essential for elucidating the structure of complex unknowns.
-
-
-
Data Analysis:
-
Structural Elucidation: Analyze chemical shifts, coupling constants, and integration values in the 1H spectrum. Use 2D NMR data to piece together the molecular structure.
-
Purity Calculation (qNMR): Compare the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity and weight.
-
Forced Degradation: A Proactive Strategy for Stability Assessment
To ensure that the chosen analytical methods are "stability-indicating," forced degradation studies are performed.[4] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products.[21]
-
Acidic/Basic Hydrolysis: Exposing the sample to HCl or NaOH solutions to identify hydrolytically labile functional groups.[6]
-
Oxidation: Using agents like hydrogen peroxide (H2O2) to simulate oxidative stress.[6]
-
Thermal Stress: Heating the solid or solution sample to assess thermal stability.[5]
-
Photostability: Exposing the sample to UV and visible light according to ICH Q1B guidelines to assess light sensitivity.[5]
The samples from these studies are then analyzed using the developed HPLC method. The ability of the method to separate the API from all generated degradation products demonstrates its stability-indicating power.
Integrated Workflow for Comprehensive Impurity Characterization
The most effective strategy integrates these techniques into a logical workflow. The following diagrams illustrate this integrated approach.
Caption: Interplay of analytical techniques and information.
This diagram illustrates how different techniques provide complementary information. HPLC and GC-MS are primarily quantitative tools, while NMR and MS are qualitative, structural tools. Using them in concert provides a complete and trustworthy picture of the impurity profile.
Conclusion
The characterization of impurities in this compound is a rigorous, multi-step process that underpins the safety and quality of pharmaceutical products. A strategy built on the orthogonal strengths of HPLC for quantification, GC-MS for volatile analysis, and NMR for structural elucidation provides a self-validating system for impurity control. By integrating these techniques with proactive forced degradation studies, researchers and drug development professionals can build a comprehensive understanding of a compound's impurity profile, satisfying regulatory requirements and, most importantly, ensuring patient safety.
References
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Niemitz, M., & Särkkä, H. (2005). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Analytica Chimica Acta, 542(2), 178-185. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 127-137. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Agilent. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [https://www.mdpi.com/2 separations-12-00036/article_deploy/separations-12-00036-v2.pdf]([Link] separations-12-00036/article_deploy/separations-12-00036-v2.pdf)
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. Retrieved from [Link]
-
National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
PubMed. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]
-
Vanderbilt University. (2009, February 6). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Retrieved from [Link]
-
ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Sources
- 1. uspnf.com [uspnf.com]
- 2. soeagra.com [soeagra.com]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 21. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-N,N-diethylbenzenesulfonamide
For professionals in pharmaceutical research and drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. An impurity profile is not merely an academic exercise; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of synthesized 2-Amino-N,N-diethylbenzenesulfonamide, moving beyond mere protocols to explain the scientific rationale behind each methodological choice.
Understanding the Analyte and Potential Impurities
Before any analysis can begin, a foundational understanding of the target molecule's synthesis is paramount. This knowledge allows us to anticipate likely impurities, which are often unreacted starting materials, intermediates, or by-products from side reactions. A plausible and common synthetic route for this compound involves a two-step process:
-
Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with an excess of diethylamine to form 2-Nitro-N,N-diethylbenzenesulfonamide.
-
Reduction: Reduction of the nitro group to an amine, for example, using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium, to yield the final product.
Based on this pathway, the primary process-related impurities to anticipate are:
-
Unreacted 2-Nitro-N,N-diethylbenzenesulfonamide (Intermediate): Incomplete reduction is a common issue, making this a highly probable impurity.
-
Unreacted Diethylamine (Starting Material): While volatile, it can form salts that may persist.
-
Isomeric Impurities: Depending on the purity of the initial 2-nitrobenzenesulfonyl chloride, other isomers (e.g., 4-Amino-N,N-diethylbenzenesulfonamide) could be present.[1]
-
By-products of Degradation: The amino group is susceptible to oxidation over time.
This predictive approach is the first step in creating a self-validating analytical system. We are not just looking for contaminants; we are actively hunting for specific, predicted molecules.
The Orthogonal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where multiple methods based on different physicochemical principles are employed. This ensures that impurities missed by one technique are detected by another.
Caption: Overall workflow for the purification and orthogonal purity assessment of this compound.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method is a balance of its capabilities, including sensitivity, quantitation, and the type of information it provides.[2]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| Melting Point | Temperature at which a solid transitions to a liquid. | Purity indicated by a sharp, narrow melting range. | Low | None | Simple, rapid, provides a good initial assessment of bulk purity. | Insensitive to small amounts of impurities; requires a reference value. |
| TLC | Differential adsorption on a stationary phase. | Qualitative presence of non-volatile impurities (Rf value). | Moderate | Poor (Semi-quantitative at best) | Fast, inexpensive, excellent for monitoring reaction progress and spotting gross impurities. | Limited resolution, not suitable for precise quantification. |
| HPLC (UV/PDA) | Differential partitioning between stationary and mobile phases. | Retention time (tʀ), peak area for quantification, % purity. | High (ng to µg/mL) | Excellent, high precision and accuracy.[3] | Robust, reproducible, the gold standard for routine purity determination and quantification.[4][5] | Requires reference standards for impurity identification, potential for co-elution. |
| GC-MS | Partitioning in a gaseous mobile phase with mass spectrometric detection. | Retention time, mass-to-charge ratio (m/z) for structural confirmation. | Very High | Good | Excellent for volatile impurities (e.g., residual solvents, diethylamine) and confirmation of identity.[6] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, proton/carbon environment. | Moderate | Good (with internal standard) | Unparalleled for structural elucidation and identification of unknown impurities.[7][8] | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
Experimental Protocols & Data Interpretation
Purification: Recrystallization
Expertise & Experience: The choice of solvent is critical. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For sulfonamides, alcohol-water mixtures are often effective.[9] "Oiling out," where the compound separates as a liquid, is a common problem caused by high impurity concentration or a solvent that is too nonpolar. This can be overcome by re-dissolving, adding more of the polar co-solvent (the "anti-solvent"), and allowing for slower cooling.
Protocol:
-
Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, acetone, and their aqueous mixtures). An isopropanol-water system is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of hot isopropanol. Heat the mixture to its boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to prevent premature crystallization.
-
Crystallization: Slowly add hot water dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of hot isopropanol to redissolve the precipitate and then allow the flask to cool slowly and undisturbed to room temperature.
-
Isolation: Cool the flask in an ice bath for 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold 50% isopropanol-water, and dry under vacuum.
Melting Point Analysis
Trustworthiness: A pure crystalline solid will have a sharp melting point range (typically < 1°C). The presence of impurities disrupts the crystal lattice, causing melting to begin at a lower temperature and occur over a wider range (melting point depression). Comparing the experimental value to a literature value for the pure compound is the primary validation.
Protocol:
-
Load a small amount of the dry, recrystallized solid into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of ~10-15°C/min initially, then slow to 1-2°C/min when within 15°C of the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted.
Data Interpretation (Hypothetical):
-
Crude Product: 85.5 - 91.0 °C (Broad, depressed range indicates significant impurities)
-
Recrystallized Product: 94.2 - 94.8 °C (Sharp range, closer to expected)
-
Literature Value (Reference): ~95 °C (Assumed for this guide)
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: This is the workhorse for quantitative purity analysis. A C18 (octadecylsilyl) reversed-phase column is standard for molecules of this polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main peak and any impurity peaks. A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, helping to assess peak purity and tentatively identify impurities.
Caption: Logical flow of separation in reversed-phase HPLC.
Protocol:
-
System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 254 nm.
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product into a 10 mL volumetric flask. Dissolve and make up to the mark with a 50:50 mixture of Mobile Phase A and B.[2]
-
Analysis: Inject 10 µL of the sample solution. Integrate the peak areas of the main product peak and all impurity peaks.
Data Interpretation (Hypothetical):
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.5 | 0.15 | Isomeric Impurity |
| 2 | 8.2 | 99.65 | This compound |
| 3 | 11.3 | 0.20 | 2-Nitro-N,N-diethylbenzenesulfonamide |
-
Purity Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Trustworthiness: NMR is the most powerful tool for structural verification. The spectrum of a pure sample should show only the expected signals with the correct chemical shifts, splitting patterns, and integration values. Impurity signals, even at low levels, can often be detected. The presence of signals corresponding to the nitro-intermediate or the absence of the aromatic amine protons would be definitive proof of specific impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectrum (phasing, baseline correction) and integrate all signals. Compare the observed chemical shifts and coupling constants to predicted values or reference spectra.
Data Interpretation (Hypothetical ¹H NMR in CDCl₃):
-
Expected Signals for Pure Product:
-
~7.8 ppm (doublet of doublets, 1H, Ar-H)
-
~7.2 ppm (triplet of doublets, 1H, Ar-H)
-
~6.7 ppm (multiplet, 2H, Ar-H)
-
~4.5 ppm (broad singlet, 2H, -NH₂)
-
~3.2 ppm (quartet, 4H, -CH₂CH₃)
-
~1.1 ppm (triplet, 6H, -CH₂CH₃)
-
-
Signs of Impurity:
-
The presence of aromatic signals between 8.0-8.2 ppm could indicate the presence of the unreacted nitro-intermediate.
-
A singlet around 2.1 ppm might suggest an acetamide impurity if N-acetylation was a side reaction.
-
Conclusion: A Self-Validating Approach to Purity
References
-
Dudás, J., et al. (2002). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Spectroscopy Letters, 35(3), 395-406. Available at: [Link]
-
Häkkinen, A. M., Ruostesuo, P., & Kivekäs, R. (1988). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (6), 815-820. Available at: [Link]
-
ResearchGate (2023). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
-
SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] Spectrum. SpectraBase. Available at: [Link]
-
ResearchGate (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Supporting information: N-Arylation of Sulfonamides with Arylboronic Acids. Royal Society of Chemistry. Available at: [Link]
-
Trends in Sciences (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2008). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. Available at: [Link]
-
Trends in Sciences (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]
-
PubMed Central (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
-
PubMed (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Science International Journal (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for: A general and efficient method for the synthesis of N-substituted indoles. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. Available at: [Link]
-
MDPI (2021). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 11(12), 834. Available at: [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.
-
PubChem. 4-amino-N,N-diethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sci-Hub. Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides / J. Chem. Soc., Perkin Trans. 2, 1988 [sci-hub.ru]
- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 2-Aminobenzenesulfonamide Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of 2-aminobenzenesulfonamide derivatives as carbonic anhydrase inhibitors. By synthesizing technical protocols with expert insights, this document aims to facilitate the rational design of potent and selective enzyme inhibitors.
Introduction: The Significance of 2-Aminobenzenesulfonamide and Molecular Docking
The 2-aminobenzenesulfonamide (also known as orthanilamide) scaffold is a cornerstone in medicinal chemistry, particularly in the development of carbonic anhydrase (CA) inhibitors.[1][2] Carbonic anhydrases are a family of zinc-containing metalloenzymes crucial for various physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[3][4] The sulfonamide group of these inhibitors is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site, leading to inhibition.[1]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[5] This in-silico approach is instrumental in drug discovery for screening large libraries of compounds, elucidating structure-activity relationships (SAR), and optimizing lead candidates to enhance potency and selectivity.[6]
This guide will delve into the practical aspects of performing a comparative docking study, from initial setup to result interpretation and validation, focusing on 2-aminobenzenesulfonamide inhibitors targeting various human carbonic anhydrase (hCA) isoforms.
The Docking Workflow: A Conceptual Overview
A typical molecular docking workflow involves a series of sequential steps, each critical for obtaining reliable and reproducible results. The process begins with the preparation of the protein and ligand structures, followed by the definition of the binding site, the docking simulation itself, and finally, the analysis and validation of the predicted binding poses.
Caption: A generalized workflow for a molecular docking study.
Experimental Protocol: Comparative Docking using AutoDock
This section provides a detailed, step-by-step protocol for performing a comparative docking study of 2-aminobenzenesulfonamide derivatives against a human carbonic anhydrase isoform using AutoDock 4.2, a widely used and freely available docking software.[7][8] For this example, we will use human carbonic anhydrase II (hCA II), a well-characterized isoform.
3.1. Software and Resource Requirements:
-
AutoDockTools (ADT): A graphical user interface for preparing docking inputs and analyzing results.[8]
-
AutoDock 4.2 & AutoGrid 4.2: The docking and grid-generation engines.[7]
-
Molecular visualization software: PyMOL or Chimera for structure visualization and analysis.[9]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 4HT0 for hCA II).[5]
-
Ligand structures: 2D or 3D structures of the 2-aminobenzenesulfonamide derivatives to be studied.
3.2. Step-by-Step Methodology:
Part 1: Protein Preparation
-
Retrieve Protein Structure: Download the PDB file of the target protein (e.g., 4HT0) from the RCSB PDB database.
-
Clean the Protein: Open the PDB file in a molecular viewer. Remove water molecules, co-solvents, and any co-crystallized ligands. For this comparative study, it is crucial to start from the same apo-protein structure for all docking runs.
-
Prepare the Receptor in ADT:
-
Open AutoDockTools.
-
Go to File > Read Molecule and select the cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures: Draw the 2-aminobenzenesulfonamide derivatives using a chemical drawing tool and save them in a common format like MOL or SDF.
-
Prepare Ligands in ADT:
-
For each ligand: Ligand > Input > Open and select the ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to inspect and, if necessary, modify the rotatable bonds.
-
Save each prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT.
-
Part 3: Grid Generation
-
Define the Binding Site: The grid box should encompass the entire active site of the enzyme. For hCA II, this will be the zinc-containing active site cavity.
-
Set up the Grid in ADT:
-
Load the prepared protein (protein.pdbqt).
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the dimensions and center of the grid box to cover the active site. A spacing of 0.375 Å is generally recommended.
-
Save the grid parameter file: File > Close saving current. Then Grid > Output > Save GPF. Name it grid.gpf.
-
-
Run AutoGrid: Open a terminal or command prompt, navigate to the working directory, and run the command: autogrid4 -p grid.gpf -l grid.glg
Part 4: Docking Simulation
-
Set Docking Parameters in ADT:
-
Go to Docking > Macromolecule > Set Rigid Filename and choose protein.pdbqt.
-
Go to Docking > Ligand > Choose and select one of the prepared ligands (ligand.pdbqt).
-
Set the search parameters: Docking > Search Parameters > Genetic Algorithm. Use the default parameters for a standard docking run (e.g., 10 GA runs, 2,500,000 energy evaluations).
-
Save the docking parameter file: Docking > Output > Lamarckian GA. Name it docking.dpf.
-
-
Run AutoDock: In the terminal, execute the command: autodock4 -p docking.dpf -l docking.dlg
-
Repeat for all ligands: Repeat steps 4.1 and 4.2 for each 2-aminobenzenesulfonamide derivative to be compared.
Part 5: Analysis of Results
-
Examine the Docking Log File (.dlg): The DLG file contains the results of the docking run, including the binding energies and RMSD values for each pose.
-
Visualize Docking Poses:
-
In ADT, go to Analyze > Dockings > Open and select the .dlg file.
-
To visualize the poses, go to Analyze > Conformations > Play.
-
The poses can be exported as PDB files for visualization in other software like PyMOL.
-
-
Analyze Interactions: Use a visualization tool to analyze the interactions between the best-scoring pose of each ligand and the protein's active site residues. Look for key interactions like hydrogen bonds, hydrophobic contacts, and coordination with the zinc ion. Tools like Discovery Studio Visualizer can generate 2D diagrams of these interactions.[6]
Comparative Data Analysis
A key aspect of this guide is the objective comparison of different inhibitors. The following tables summarize docking scores and experimentally determined inhibitory activities from various studies. This allows for a direct comparison of the predicted binding affinities with actual biological data.
Table 1: Comparative Docking Scores and Inhibitory Activity against hCA II
| Compound/Derivative | Docking Score (kcal/mol) | Software | PDB ID | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | -7.36 | AutoDock Vina | 4HT0 | 12 | [10][11] |
| Sulfanilamide | - | - | - | 910 | [1] |
| Compound 3 | - | - | - | 49.45 (hCA I) | [10] |
| Compound 9 | - | - | - | 36.77 | [10] |
| Compound D2 | - | GOLD | 4HT0 | Comparable to Acetazolamide | [5] |
| Compound D8 | 71.67 (GOLD Score) | GOLD | 4HT0 | Good Inhibition | [5] |
Table 2: Comparative Docking Scores and Inhibitory Activity against hCA IX
| Compound/Derivative | Docking Score (kcal/mol) | Software | PDB ID | IC₅₀/Kᵢ (nM) | Reference |
| SLC-0111 | - | - | 5FL4 | 45 (Kᵢ) | [12] |
| Acetazolamide (Standard) | - | - | - | 25 (Kᵢ) | [1] |
| Compound 7f | - | AutoDock 4 | 5FL4 | 10.01 (IC₅₀) | [13] |
| Compound 27 | -9.2 | AutoDock | 5FL4 | ~0.07 (predicted Kᵢ) | [14] |
| Compound 16e | - | - | - | Better than Acetazolamide | [15] |
| Compound 4 | -5.06 | AutoDock | 5FL4 | Good Inhibition | [12] |
| Compound 7 | - | - | 5FL4 | Moderate Inhibition | [12] |
| Compound 11 | - | - | 5FL4 | Good Inhibition | [12] |
Note: Direct comparison of docking scores between different software and scoring functions should be done with caution.
Ensuring Scientific Integrity: Validation of Docking Protocols
The trustworthiness of any computational study hinges on rigorous validation. A well-validated docking protocol provides confidence that the predicted binding modes are physically meaningful.
5.1. Redocking of the Co-crystallized Ligand
A primary validation step is to redock the native ligand back into the active site of the protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[16]
Caption: Workflow for validating a docking protocol by redocking.
5.2. Correlation with Experimental Data
A robust docking protocol should be able to distinguish between known active and inactive compounds. A good correlation between the calculated docking scores and experimentally determined activities (e.g., Kᵢ or IC₅₀ values) for a series of compounds further validates the predictive power of the model.
5.3. Molecular Dynamics (MD) Simulations
For a more in-depth validation, the stability of the predicted protein-ligand complex can be assessed using molecular dynamics simulations. MD simulations can provide insights into the dynamic behavior of the complex over time and help to refine the binding pose.[14]
Conclusion and Future Directions
This guide has provided a comprehensive overview and a practical protocol for conducting comparative docking studies of 2-aminobenzenesulfonamide inhibitors against carbonic anhydrases. By following a structured workflow, paying close attention to the details of protein and ligand preparation, and rigorously validating the docking protocol, researchers can generate reliable in-silico data to guide their drug discovery efforts.
The future of computational drug design lies in the integration of multiple techniques. Combining molecular docking with more advanced methods like free energy perturbation (FEP) and machine learning models will undoubtedly lead to more accurate predictions of binding affinity and a more rapid development of novel, potent, and selective therapeutic agents.
References
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. (2025). Journal of Biochemical and Molecular Toxicology. [Link]
-
Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2017). Molecules. [Link]
-
Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. (2021). International Journal of Molecular Sciences. [Link]
-
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). RSC Advances. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2024). Molecules. [Link]
-
An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (2022). Molecules. [Link]
-
Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. (2022). Molecules. [Link]
-
Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. (2024). Molecules. [Link]
-
Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. (2018). International Journal of Novel Research and Development. [Link]
-
Schrödinger Docking Tutorial. (n.d.). CD ComputaBio. [Link]
-
Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. (2008). Chinese Science Bulletin. [Link]
-
AutoDock Version 4.2. (n.d.). The Scripps Research Institute. [Link]
-
Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirmation. (2002). Journal of Medicinal Chemistry. [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2014). EXCLI Journal. [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025). YouTube. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]
-
AutoDock and AutoDockTools for Protein-Ligand Docking. (2016). Methods in Molecular Biology. [Link]
-
AutoDock Tutorial. (n.d.). University of Zurich. [Link]
-
(PDF) AutoDock Tutorial. (2020). ResearchGate. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). Molecules. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. [Link]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). Molecules. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics. [Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2024). Molecules. [Link]
-
Analysis and Visualization Of Molecular Docking 2hi4 Protein. (2022). UI Scholars Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirmation. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. ccsb.scripps.edu [ccsb.scripps.edu]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
structure-activity relationship of 2-Amino-N,N-diethylbenzenesulfonamide analogs
A Comprehensive Guide to the Structure-Activity Relationships of 2-Aminobenzenesulfonamide Analogs: A Comparative Analysis
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzenesulfonamide analogs. While direct experimental data on the specific parent compound, 2-Amino-N,N-diethylbenzenesulfonamide, is limited in publicly accessible literature, this document synthesizes findings from structurally related benzenesulfonamide derivatives to infer potential biological activities and guide future research and drug development efforts. We will explore the impact of various structural modifications on the biological activities of this class of compounds, with a focus on antimicrobial, anti-inflammatory, and cardiovascular effects.
Introduction: The 2-Aminobenzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. Its ability to mimic a carboxylic acid bioisostere and participate in hydrogen bonding interactions makes it a versatile scaffold in drug design. The 2-aminobenzenesulfonamide core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the amino group at the ortho position can influence the electronic properties and conformational flexibility of the molecule, potentially leading to unique biological activities.
While the specific biological profile of this compound is not extensively documented, analysis of its analogs suggests potential applications in several therapeutic areas. This guide will systematically explore these possibilities by examining the SAR of related compounds.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of 2-aminobenzenesulfonamide analogs can be systematically evaluated by considering modifications at three key positions: the sulfonamide nitrogen (N), the amino group (-NH2), and the benzene ring.
Modifications at the Sulfonamide Nitrogen (R¹)
The nature of the substituents on the sulfonamide nitrogen plays a crucial role in determining the compound's biological activity.
| Analog Series | R¹ Substituent | Observed/Inferred Biological Activity | Key SAR Insights | Supporting Data (IC₅₀/MIC) |
| N,N-dialkylsulfonamides | -N(CH₂CH₃)₂ (inferred) | Potential for increased lipophilicity and cell membrane permeability. May influence antibacterial and cardiovascular activity. | The N,N-diethyl group can enhance penetration into bacterial cells or affect interaction with hydrophobic pockets in target proteins.[1] | Data not available for the parent compound. |
| N-alkyl/aryl sulfonamides | Various alkyl and aryl groups | Broad-spectrum antimicrobial and anti-inflammatory activities have been reported.[2] | The size and nature of the substituent can modulate potency and selectivity. Aromatic substituents can introduce additional binding interactions. | Varies with specific analog; e.g., some N-butyl derivatives show MICs in the range of 6-7 mg/mL against various bacteria and fungi.[2] |
| N-heterocyclic sulfonamides | Thiazole, pyrimidine, etc. | Potent enzyme inhibitors (e.g., carbonic anhydrase, kinases) and antimicrobial agents.[3] | The heterocyclic ring can act as a key pharmacophore, interacting with specific residues in the active site of enzymes. | IC₅₀ values in the µM to nM range for enzyme inhibition have been reported for various N-heterocyclic sulfonamides.[3] |
Modifications at the Amino Group (R²)
The 2-amino group is a critical determinant of the scaffold's properties and a key point for derivatization.
| Analog Series | R² Substituent/Modification | Observed/Inferred Biological Activity | Key SAR Insights |
| Primary Amine | -NH₂ | The unsubstituted amino group is a key feature of the parent scaffold and is likely important for its baseline activity. It can act as a hydrogen bond donor. | The position and presence of the amino group can influence the overall electronic distribution and binding modes. |
| N-Acylation/Alkylation | -NH-Acyl, -NH-Alkyl | Can modulate the compound's pharmacokinetic properties, such as metabolic stability and solubility. May also alter the biological activity profile. | Acylation can reduce basicity and introduce new interaction points. Alkylation can increase lipophilicity. |
Modifications on the Benzene Ring (R³)
Substituents on the aromatic ring significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity.
| Analog Series | R³ Substituent | Observed/Inferred Biological Activity | Key SAR Insights | Supporting Data |
| Halogenated Analogs | -Cl, -F | Enhanced antimicrobial and anti-inflammatory activity is often observed. | Halogens can increase lipophilicity and act as effective binding groups. Their electron-withdrawing nature can also modulate the pKa of the sulfonamide. | A 4-chloro substituted 2-aminothiazole sulfonamide showed potent antioxidant activity. |
| Alkoxy/Trifluoroethoxy Analogs | -OCH₃, -OCH₂CF₃ | The trifluoroethoxy group, in particular, has been shown to enhance metabolic stability and lipophilicity in related sulfonamides, contributing to antimicrobial and anti-inflammatory effects.[1] | These groups can influence the molecule's ADME properties and its interaction with biological targets.[1] | A 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride is under investigation for its biological activities.[1] |
| Alkyl/Aminoalkyl Analogs | -CH₃, -(CH₂)₂NH₂ | A 4-(2-amino-ethyl)benzenesulfonamide derivative demonstrated cardiovascular effects by decreasing perfusion pressure and coronary resistance in an isolated rat heart model.[4] | The introduction of a basic aminoalkyl side chain can lead to interactions with cardiovascular targets such as calcium channels.[4] | The 4-(2-amino-ethyl)benzenesulfonamide derivative showed a significant decrease in perfusion pressure at a dose of 0.001 nM.[4] |
Experimental Protocols
To enable researchers to validate the inferred activities and explore the SAR of novel 2-aminobenzenesulfonamide analogs, this section provides detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is essential for determining the minimum inhibitory concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.
Objective: To quantify the in vitro antimicrobial activity of the test compounds.
Methodology:
-
Preparation of Microbial Inoculum:
-
Grow bacterial/fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
-
Causality and Validation: This method provides a quantitative measure of antimicrobial potency. The inclusion of standard reference antibiotics allows for the validation of the assay's sensitivity and reproducibility.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay evaluates the potential of the analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Objective: To assess the anti-inflammatory activity of the test compounds by measuring their effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the treated cells to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Causality and Validation: This assay directly measures the inhibition of a key inflammatory pathway. The use of a positive control and a cytotoxicity assay ensures the specificity and validity of the results.
Visualization of Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate the key SAR principles discussed in this guide.
Caption: Workflow for SAR studies of 2-aminobenzenesulfonamide analogs.
Conclusion and Future Directions
The 2-aminobenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct data on this compound is sparse, the analysis of its structural analogs strongly suggests potential for antimicrobial, anti-inflammatory, and cardiovascular activities. The key to unlocking this potential lies in the systematic exploration of the structure-activity relationships through targeted synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and screening of a focused library of this compound analogs with diverse substitutions at the sulfonamide nitrogen and the benzene ring.
-
Elucidation of the mechanism of action for the most potent compounds to identify their specific molecular targets.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics and in vivo efficacy.
This guide provides a foundational framework for researchers to embark on the exploration of this versatile chemical scaffold, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride. (n.d.). In PubChem. Retrieved from [Link]
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Ogunniran, K. O., et al. (2019).
- Bariyah, S. K., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(4), e25860.
-
(PDF) Biological activities of sulfonamides - ResearchGate. (n.d.). Retrieved from [Link]
- Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
-
2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045. (n.d.). In PubChem. Retrieved from [Link]
-
N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. (n.d.). In PubChem. Retrieved from [Link]
-
Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | C14H16N2O2S | CID 66472. (n.d.). In PubChem. Retrieved from [Link]
-
2-Amino-N,N-diethyl-5-methylbenzene-1-sulfonamide 50mg. (n.d.). In Dana Bioscience. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Amino-N,N-diethylbenzenesulfonamide
For researchers, medicinal chemists, and drug development professionals, understanding the reaction kinetics of a molecule is paramount to predicting its stability, metabolic fate, and potential for derivatization. This guide provides an in-depth comparison of the kinetic profiles of key reactions involving 2-Amino-N,N-diethylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. While direct kinetic data for this specific molecule is not extensively published, this guide synthesizes data from structurally analogous systems to provide a robust predictive framework. We will explore N-acylation, enzymatic transformations, and reactions at the sulfonamide moiety, offering both theoretical insights and practical experimental protocols.
Section 1: N-Acylation Kinetics – The Gateway to Amide Derivatives
The primary amino group of this compound is a prime site for nucleophilic attack, making N-acylation a fundamental reaction for creating diverse amide libraries. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices in N-Acylation Studies
Kinetic studies of N-acylation, particularly with reactive acyl chlorides, are designed to elucidate the reaction mechanism and the influence of various parameters on the reaction rate. The choice of an aprotic solvent like DMF or acetonitrile is crucial to prevent solvolysis of the acyl chloride.[1][2] A non-nucleophilic base, such as triethylamine or potassium carbonate, is often included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline.[1][3] The reaction rate is typically monitored using techniques like HPLC or NMR spectroscopy to track the disappearance of reactants and the appearance of the product over time.
The reaction is expected to follow second-order kinetics, being first-order with respect to both the aniline and the acyl chloride. The rate-determining step is the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. The electronic nature of substituents on both the aniline and the acyl chloride, as well as the solvent polarity and the presence of catalysts, will significantly influence the rate constant.
Comparative Data: Factors Influencing N-Acylation Reaction Rates
| Factor | Influence on Reaction Rate | Rationale | Supporting Evidence |
| Aniline Substituents | Electron-donating groups (EDGs) increase the rate; Electron-withdrawing groups (EWGs) decrease the rate. | EDGs increase the nucleophilicity of the amino group. The sulfonamide group in the ortho position is a moderate EWG, suggesting a slower reaction compared to unsubstituted aniline. | General principles of nucleophilic acyl substitution on anilines.[4] |
| Acyl Chloride Substituents | EWGs on the acyl chloride increase the rate; EDGs decrease the rate. | EWGs increase the electrophilicity of the carbonyl carbon. | Studies on the acylation of various amines with substituted benzoyl chlorides. |
| Solvent | Polar aprotic solvents generally increase the rate. | Solvents like DMF or DMSO can stabilize the charged transition state.[1] | N-acetylation of anilines has shown high yields in DMF.[1][3] |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) or DMAP can accelerate the reaction. | PTCs facilitate the reaction between reactants in different phases. DMAP is a highly effective acylation catalyst.[1] | Efficient N-acetylation of anilines is achieved with TBAB as a phase-transfer catalyst. |
Experimental Protocol: Kinetic Analysis of N-Acylation
This protocol outlines a typical experiment to determine the second-order rate constant for the reaction of this compound with an acyl chloride.
-
Reagent Preparation :
-
Prepare stock solutions of this compound (e.g., 0.1 M in anhydrous acetonitrile), the acyl chloride (e.g., 0.1 M in anhydrous acetonitrile), and triethylamine (e.g., 0.2 M in anhydrous acetonitrile).
-
-
Reaction Setup :
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound solution and the triethylamine solution.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Initiation and Monitoring :
-
Initiate the reaction by adding a known volume of the acyl chloride solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting in a mobile phase containing a strong acid).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
-
Data Analysis :
-
Plot the reciprocal of the concentration of this compound versus time.
-
A linear plot indicates a second-order reaction. The slope of the line is the second-order rate constant, k.
-
Workflow for N-Acylation Kinetic Study
Caption: Workflow for a typical N-acylation kinetic study.
Section 2: Enzymatic Transformation Kinetics – A Biocatalytic Perspective
In a biological context, sulfonamides can undergo enzymatic transformations, which is a critical consideration in drug metabolism and environmental fate studies. These reactions are often mediated by oxidoreductases like laccases or hydrolases.[5][6]
Causality Behind Experimental Choices in Enzymatic Studies
Enzymatic kinetic studies aim to determine parameters like the rate of substrate degradation, which often follows pseudo-first-order kinetics when the substrate concentration is much lower than the enzyme's Michaelis constant (Km).[5] Experiments are conducted in buffered aqueous solutions to maintain optimal pH for enzyme activity. The reaction is initiated by adding the enzyme to a solution of the sulfonamide. The disappearance of the parent compound is monitored over time, typically by LC-MS, which can also help in identifying metabolites.[7]
Comparative Data: Chemical vs. Enzymatic Reactions
| Feature | Chemical Reaction (e.g., N-Acylation) | Enzymatic Reaction (e.g., Degradation) |
| Reaction Conditions | Often requires anhydrous organic solvents, bases, and controlled temperatures. | Typically occurs in aqueous buffers at physiological pH and mild temperatures.[6] |
| Kinetics | Commonly second-order. | Often follows Michaelis-Menten or pseudo-first-order kinetics.[5] |
| Specificity | Generally less specific; depends on the inherent reactivity of functional groups. | Highly specific, determined by the enzyme's active site. |
| Products | Predictable based on reaction mechanism (e.g., amide formation). | Can be a mixture of metabolites (e.g., hydroxylated or hydrolyzed products).[7] |
Experimental Protocol: Kinetic Analysis of Enzymatic Degradation
-
Reaction Mixture Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into a buffered aqueous solution (e.g., phosphate buffer, pH 7) to achieve the desired final concentration.
-
-
Enzyme Preparation :
-
Prepare a solution of the chosen enzyme (e.g., laccase from Trametes versicolor) in the same buffer.
-
-
Reaction Initiation and Incubation :
-
Initiate the reaction by adding the enzyme solution to the sulfonamide solution. A control reaction without the enzyme should be run in parallel.
-
Incubate the mixtures at a constant temperature (e.g., 30 °C) with shaking.
-
-
Sampling and Analysis :
-
At specific time points, collect samples and stop the enzymatic reaction (e.g., by adding a strong acid or an organic solvent like acetonitrile).
-
Filter the samples and analyze by LC-MS to quantify the remaining concentration of this compound.
-
-
Data Analysis :
-
Plot the natural logarithm of the sulfonamide concentration versus time.
-
A linear relationship suggests pseudo-first-order kinetics. The negative of the slope represents the pseudo-first-order rate constant (k').
-
Workflow for Enzymatic Degradation Study
Caption: Workflow for an enzymatic degradation kinetic study.
Section 3: Reactions of the Sulfonamide Group
The N,N-diethylbenzenesulfonamide moiety itself can participate in reactions such as hydrolysis or electrochemical dealkylation. These reactions are important for understanding the stability and degradation pathways of the molecule under different environmental or metabolic conditions.
Comparative Analysis: Hydrolysis vs. Electrochemical Dealkylation
Catalytic hydrolysis, for instance using ceria nanoparticles, can cleave the S-N bond, leading to the formation of sulfanilic acid and diethylamine.[8] This process is relevant for environmental degradation. In contrast, electrochemical methods like Shono oxidation can achieve N-dealkylation, sequentially removing the ethyl groups.[9] This is a valuable synthetic transformation and can mimic oxidative metabolism.
| Reaction Type | Key Conditions | Primary Products | Kinetic Influences |
| Ceria-Catalyzed Hydrolysis | Aqueous suspension of ceria nanoparticles, ambient temperature.[8] | Sulfanilic acid, diethylamine. | Surface properties of the catalyst, pH, structure of the sulfonamide.[8] |
| Electrochemical Dealkylation | Anodic oxidation in an electrochemical cell, often in organic solvents with a supporting electrolyte.[9] | N-ethylbenzenesulfonamide, benzenesulfonamide. | Current density, charge passed, solvent system, presence of water.[9] |
Experimental Protocol: Kinetic Study of Ceria-Catalyzed Hydrolysis
-
Catalyst Suspension : Suspend a known mass of ceria nanoparticles in deionized water and sonicate to ensure a uniform dispersion.
-
Reaction Initiation : Add a stock solution of this compound to the ceria suspension to start the reaction. Maintain constant stirring.
-
Monitoring : At regular intervals, take aliquots, centrifuge to remove the catalyst, and analyze the supernatant by HPLC to measure the concentration of the parent compound and the formation of products like 2-aminosulfanilic acid.
-
Data Analysis : Determine the reaction rate by plotting the concentration of the reactant versus time. The initial rate can be calculated from the initial slope of this curve.
Logical Flow of Sulfonamide Group Reactions
Caption: Comparative pathways for sulfonamide group reactions.
Conclusion and Implications for Drug Development
This guide illustrates that while direct kinetic data for this compound may be sparse, a robust understanding of its likely reactivity can be built by analyzing analogous chemical systems.
-
For Medicinal Chemists : The N-acylation kinetics are crucial for synthesis planning. The electron-withdrawing nature of the sulfonamide group suggests that more forcing conditions or potent catalysts might be needed for acylation compared to simple anilines.
-
For Drug Metabolism Scientists : The comparison between enzymatic and chemical degradation pathways is vital. The molecule's susceptibility to oxidative N-dealkylation and hydrolytic cleavage provides a roadmap for metabolite identification studies.
-
For Formulation Scientists : Understanding the hydrolytic stability, especially under potentially catalytic conditions (e.g., in the presence of metal oxide excipients), is key to ensuring the shelf-life and stability of a potential drug product.
By applying the principles and experimental frameworks outlined here, researchers can effectively probe the kinetic profile of this compound and its derivatives, accelerating the journey from discovery to application.
References
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Amino-N,N-diethylbenzenesulfonamide
The guidance herein is predicated on the hazard classifications of analogous compounds, such as 4-amino-N,N-diethylbenzene-1-sulfonamide, which is known to be harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is paramount.
Hazard Identification and Risk Assessment
Before beginning any work with 2-Amino-N,N-diethylbenzenesulfonamide, a thorough risk assessment is critical. Based on data from similar chemical structures, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]
Given these potential hazards, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable for safeguarding against the potential hazards of this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields. | Nitrile or neoprene gloves (double-gloving recommended).[3] | Laboratory coat. | N95 or P100 particulate respirator if not handled in a fume hood.[3] |
| Solution Preparation | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical-resistant apron over a laboratory coat. | Work should be performed in a chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Work should be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Disposable, chemical-resistant coveralls. | Air-purifying respirator with appropriate cartridges. |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[2] Prepare all necessary equipment and reagents to minimize movement during the experiment.
-
Weighing: If handling the solid form, weigh it out in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use anti-static measures where appropriate.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a chemical fume hood. Keep the sash at the lowest practical height.
-
Post-Reaction: After the experiment, decontaminate all surfaces and equipment. A mild detergent and water solution is generally effective, but consult your institution's safety guidelines.
Disposal Plan: A Critical Final Step
Proper waste management is essential to protect both personnel and the environment.
-
Waste Segregation: Collect all waste containing this compound in clearly labeled, dedicated hazardous waste containers. Do not mix with other waste streams to prevent unknown chemical reactions.
-
Container Management: Waste containers must be made of a compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected as hazardous waste. Subsequent rinses may be disposed of according to local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
- Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-2-methylbenzenesulfonamide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for N,N-Diethylbenzamide.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide.
- Angene Chemical. (2024). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2022). Safety Data Sheet for 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide.
- Fisher Scientific. (2025). Safety Data Sheet for N,N-Diethylbenzamide.
- Sigma-Aldrich. (2024). Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- (2024).
- (2022).
- (2023).
- (2014).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2025).
- Leland, T. M., Mendelson, G. F., Steinberg, M., & Weeks, M. (1972). Studies on the prenatal toxicity and teratogenicity of N,N-diethyl benzene sulfonamide in rats. Toxicology and Applied Pharmacology, 23(3), 376-384.
- ChemicalBook. (n.d.). This compound | 57947-01-0.
- (2015).
- PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
